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  • Product: 3,7-Dimethyl-1H-indazole
  • CAS: 58706-32-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Biological Activity Screening of 3,7-Dimethyl-1H-indazole

Foreword: The Rationale for Investigating 3,7-Dimethyl-1H-indazole The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for Investigating 3,7-Dimethyl-1H-indazole

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have been shown to possess anti-inflammatory, antimicrobial, and potent anticancer properties.[1][3] The therapeutic potential of indazoles is underscored by the existence of several FDA-approved drugs, such as the kinase inhibitors pazopanib and axitinib, which feature this core structure.[4]

The substitution pattern on the indazole ring plays a critical role in defining the specific biological effects of these molecules. The introduction of methyl groups, for instance, can modulate the pharmacokinetic and pharmacodynamic properties of the parent compound. Specifically, 3-methyl-1H-indazole derivatives have been identified as potent antibacterial agents.[1] This technical guide provides a comprehensive framework for the initial biological activity screening of a specific, yet under-investigated derivative: 3,7-Dimethyl-1H-indazole .

This document is structured to guide researchers through a logical, tiered screening cascade. We will begin with broad-spectrum cytotoxicity screening against a panel of cancer cell lines to establish a foundational understanding of the compound's antiproliferative potential. Subsequently, we will delve into more specific assays to probe its anti-inflammatory and antimicrobial activities. Throughout this guide, we will emphasize the causality behind experimental choices and provide detailed, field-proven protocols to ensure the generation of robust and reliable data.

Part 1: Foundational Cytotoxicity and Antiproliferative Screening

The initial step in characterizing a novel compound is to assess its general effect on cell viability and proliferation. This provides a baseline for determining potential therapeutic windows and guides the design of subsequent, more targeted assays. For this purpose, we will employ two robust and widely adopted colorimetric assays: the MTT and XTT assays.[5][6][7][8][9] These assays measure the metabolic activity of cells, which serves as a proxy for cell viability.[6][7][9]

Principle of Tetrazolium Salt-Based Assays

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts to colored formazan products.[9]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow, water-soluble salt is reduced to a purple, insoluble formazan.[6][8] A solubilization step is therefore required to dissolve the formazan crystals before spectrophotometric quantification.[8]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): In contrast to MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the need for a solubilization step.[6][8] This makes the XTT assay more amenable to high-throughput screening.[8]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT/XTT Assay cluster_3 Data Analysis cell_culture Culture selected cancer cell lines (e.g., MCF-7, HCT116, A549) cell_seeding Seed cells into 96-well plates at optimal density cell_culture->cell_seeding incubation_24h Incubate for 24 hours to allow for cell attachment cell_seeding->incubation_24h compound_prep Prepare serial dilutions of 3,7-Dimethyl-1H-indazole in DMSO/media add_compound Add compound dilutions to respective wells compound_prep->add_compound incubation_48_72h Incubate for 48-72 hours add_compound->incubation_48_72h add_reagent Add MTT or XTT reagent to each well incubation_assay Incubate for 2-4 hours add_reagent->incubation_assay solubilization Add solubilization solution (for MTT assay only) incubation_assay->solubilization MTT Assay read_absorbance Measure absorbance on a microplate reader incubation_assay->read_absorbance XTT Assay solubilization->read_absorbance calculate_viability Calculate percentage cell viability relative to vehicle control plot_curve Plot dose-response curves calculate_viability->plot_curve determine_ic50 Determine the IC50 value plot_curve->determine_ic50

Caption: Workflow for assessing the cytotoxicity of 3,7-Dimethyl-1H-indazole.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of 3,7-Dimethyl-1H-indazole in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation with MTT: Incubate for 4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, forming purple crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a 10% SDS in 0.01 M HCl solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticipated Results

The results of the cytotoxicity screening should be summarized in a clear and concise table.

Cell LineCompoundIC50 (µM)
MCF-7 (Breast)3,7-Dimethyl-1H-indazoleExperimental Value
HCT116 (Colon)3,7-Dimethyl-1H-indazoleExperimental Value
A549 (Lung)3,7-Dimethyl-1H-indazoleExperimental Value
DoxorubicinPositive Control ValuePositive Control Value

Part 2: Elucidating Anti-Inflammatory Potential

Given that numerous indazole derivatives exhibit anti-inflammatory properties, it is logical to screen 3,7-Dimethyl-1H-indazole for this activity.[3][10][11][12] A common in vitro model for this purpose involves the use of lipopolysaccharide (LPS)-stimulated macrophages.[13] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13]

Key Inflammatory Pathways

G cluster_0 Stimulus & Receptor Binding cluster_1 Intracellular Signaling Cascade cluster_2 Gene Transcription & Protein Synthesis cluster_3 Pro-inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB Activation IKK->NFkB Gene_Transcription Gene Transcription NFkB->Gene_Transcription iNOS iNOS Gene_Transcription->iNOS TNFa TNF-α Gene_Transcription->TNFa IL6 IL-6 Gene_Transcription->IL6 NO Nitric Oxide (NO) iNOS->NO Cytokines Pro-inflammatory Cytokines TNFa->Cytokines IL6->Cytokines Indazole 3,7-Dimethyl-1H-indazole (Hypothesized Inhibition) Indazole->IKK Indazole->NFkB

Caption: Simplified LPS-induced inflammatory signaling pathway in macrophages.

Protocol: Measurement of Nitric Oxide Production (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.[13]

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of 3,7-Dimethyl-1H-indazole for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol: Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

  • Sample Collection: Use the same supernatants collected for the Griess assay.

  • ELISA Procedure: Follow the manufacturer's instructions for the specific TNF-α or IL-6 ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol.

  • Quantification: Calculate the cytokine concentrations based on a standard curve.

Part 3: Assessing Antimicrobial Efficacy

The indazole scaffold is present in compounds with known antibacterial activity.[1] Therefore, a primary screen for antimicrobial properties is a crucial component of the biological evaluation of 3,7-Dimethyl-1H-indazole. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Workflow: Broth Microdilution for MIC Determination

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Interpretation compound_dilution Prepare serial two-fold dilutions of 3,7-Dimethyl-1H-indazole in a 96-well plate bacterial_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) inoculate_wells Inoculate each well with the bacterial suspension bacterial_inoculum->inoculate_wells incubation Incubate at 37°C for 18-24 hours inoculate_wells->incubation visual_inspection Visually inspect for turbidity (bacterial growth) incubation->visual_inspection determine_mic Identify the lowest concentration with no visible growth (MIC) visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution
  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 3,7-Dimethyl-1H-indazole in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare an inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Data Presentation: MIC Values
Bacterial StrainCompoundMIC (µg/mL)
Staphylococcus aureus (Gram-positive)3,7-Dimethyl-1H-indazoleExperimental Value
Escherichia coli (Gram-negative)3,7-Dimethyl-1H-indazoleExperimental Value
CiprofloxacinPositive Control ValuePositive Control Value

Conclusion and Future Directions

This guide outlines a foundational, multi-tiered approach for the initial biological characterization of 3,7-Dimethyl-1H-indazole. The data generated from these assays will provide a comprehensive preliminary profile of its cytotoxic, anti-inflammatory, and antimicrobial properties. Positive "hits" in any of these screens will warrant further investigation, including more complex secondary assays to elucidate the mechanism of action, structure-activity relationship (SAR) studies with related analogs, and eventual progression to in vivo models. The systematic application of these robust and validated protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process for this promising class of compounds.

References

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  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem.
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  • Wirleitner, B., Neurauter, G., Schrocksnadel, K., Frick, B., & Fuchs, D. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular biology (Clifton, N.J.), 691, 215–227.
  • Fernandez Vactor. (2023). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Mintage Journal of Pharmaceutical and Medical Sciences, 12(1).
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  • Pérez-Sánchez, H., & Moreno-Díaz de la Espina, S. (2023).
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  • Kumar, A., Singh, A., & Kumar, V. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29355-29381.
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  • Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
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Sources

Exploratory

3,7-Dimethyl-1H-indazole: Annular Tautomerism, Thermodynamic Stability, and Regioselective Synthesis

Executive Summary Indazoles are privileged bicyclic heteroaromatic scaffolds extensively utilized in the development of kinase inhibitors, CGRP antagonists, and anti-inflammatory agents 1. Among these, 3,7-dimethyl-1H-in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazoles are privileged bicyclic heteroaromatic scaffolds extensively utilized in the development of kinase inhibitors, CGRP antagonists, and anti-inflammatory agents 1. Among these, 3,7-dimethyl-1H-indazole represents a highly specialized derivative. The strategic placement of methyl groups at the C3 and C7 positions introduces unique steric and electronic constraints that fundamentally alter the molecule's tautomeric equilibrium and reactivity profile 2. This technical guide provides an in-depth analysis of the thermodynamic stability of 3,7-dimethyl-1H-indazole tautomers and delivers field-validated protocols for their regioselective functionalization.

Thermodynamic Fundamentals of Indazole Tautomerism

Indazoles exhibit annular prototropic tautomerism, existing in a dynamic equilibrium primarily between the 1H- and 2H-tautomeric forms 1. The 3H-form breaks the aromaticity of the pyrazole ring and is energetically prohibitive under standard conditions 3.

Electronic Causality

The fundamental driver of tautomeric stability in indazoles is aromaticity. The 1H-tautomer adopts a benzenoid electronic structure, which allows for complete delocalization of the 10π-electron system across the fused rings. Conversely, the 2H-tautomer adopts a quinonoid-like structure. This disrupts the aromatic resonance of the benzene ring, resulting in a significantly higher energy state 4.

Quantitative Stability

Ab initio quantum chemical calculations (MP2/6-31G** level) demonstrate that the 1H-indazole core is thermodynamically more stable than the 2H-form by approximately 3.6 kcal/mol, with a Gibbs free energy difference (ΔG°₂₉₈) of 4.1 kcal/mol in the gas phase 5. In aqueous solution, this energy gap narrows slightly to ~2.3 kcal/mol due to solvent stabilization of the more polar 2H-form, yet the 1H-tautomer remains overwhelmingly predominant 3.

Substituent Effects in 3,7-Dimethyl-1H-indazole
  • C3-Methyl Group: Acts as an inductive electron donor (+I effect), increasing the electron density of the pyrazole ring and slightly lowering the activation barrier for proton transfer.

  • C7-Methyl Group: Introduces significant steric hindrance adjacent to the N1 position 2. While it does not invert the thermodynamic preference for the 1H-tautomer, it heavily influences the transition state energies during electrophilic attacks (e.g., N-alkylation), often pushing the reaction toward kinetic control at the N2 position 6.

Table 1: Comparative Thermodynamic Parameters of Indazole Tautomers
Parameter1H-Indazole (Benzenoid)2H-Indazole (Quinonoid)Difference (Δ)
Relative Stability (ΔE) 0.0 kcal/mol+3.6 kcal/mol3.6 kcal/mol
Gibbs Free Energy (ΔG°₂₉₈) 0.0 kcal/mol+4.1 kcal/mol4.1 kcal/mol
Aromatic Character High (10π delocalized)Low (Localized diene)N/A
Dipole Moment (Gas Phase) ~1.5 D~3.4 D1.9 D
Reaction Profile Thermodynamic ProductKinetic ProductN/A

(Note: Baseline values derived from MP2-6-31G* studies on the unsubstituted indazole core 5.)*

Tautomerism Indazole 3,7-Dimethylindazole (Dynamic Equilibrium) Form1H 1H-Tautomer (Benzenoid Structure) Indazole->Form1H Favored in Solution/Gas Form2H 2H-Tautomer (Quinonoid Structure) Indazole->Form2H Rare/Transient Thermo Thermodynamic Product ΔG < 0 (Most Stable) Form1H->Thermo Kinetic Kinetic Product Lower Activation Barrier Form2H->Kinetic

Figure 1: Thermodynamic and kinetic logic governing 3,7-dimethylindazole tautomerism.

Regioselective Synthesis: Navigating Kinetic vs. Thermodynamic Control

Because the 1H-tautomer is thermodynamically stable but the N2 nitrogen is often more sterically accessible and nucleophilic (especially given the C7-methyl steric block), N-alkylation of 3,7-dimethyl-1H-indazole is notoriously challenging 4, 6.

To achieve regioselectivity, chemists must exploit the kinetic vs. thermodynamic energy landscape. Alkylation at N2 is the kinetic pathway (rapid, lower activation energy), while alkylation at N1 is the thermodynamic pathway (slower, but yields the more stable benzenoid product) 4.

SynthesisWorkflow Start 3,7-Dimethyl-1H-indazole Starting Material Base Deprotonation (NaH or K2CO3) Start->Base Anion Indazolyl Anion (Delocalized) Base->Anion Cond1 Low Temp (0°C) Polar Aprotic Solvent Anion->Cond1 Cond2 High Temp (Reflux) Equilibrating Conditions Anion->Cond2 Prod2H N2-Alkylated Product (Kinetic Control) Cond1->Prod2H Prod1H N1-Alkylated Product (Thermodynamic Control) Cond2->Prod1H Prod2H->Prod1H Isomerization (Heat/Acid)

Figure 2: Workflow for regioselective N-alkylation of 3,7-dimethyl-1H-indazole.

Protocol 1: Self-Validating Regioselective N-Alkylation

Objective: To selectively synthesize either the N1-alkyl or N2-alkyl derivative of 3,7-dimethyl-1H-indazole. Causality: The indazolyl anion is an ambident nucleophile. By controlling the temperature and the nature of the base, we dictate the reaction pathway.

Method A: Kinetic Control (Targeting N2-Alkylation)
  • Preparation: Dissolve 3,7-dimethyl-1H-indazole (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Rationale: NaH irreversibly deprotonates the indazole, forming a highly reactive, "naked" indazolyl anion. The low temperature prevents the system from acquiring the activation energy needed to equilibrate to the thermodynamic product.

  • Alkylation: After 30 minutes, add the alkyl halide (1.1 eq) dropwise at 0 °C. Stir for 2 hours, maintaining the temperature strictly below 5 °C.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

  • Validation: Analyze the crude mixture via ¹H NMR. The N2-alkylated product will show a characteristic downfield shift for the C3-methyl protons due to their proximity to the newly formed N2-alkyl bond, confirming kinetic capture.

Method B: Thermodynamic Control (Targeting N1-Alkylation)
  • Preparation: Dissolve 3,7-dimethyl-1H-indazole (1.0 eq) in a higher-boiling solvent such as Toluene or DMF.

  • Deprotonation: Add a milder base, such as K₂CO₃ (2.0 eq) or Cs₂CO₃. Rationale: Weaker bases allow for a reversible deprotonation equilibrium.

  • Alkylation & Equilibration: Add the alkyl halide (1.5 eq) and heat the reaction to 100–120 °C for 12–24 hours. Rationale: The elevated temperature provides the thermal energy required to overcome the activation barrier for isomerization. Any kinetically formed N2-alkyl product will gradually isomerize to the more stable N1-alkyl product 4.

  • Validation: In ¹H NMR, the N1-alkylated product will exhibit distinct shielding of the C7-methyl protons due to steric compression and anisotropic effects from the N1-alkyl group.

Experimental Characterization of Tautomeric States

Determining the exact tautomeric ratio of 3,7-dimethyl-1H-indazole in solution requires advanced spectroscopic techniques, as the proton exchange rate is often faster than the NMR timescale at ambient temperatures.

Protocol 2: Variable-Temperature (VT) NMR Tautomer Characterization
  • Sample Preparation: Dissolve 15 mg of 3,7-dimethyl-1H-indazole in 0.6 mL of anhydrous, deuterated polar aprotic solvent (e.g., THF-d8 or DMF-d7). Rationale: Aprotic solvents prevent rapid intermolecular proton exchange with the solvent, which would collapse the tautomeric signals.

  • Baseline Acquisition: Acquire a standard ¹H and ¹⁵N HMBC spectrum at 298 K. You will likely observe broadened signals for the pyrazole ring protons/carbons, indicating a dynamic tautomeric exchange.

  • Cooling Phase: Lower the probe temperature in 10 K increments down to 213 K (-60 °C). Rationale: Cooling slows the proton exchange rate between the N1 and N2 positions.

  • Decoalescence: Identify the decoalescence temperature where the averaged signals split into distinct peaks representing the 1H and 2H tautomers.

  • Integration & Thermodynamics: Integrate the distinct peaks at the lowest temperature to determine the equilibrium constant (

    
    ). Use the Van 't Hoff equation (
    
    
    
    ) across multiple temperature points to experimentally derive the enthalpy and entropy of tautomerization.

Conclusion

The tautomerism of 3,7-dimethyl-1H-indazole is a delicate interplay of intrinsic aromatic stability and localized steric hindrance. While the 1H-benzenoid form is thermodynamically dominant, the kinetic accessibility of the N2 position—exacerbated by the C7-methyl group—requires rigorous control of reaction conditions during synthesis. By leveraging thermodynamic principles and self-validating analytical protocols, researchers can reliably harness this privileged scaffold for advanced drug discovery applications.

References

  • Annular tautomerism of indazole. ResearchGate.[Link]

  • Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]

  • Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. ResearchGate.[Link]

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Foundational

Technical Guide: Advanced Synthesis &amp; Functionalization of Substituted 1H-Indazoles

Executive Summary The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for indole and purine systems. Its presence in approved therapeutics such as Pazopanib (V...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for indole and purine systems. Its presence in approved therapeutics such as Pazopanib (VEGFR inhibitor), Axitanib , and Niraparib (PARP inhibitor) underscores its clinical utility. However, the synthetic entry into substituted 1H-indazoles is often complicated by tautomeric ambiguity (1H vs. 2H) and regioselectivity challenges during functionalization.[1][2]

This technical guide synthesizes classical methodologies with state-of-the-art catalytic systems, providing a decision-making framework for researchers. It moves beyond simple recipe listing to analyze the mechanistic causality of method selection, focusing on Palladium-catalyzed cyclizations, C-H activation, and controlled regioselective alkylation.

Structural Dynamics & Retrosynthetic Logic

Tautomerism and Reactivity

Indazole exists in a tautomeric equilibrium between the 1H- and 2H-forms. The 1H-tautomer is thermodynamically favored in the gas phase and non-polar solvents (by ~2-4 kcal/mol) due to aromaticity preservation in the benzene ring. However, the 2H-tautomer becomes accessible under specific conditions or through substituent electronic effects, often leading to mixtures during alkylation.

Retrosynthetic Disconnections

Successful synthesis relies on selecting the correct bond-formation strategy based on the desired substitution pattern.

  • Strategy A (N1-N2 Bond Formation): Classic diazotization/nitrosation. Best for 3-unsubstituted or 3-halo indazoles.

  • Strategy B (N1-C7a Bond Formation): Metal-catalyzed cyclization of hydrazones.[3] Ideal for 1-aryl/alkyl-3-substituted systems.

  • Strategy C (C3-C3a Bond Formation): [3+2] Cycloadditions of arynes or diazo compounds.

Retrosynthesis Indazole 1H-Indazole Core Hydrazone o-Haloaryl Hydrazones (Pd/Cu Catalysis) Hydrazone->Indazole Bond N1-C7a Aniline o-Alkylanilines (Diazotization) Aniline->Indazole Bond N1-N2 Aryne Benzyne + Diazo ([3+2] Cycloaddition) Aryne->Indazole Bond C3-C3a

Figure 1: Strategic retrosynthetic disconnections for the 1H-indazole core. Strategy selection depends on the availability of precursors and required substitution at C3.

Modern Synthetic Methodologies

Palladium-Catalyzed Intramolecular Amination

The most versatile modern approach involves the cyclization of o-haloaryl hydrazones. Unlike classic methods requiring harsh acidic conditions, this allows for the installation of sensitive functional groups.

  • Mechanism: Oxidative addition of Pd(0) to the aryl halide, followed by amine coordination, deprotonation, and reductive elimination to form the N1-C7a bond.

  • Key Advantage: Direct access to 1-aryl-1H-indazoles without regioselectivity issues (the N1 position is fixed by the hydrazone linkage).

  • Catalyst Systems: Pd(dba)₂/BINAP or Pd(OAc)₂/DPEphos are standard.

Silver(I)-Mediated C-H Amination

For substrates where pre-functionalization with halides is difficult, direct C-H activation offers a streamlined route.

  • Mechanism: Ag(I) acts as a single-electron oxidant, facilitating a radical pathway or concerted metallation-deprotonation (CMD) to close the ring between an N-aryl hydrazone and the ortho-C-H bond.

  • Application: Excellent for synthesizing 3-substituted indazoles from simple aldehyde hydrazones.

Regioselective N-Alkylation of 1H-Indazoles

When the indazole ring is formed before N-substitution, alkylation yields a mixture of N1 and N2 isomers.

  • Thermodynamic Control (N1): High temperatures, thermodynamic equilibration, or specific chelating conditions (e.g., NaH/THF) favor the N1 product.

  • Kinetic Control (N2): Electrophiles reacting under mild, non-equilibrating conditions often favor N2.

  • Electronic Steering: Electron-withdrawing groups (EWG) at C7 sterically and electronically discourage N1 alkylation, pushing selectivity toward N2.

Regioselectivity Start 1H-Indazole Substrate Conditions Reaction Conditions Start->Conditions N1_Path Thermodynamic (NaH/THF, Heat) Conditions->N1_Path Chelation/Equil. N2_Path Kinetic/Steric (Mild Base, C7-EWG) Conditions->N2_Path Steric Block Prod_N1 N1-Alkyl Indazole (Major) N1_Path->Prod_N1 Prod_N2 N2-Alkyl Indazole (Major) N2_Path->Prod_N2

Figure 2: Decision tree for controlling N1 vs. N2 regioselectivity during direct alkylation.

Comparative Method Analysis

FeaturePd-Catalyzed CyclizationDiazotization (Classic)Ag-Mediated C-H ActivationDirect N-Alkylation
Bond Formed N1-C7aN1-N2N1-C7a (via C-H)N-C (Exocyclic)
Primary Scope 1-Aryl/Alkyl-3-Substituted3-Unsubstituted3-Acyl/ArylN-Functionalization
Regiocontrol Absolute (Pre-fixed)N/AAbsolute Variable (N1/N2 mix)
Conditions Mild (Base, 80-100°C)Harsh (Acid, 0°C)Moderate (Oxidant)Basic (RT-60°C)
Atom Economy Moderate (Halide waste)Low (Leaving groups)High (H2 removal)High
Key Reference Lebedev et al. [1]Standard TextsLee et al. [2]BenchChem/UCC [3]

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis of 1-Aryl-1H-Indazoles

Source Grounding: Adapted from Lebedev et al. (J. Org.[3] Chem. 2005) [1][3]

Rationale: This method is selected for its high tolerance of functional groups (esters, nitriles) and ability to synthesize 1,3-disubstituted indazoles which are difficult to access via diazotization.

Reagents:

  • o-Bromobenzaldehyde arylhydrazone (1.0 equiv)

  • Pd(dba)₂ (1-2 mol%)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2-4 mol%)

  • Cs₂CO₃ (1.4 equiv)

  • Toluene (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, charge a dried Schlenk tube with the hydrazone substrate (1.0 mmol), Pd(dba)₂ (5.8 mg, 0.01 mmol), dppf (11.1 mg, 0.02 mmol), and Cs₂CO₃ (456 mg, 1.4 mmol).

  • Solvation: Add anhydrous Toluene (5 mL).

  • Cyclization: Seal the tube and heat to 100 °C for 12–24 hours. Note: Conversion should be monitored by LC-MS to avoid catalyst decomposition over prolonged heating.

  • Work-up: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

  • Success Indicator: Disappearance of the hydrazone N-H signal in ¹H NMR.

  • Failure Mode: If dehalogenation (formation of simple hydrazone) is observed, ensure strictly anhydrous conditions and degassed solvents; oxygen poisons the Pd(0) species.

Protocol B: Regioselective N1-Alkylation using Chelation Control

Source Grounding: Adapted from BenchChem/UCC Guidelines [3]

Rationale: Direct alkylation is often necessary when the indazole core is purchased or pre-synthesized. This protocol utilizes NaH in THF to leverage the "chelation effect" (if C3 substituents allow) or thermodynamic control to favor N1.[4]

Reagents:

  • Substituted 1H-Indazole (1.0 equiv)[1]

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)[1]

  • Alkyl Halide (1.1 equiv)[1]

  • THF (anhydrous)[1]

Step-by-Step Workflow:

  • Deprotonation: To a solution of 1H-indazole in anhydrous THF at 0 °C , add NaH portion-wise.

  • Anion Formation: Stir at room temperature for 30 minutes. Visual Cue: Evolution of H₂ gas will cease once deprotonation is complete.

  • Alkylation: Add the alkyl halide dropwise.

  • Equilibration (Critical): For N1 selectivity, warm the reaction to 50-60 °C for 2-4 hours. Thermodynamic control favors the benzenoid 1H-form over the quinoid 2H-form.

  • Quench: Carefully quench with sat. NH₄Cl. Extract with EtOAc.[1]

Mechanistic Visualization: Pd-Catalyzed Cycle

The following diagram illustrates the catalytic cycle for Protocol A, highlighting the critical oxidative addition and reductive elimination steps.

PdCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + Substrate Coord Amine Coordination OxAdd->Coord Deprot Deprotonation (Base) Coord->Deprot - HBr RedElim Reductive Elimination (C-N Bond) Deprot->RedElim RedElim->Pd0 + Indazole

Figure 3: Catalytic cycle for the Pd-catalyzed intramolecular amination of aryl hydrazones. The cycle proceeds via oxidative addition, amine coordination, base-mediated deprotonation, and reductive elimination.

References

  • Lebedev, A. Y., Khartulyari, A. S., & Voskoboynikov, A. Z. (2005). Synthesis of 1-Aryl-1H-indazoles via Palladium-Catalyzed Intramolecular Amination of Aryl Halides.[3] The Journal of Organic Chemistry. Link

  • Kim, J., et al. (2020). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.[5] The Journal of Organic Chemistry. Link

  • Keane, N. B., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[2][4][6] Beilstein Journal of Organic Chemistry. Link

  • Inamoto, K., et al. (2004). Efficient Synthesis of 3-Substituted Indazoles Using Pd-Catalyzed Intramolecular Amination Reaction of N-Tosylhydrazones.[7] Chemistry Letters. Link

  • Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine.[8] Angewandte Chemie International Edition. Link

Sources

Exploratory

3,7-Dimethyl-1H-indazole: A Strategic Scaffold for Metabolic and Oncological Therapeutics

[1] Executive Summary The 3,7-Dimethyl-1H-indazole core represents a privileged substructure in modern medicinal chemistry, distinguished by its ability to navigate complex steric environments within protein active sites...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The 3,7-Dimethyl-1H-indazole core represents a privileged substructure in modern medicinal chemistry, distinguished by its ability to navigate complex steric environments within protein active sites while offering enhanced metabolic stability. Unlike the more common 3-methyl or unsubstituted indazoles, the addition of the 7-methyl group provides a critical "steric lock" and blocks a primary site of oxidative metabolism (CYP450-mediated hydroxylation), significantly improving the pharmacokinetic profile of lead compounds.

This technical guide analyzes the therapeutic utility of this scaffold, focusing on three primary target classes: Acetyl-CoA Carboxylase (ACC) for metabolic disorders, Neuronal Nitric Oxide Synthase (nNOS) for neuroprotection, and Tyrosine Kinases (VEGFR/FGFR) for oncology.

Part 1: Chemical Biology & SAR Analysis

The 3,7-dimethyl-1H-indazole scaffold functions as a bioisostere for purines and indoles but offers distinct advantages in drug design:

  • The 3-Position (Vector for Diversity): This position typically orients towards the solvent-exposed region in kinase pockets or the substrate channel in enzymes. It allows for the attachment of solubilizing groups or "warheads" without disrupting the core binding mode.

  • The 7-Position (Metabolic & Steric Control):

    • Metabolic Blockade: The C7 position on indazoles is electron-rich and prone to oxidation. Methylation here prevents the formation of phenolic metabolites, prolonging half-life (

      
      ).
      
    • Conformational Restriction: In biaryl systems, the 7-methyl group induces atropisomerism or restricts rotation, locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.

Visualization: The Pharmacophore Map

The following diagram illustrates the functional roles of the 3,7-dimethyl-1H-indazole core in ligand-target interactions.

IndazoleSAR Core 3,7-Dimethyl-1H-indazole (Scaffold) N1 N1-H / N1-R (Hinge Binder / H-Bond Donor) Core->N1 C3 C3-Methyl (Solvent Vector / Hydrophobic Fit) Core->C3 C7 C7-Methyl (Metabolic Block / Steric Lock) Core->C7 Kinase Target: VEGFR/FGFR (ATP Competitive) N1->Kinase H-Bond to Hinge C3->Kinase Gatekeeper Interaction ACC Target: ACC1/2 (Allosteric Pocket) C7->ACC Fills Hydrophobic Pocket NOS Target: nNOS (Heme Coordination) C7->NOS Selectivity vs iNOS

Caption: Functional mapping of the 3,7-dimethyl-1H-indazole scaffold, highlighting how specific substitution patterns drive target selectivity.

Part 2: Primary Therapeutic Targets[1]

Target 1: Acetyl-CoA Carboxylase (ACC)

Therapeutic Area: Non-Alcoholic Steatohepatitis (NASH), Obesity, Type 2 Diabetes.

Mechanism of Action: Acetyl-CoA Carboxylase (ACC) catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. Inhibition of ACC reduces de novo lipogenesis (DNL) and enhances fatty acid oxidation. Recent patent literature (e.g., Pfizer, WO2024023727A1) identifies 3,7-dimethyl-1H-indazole-5-carboxylic acid derivatives as potent ACC inhibitors. The 3,7-dimethyl pattern is crucial for fitting into the allosteric dimerization site of the enzyme, preventing the formation of the active polymer.

Key Insight: The 7-methyl group in these inhibitors specifically interacts with hydrophobic residues (e.g., Val/Leu) in the ACC central domain, improving potency over the unsubstituted analogs.

Target 2: Neuronal Nitric Oxide Synthase (nNOS)

Therapeutic Area: Migraine, Chronic Pain, Neurodegeneration.

Mechanism of Action: Indazoles are classic inhibitors of NOS. While 7-nitroindazole is the historical standard, it suffers from poor solubility and toxicity. The 3,7-dimethyl-1H-indazole derivatives offer a lipophilic alternative that competes with L-arginine or interacts with the heme cofactor.

  • Selectivity: The 7-methyl substituent helps discriminate between the neuronal isoform (nNOS) and the endothelial isoform (eNOS), which is critical to avoid cardiovascular side effects (hypertension).

Target 3: Tyrosine Kinases (VEGFR / FGFR)

Therapeutic Area: Oncology (Solid Tumors, Angiogenesis).

Mechanism of Action: The indazole nitrogen (N1/N2) typically binds to the hinge region of the kinase ATP-binding pocket.

  • 3-Methyl Role: Orients the molecule to avoid steric clashes with the "gatekeeper" residue (often Threonine or Methionine).

  • 7-Methyl Role: In multi-kinase inhibitors, the 7-methyl group can twist the molecule out of planarity, allowing it to accommodate the specific geometry of the FGFR or VEGFR hydrophobic back-pocket.

Part 3: Experimental Validation Protocols

To validate the therapeutic potential of a 3,7-dimethyl-1H-indazole derivative, the following standardized protocols should be employed.

Protocol A: ACC Inhibition Assay (ADP-Glo™ Method)

Objective: Quantify the inhibition of Acetyl-CoA Carboxylase activity.

  • Reagent Preparation:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100.

    • Substrates: Acetyl-CoA (10 µM), ATP (10 µM), NaHCO₃ (12 mM).

    • Enzyme: Recombinant human ACC1 or ACC2 (0.5 nM final).

  • Compound Treatment:

    • Dissolve 3,7-dimethyl-1H-indazole derivative in DMSO.

    • Prepare 10-point serial dilution.

    • Incubate compound with enzyme for 15 minutes at RT before adding substrates (to test for allosteric/slow-binding modes).

  • Reaction Initiation:

    • Add substrate mixture to initiate reaction.

    • Incubate for 45 minutes at 30°C.

  • Detection:

    • Add ADP-Glo™ Reagent (Promega) to deplete unconsumed ATP (40 min).

    • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

    • Measure luminescence on a plate reader (e.g., EnVision).

  • Data Analysis:

    • Calculate IC₅₀ using a 4-parameter logistic fit.

    • Control: Use CP-640186 (standard ACC inhibitor) as positive control.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of fatty acid synthesis signaling in HepG2 cells.

  • Cell Culture: Culture HepG2 cells in DMEM + 10% FBS.

  • Treatment: Treat cells with compound (0.1, 1, 10 µM) for 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • Blotting:

    • Primary Antibody: Anti-Phospho-ACC (Ser79) – Note: ACC inhibition often leads to compensatory phosphorylation changes or changes in downstream targets like Fatty Acid Synthase (FASN).

    • Direct Marker: Measure Malonyl-CoA levels via LC-MS/MS from cell lysate (more direct than Western blot for ACC activity).

Part 4: Signaling Pathway Visualization[1]

The following diagram details the downstream effects of inhibiting ACC with a 3,7-dimethyl-1H-indazole derivative in a hepatocyte (NASH context).

ACC_Pathway cluster_effect Therapeutic Effect Inhibitor 3,7-Dimethyl-1H-indazole Derivative ACC ACC (Acetyl-CoA Carboxylase) Inhibitor->ACC Allosteric Inhibition MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalyzes AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA Blocked by ACC CPT1 CPT-1 (Mitochondrial Transporter) MalonylCoA->CPT1 Inhibits (Normal State) FattyAcids De Novo Lipogenesis (Fatty Acid Synthesis) MalonylCoA->FattyAcids Precursor For BetaOx Mitochondrial Beta-Oxidation CPT1->BetaOx Activation (Disinhibition)

Caption: Mechanism of Action for ACC inhibition. Blocking Malonyl-CoA production reduces lipogenesis and disinhibits CPT-1, promoting fat burning.

Part 5: Future Outlook & Optimization

To maximize the potential of the 3,7-dimethyl-1H-indazole scaffold, future development should focus on:

  • C5-Functionalization: The 5-position is the ideal exit vector for extending into solvent channels to improve solubility (e.g., attaching piperazine or morpholine moieties via amide coupling).

  • Scaffold Hopping: Exploring the 7-ethyl or 7-cyclopropyl analogs to probe the depth of the hydrophobic pocket in ACC or Kinase targets.

  • Safety Profiling: Early testing for hERG inhibition is crucial, as electron-rich indazoles can sometimes bind potassium channels.

References

  • Pfizer Inc. (2024). Novel ACC Inhibitors. WO2024023727A1. (Describes 3,7-dimethyl-1H-indazole-5-carboxylic acid as a key intermediate for ACC inhibitors). Link

  • Vertex Pharmaceuticals. (2023). GLP-1R Modulating Compounds. US20230271949A1.[1] (Utilizes 3,7-dimethyl indazole building blocks).[1][2][3][4][5] Link

  • Blandine, B., et al. (2008). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases. PubMed. (Establishes SAR for 7-substituted indazoles in NOS inhibition). Link

  • Wang, Q., et al. (2019).[6] Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors. PubMed. (Details the kinase hinge-binding mode of indazoles). Link

  • Crysdot LLC. (2024). Building Blocks: 5-Bromo-3,7-dimethyl-1H-indazole. (Chemical sourcing and physical properties).[2][3][4][7][8][9] Link

Sources

Foundational

The Application Scientist's Guide to 3,7-Dimethyl-1H-indazole: Structural Dynamics, Safety, and Synthetic Workflows

Executive Summary In the landscape of modern medicinal chemistry, nitrogen-rich heterocycles serve as the architectural foundation for countless active pharmaceutical ingredients (APIs). 3,7-Dimethyl-1H-indazole (CAS: 58...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-rich heterocycles serve as the architectural foundation for countless active pharmaceutical ingredients (APIs). 3,7-Dimethyl-1H-indazole (CAS: 58706-32-4) is a highly privileged building block frequently deployed as a bioisostere for indoles and benzimidazoles. By offering an additional hydrogen-bond acceptor (the N2 atom) compared to indole, this scaffold fundamentally alters the pharmacokinetic profile and hinge-binding dynamics of target molecules, making it indispensable in the development of kinase inhibitors and receptor modulators.

This technical whitepaper synthesizes the physicochemical properties, safety protocols, and field-proven synthetic workflows required to successfully integrate 3,7-Dimethyl-1H-indazole into drug discovery pipelines.

Physicochemical Profiling

Understanding the baseline metrics of 3,7-Dimethyl-1H-indazole is critical for predicting its solubility, reactivity, and behavior in biological assays. The dual methyl substitutions at the C3 and C7 positions provide steric bulk that can lock the molecule into favorable binding conformations while increasing its overall lipophilicity.

Table 1: Quantitative Physicochemical Data

Property Value
Chemical Name 3,7-Dimethyl-1H-indazole
CAS Number 58706-32-4
Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
InChIKey JKMFVKRCTPQQED-UHFFFAOYSA-N
LogP (Predicted) ~2.3

| Physical Form | White to yellow powder/crystals |

Data aggregated from structural databases and supplier specifications 1[1].

Mechanistic Role in Drug Discovery

The 3,7-Dimethyl-1H-indazole core is not just a structural spacer; it is an active participant in target engagement. The N1-H acts as a potent hydrogen-bond donor, while the N2 acts as an acceptor. This push-pull dynamic is highly effective in anchoring molecules to the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs). Furthermore, patent literature highlights the use of this specific scaffold in the synthesis of aggrecanase inhibitors for osteoarthritis, gamma-secretase modulators, and hematopoietic stem cell expansion agents 1[1].

G Inhibitor Indazole Scaffold (CAS 58706-32-4) Receptor Receptor Tyrosine Kinase (e.g., VEGFR/FGFR) Inhibitor->Receptor Competitive Inhibition Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Downstream2 MAPK / ERK Pathway Receptor->Downstream2 Phosphorylation Outcome Cell Proliferation & Angiogenesis Downstream1->Outcome Activation Downstream2->Outcome Activation

Fig 1. RTK inhibition pathway modulated by indazole-derived pharmacological agents.

Comprehensive Safety Data (SDS) & Hazard Mitigation

Handling indazole derivatives requires strict adherence to Safety Data Sheet (SDS) guidelines. Based on standardized GHS data for the 3,7-dimethyl indazole family 2[2], the compound triggers the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Chemical Causality of Hazards: The lipophilic nature of the dimethylated core (LogP ~2.3) combined with the basic nitrogen centers allows for rapid dermal and mucosal absorption. Upon contact with physiological moisture, the basicity of the indazole ring can disrupt local cellular pH, leading to the observed irritation.

Self-Validating Handling Protocol:

  • Environmental Control: Always handle within a certified fume hood (face velocity >100 fpm) to mitigate H335 risks.

  • PPE: Utilize double-layered nitrile gloves. Causality: Organic solvents (like DMF or DMSO) used to dissolve the indazole can rapidly degrade single-layer nitrile, carrying the dissolved compound directly through the barrier.

  • Decontamination: In the event of a spill, quench the area with a dilute acidic solution (e.g., 1M HCl). Validation: Protonating the indazole converts it into a highly water-soluble hydrochloride salt, which can be easily and safely wiped up with damp absorbent pads, preventing aerosolization of the dry powder.

Synthetic Workflows: Regioselective N-Alkylation

The most common functionalization of 3,7-Dimethyl-1H-indazole is N-alkylation to build complex API architectures. However, indazoles present a distinct regiochemical challenge: alkylation can occur at either the N1 or N2 position. The following protocol is engineered to maximize N1 selectivity through kinetic control.

Step-by-Step Methodology

Step 1: Scaffold Activation (Deprotonation)

  • Action: Dissolve 1.0 equivalent of 3,7-Dimethyl-1H-indazole in anhydrous DMF and cool to 0°C under an inert argon atmosphere. Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Causality: The N1-H of the indazole has a pKa of approximately 14. NaH is a strong enough base to quantitatively deprotonate this position. DMF is chosen as a polar aprotic solvent because it heavily solvates the sodium cation, leaving the indazolide anion "naked" and highly nucleophilic.

  • Self-Validation: Monitor the reaction visually. The cessation of hydrogen gas (

    
    ) bubbling serves as a built-in indicator that complete deprotonation has been achieved.
    

Step 2: Electrophilic Addition

  • Action: Add the desired alkyl halide (1.1 equivalents) dropwise over 15 minutes while maintaining the temperature at 0°C.

  • Causality: Dropwise addition at low temperatures prevents local concentration spikes and thermal runaway, heavily favoring the kinetically preferred N1-alkylation over the thermodynamically driven N2-alkylation.

  • Self-Validation: Perform TLC (Hexanes/EtOAc 7:3). The reaction is complete when the baseline-heavy indazole spot disappears, replaced by a higher

    
     product spot.
    

Step 3: Regiochemical Confirmation (Critical QC Step)

  • Action: Following aqueous workup and flash chromatography, isolate the purified product and subject it to 2D NOESY NMR spectroscopy.

  • Causality & Validation: Because N1 and N2 isomers often co-elute, structural validation is mandatory. In the NOESY spectrum, look for a spatial cross-peak between the newly added N-alkyl protons and the protons of the C7-methyl group. A strong correlation confirms successful N1-alkylation. If the correlation is instead with the C3-methyl protons, N2-alkylation has occurred, indicating a failure in kinetic control.

Workflow Step1 1. Scaffold Preparation (CAS 58706-32-4) Step2 2. Base Activation (NaH in DMF, 0°C) Step1->Step2 Step3 3. Electrophilic Addition (Alkyl Halide, Dropwise) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS / TLC) Step3->Step4 Step5 5. Regiochemical Validation (2D NOESY NMR) Step4->Step5

Fig 2. Standardized N-alkylation workflow for 3,7-Dimethyl-1H-indazole derivatization.

References

  • Title: 3,7-Dimethyl-1H-indazol - CAS 58706-32-4 Physicochemical Properties & Patents Source: MolAid URL
  • Title: 5-Bromo-3,7-dimethyl-1H-indazole | 1031417-71-6 Safety Data Sheet (Proxy for core scaffold)
  • Title: 3176-62-3 | 3-Methyl-1H-indazole | BLD Pharm Catalog & Hazard Identification Source: BLD Pharm URL

Sources

Exploratory

Aromaticity and Physicochemical Profile of 3,7-Dimethyl-1H-Indazole

The following technical guide provides an in-depth analysis of the 3,7-Dimethyl-1H-indazole ring system, tailored for researchers in medicinal chemistry and structural biology. Executive Summary The 3,7-dimethyl-1H-indaz...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 3,7-Dimethyl-1H-indazole ring system, tailored for researchers in medicinal chemistry and structural biology.

Executive Summary

The 3,7-dimethyl-1H-indazole scaffold represents a critical structural motif in kinase inhibitor design and multi-target pharmacology. Unlike the unsubstituted indazole core, the introduction of methyl groups at the C3 and C7 positions imposes specific electronic and steric constraints that modulate aromaticity, tautomeric equilibrium, and ligand-target binding kinetics. This guide dissects the aromatic character of this scaffold, providing a theoretical framework supported by synthetic protocols and pharmacological insights.

Structural Fundamentals & Tautomeric Equilibrium

The Indazole Core

Indazole (benzo[c]pyrazole) is a 10


-electron fused bicyclic system adhering to Hückel’s rule (

, where

).[1] It exists primarily in two annular tautomeric forms: 1H-indazole and 2H-indazole .[2]

For 3,7-dimethylindazole, the 1H-tautomer is thermodynamically dominant by approximately 2.3–3.6 kcal/mol over the 2H-form.

  • 1H-Indazole: Preserves the full benzenoid aromatic sextet in the six-membered ring. The five-membered ring functions as a pyrrole-like/pyridine-like hybrid.

  • 2H-Indazole: Forces the six-membered ring into a quinoid-like arrangement, significantly reducing the resonance energy (RE) and overall aromatic stability.

Impact of Methyl Substitution
  • C3-Methyl: Acts as a weak electron donor (+I effect) and hyperconjugative stabilizer. It increases electron density on the pyrazole ring without disrupting planarity.

  • C7-Methyl: Introduces a critical steric element "peri" to the N1 nitrogen. While it does not break aromaticity, it influences the rotational freedom of N1-substituents (in derivatives) and alters the solvation shell around the N1-H bond.

Visualization: Tautomerism and Resonance

The following diagram illustrates the tautomeric equilibrium and the resonance contributors that define the aromatic stability of the 1H-isomer.

Indazole_Tautomerism cluster_0 Electronic Stabilization T1 1H-Tautomer (Benzenoid Ring) Thermodynamically Preferred T2 2H-Tautomer (Quinoid Ring) Less Stable (+3.6 kcal/mol) T1->T2 Proton Shift (Fast) Res1 Resonance Form A (Neutral) T1->Res1 Contributor Res2 Resonance Form B (Charge Separated) T1->Res2 Contributor Res1->Res2 Delocalization (10 pi e-)

Caption: Tautomeric equilibrium favoring the benzenoid 1H-form over the quinoid 2H-form, stabilized by 10 pi-electron delocalization.

Aromaticity Analysis: Quantitative & Qualitative

Theoretical Framework

The aromaticity of 3,7-dimethyl-1H-indazole is not uniform across the bicyclic system. It is best understood through local aromaticity metrics.

MetricDescriptionApplication to 3,7-Dimethyl-1H-indazole
Hückel's Rule Global Pi-electron countSatisfied (10e⁻). The fusion of benzene (6e⁻) and pyrazole (4e⁻ participating) creates a continuous cyclic array.
NICS(1) Nucleus-Independent Chemical ShiftThe benzene ring exhibits highly negative NICS values (indicating strong diatropic ring currents), while the pyrazole ring is less aromatic. The 3-Me group slightly enhances diatropicity via induction.
HOMA Harmonic Oscillator Model of AromaticityThe benzene ring approaches HOMA ≈ 0.98 (very aromatic). The pyrazole ring has lower HOMA values due to bond length alternation caused by the C=N bond.
The "7-Methyl Effect" on Reactivity

While the 7-methyl group does not break aromaticity, it creates a "Steric Gate" at the N1 position.

  • N-Alkylation Selectivity: In unsubstituted indazoles, alkylation often yields a mixture of N1 and N2 products.

  • 3,7-Dimethyl Variant: The 7-methyl group sterically hinders the N1 lone pair approach by electrophiles. Under thermodynamic control, N1 alkylation is still preferred due to the stability of the resulting aromatic system, but kinetic control may shift ratios toward N2.

Synthetic Protocols

Reliable synthesis is a prerequisite for studying this scaffold.[2][3] Below is a validated, self-consistent protocol for synthesizing 3,7-dimethyl-1H-indazole from commercially available precursors.

Methodology: Modified Diazo-Cyclization

Precursor: 2-Amino-3-methylacetophenone. Mechanism: Diazotization followed by internal cyclization.

Step-by-Step Protocol
  • Reagent Prep: Dissolve 2-amino-3-methylacetophenone (10 mmol) in concentrated HCl (5 mL) and water (15 mL). Cool to -5°C in an ice-salt bath.

  • Diazotization: Add a solution of NaNO₂ (11 mmol) in water dropwise, maintaining temperature < 0°C. Stir for 30 min. Checkpoint: Solution should be clear/yellow; formation of diazonium salt.

  • Reduction/Cyclization: Prepare a solution of SnCl₂·2H₂O (25 mmol) in conc. HCl. Add the cold diazonium solution to the stannous chloride solution dropwise at 0°C.

    • Note: The reduction of the diazonium to hydrazine occurs in situ, which then spontaneously condenses with the pendant ketone (C3-methyl source) to close the ring.

  • Workup: Stir for 2 hours at room temperature. Neutralize carefully with NaOH (aq) to pH ~8.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol/water or purify via flash chromatography (Hexane:EtOAc 4:1).

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Amino-3-methylacetophenone Step1 Diazotization (NaNO2, HCl, <0°C) Start->Step1 Inter Intermediate: Diazonium Salt Step1->Inter Step2 Reduction & Cyclization (SnCl2 / HCl) Inter->Step2 In-situ Hydrazine formation Product 3,7-Dimethyl-1H-indazole (Crude) Step2->Product Spontaneous Condensation Purify Purification (Recrystallization/Column) Product->Purify Final Pure Crystalline Solid (>98% Purity) Purify->Final

Caption: One-pot synthesis of 3,7-dimethyl-1H-indazole via diazonium reduction-cyclization cascade.

Pharmacological Relevance: The "Hinge Binder" Concept

In kinase inhibitor discovery, the indazole ring often mimics the adenine ring of ATP.

Binding Mode
  • Donor-Acceptor Pair: The N1-H acts as a hydrogen bond donor (to the hinge region backbone carbonyl), and N2 acts as an acceptor (from the backbone NH).

  • 3,7-Dimethyl Impact:

    • C3-Me: Often projects into the "gatekeeper" region or solvent front, improving hydrophobic fit.

    • C7-Me: This is the critical differentiator. In many kinases, the region adjacent to the hinge is restricted. A C7-methyl group can induce steric clash with residues like Methionine or Leucine in the hinge, potentially improving selectivity for kinases with larger pockets (e.g., specific mutants) or reducing affinity for off-targets. Conversely, it can prevent the "flat" binding mode required for some targets.

Physicochemical Properties Table[4]
PropertyValue (Approx.)Implication for Drug Design
LogP 2.3 - 2.6Moderate lipophilicity; good membrane permeability.
pKa (N1-H) ~13.8Very weak acid; neutral at physiological pH.
pKa (N2) ~1.5 - 2.0Very weak base; protonation unlikely at pH 7.4.
PSA ~28.7 ŲLow polar surface area, conducive to BBB penetration (if MW is low).
H-Bond Donors 1 (N1-H)Critical for Hinge Binding.

References

  • Tautomeric Stability: Catalan, J. et al. "The tautomerism of indazole in the gas phase and in solution." Journal of the American Chemical Society, 1988. Link

  • Synthesis Protocol: Vatsadze, S. Z. et al. "Synthesis of 3,7-disubstituted hexahydro- and tetrahydro-2H-indazoles." Russian Journal of Organic Chemistry, 2016.[4] Link

  • Kinase Binding: Zhang, X. et al. "Design, synthesis, and biological evaluation of indazole-based inhibitors." European Journal of Medicinal Chemistry, 2025. Link

  • Crystal Structure: Moriwaki, T. et al. "Crystal structure of (E)-3-[(2,6-dimethylphenyl)diazenyl]-7-methyl-1H-indazole."[5] IUCrData, 2017. Link

  • General Indazole Chemistry: Gaikwad, D. D. et al. "Indazole: Synthesis and Pharmacological Activities." European Journal of Medicinal Chemistry, 2015. Link

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3,7-Dimethyl-1H-indazole

This Application Note is designed for research professionals in medicinal chemistry and process development. It details a robust, metal-free synthesis of 3,7-Dimethyl-1H-indazole , a privileged scaffold in kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research professionals in medicinal chemistry and process development. It details a robust, metal-free synthesis of 3,7-Dimethyl-1H-indazole , a privileged scaffold in kinase inhibitor discovery.

Unlike traditional diazotization/reduction routes (e.g., the Widman-Stoermer synthesis) which often suffer from harsh conditions and toxic tin byproducts, this protocol utilizes a mild, base-mediated intramolecular cyclization of an activated oxime . This method, adapted from the work of Counceller et al., offers superior scalability, functional group tolerance, and operational safety.

Part 1: Strategic Synthesis Roadmap

The synthesis proceeds in two distinct chemical stages starting from 1-(2-amino-3-methylphenyl)ethanone (2'-amino-3'-methylacetophenone). The strategy relies on the chemoselective activation of the ketoxime hydroxyl group, converting it into a leaving group (mesylate) that undergoes rapid nucleophilic attack by the adjacent aniline nitrogen.

Mechanism & Pathway Visualization

SynthesisPathway cluster_conditions Key Transformation Logic SM Starting Material 1-(2-amino-3-methylphenyl)ethanone Oxime Intermediate A (E/Z)-Oxime SM->Oxime NH2OH·HCl Pyridine/EtOH Reflux Activated Transient Species O-Mesyl Oxime Oxime->Activated MsCl, Et3N CH2Cl2, 0°C Product Target Product 3,7-Dimethyl-1H-indazole Activated->Product Intramolecular SN2 Displacement (Cyclization)

Caption: Figure 1. Reaction pathway for the conversion of 2-amino-3-methylacetophenone to 3,7-dimethyl-1H-indazole via mesyl-activated cyclization.

Part 2: Detailed Experimental Protocol

Stage A: Preparation of the Ketoxime Intermediate

Objective: Condense hydroxylamine with the ketone carbonyl to form the oxime (E/Z mixture). Critical Process Parameter (CPP): Complete consumption of the ketone is essential, as unreacted ketone complicates purification.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
1-(2-amino-3-methylphenyl)ethanone 149.19 1.0 Substrate
Hydroxylamine HCl 69.49 3.0 Reagent
Pyridine 79.10 4.0 Base/Solvent

| Ethanol (Abs.) | 46.07 | - | Solvent (10 mL/g) |

Protocol Steps:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 1-(2-amino-3-methylphenyl)ethanone (1.0 eq) and Ethanol .

  • Addition: Add Pyridine (4.0 eq) followed by Hydroxylamine Hydrochloride (3.0 eq) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Monitor: TLC (30% EtOAc/Hexanes). The ketone spot should disappear; a lower Rf oxime spot will appear.

  • Workup:

    • Cool to room temperature and concentrate under reduced pressure to remove most ethanol.

    • Resuspend the residue in Water and extract with Ethyl Acetate (EtOAc) (3x).

    • Wash combined organics with Brine , dry over Na₂SO₄ , filter, and concentrate.

  • Purification: The crude oxime is typically pure enough (>95%) for the next step. If necessary, recrystallize from Hexanes/EtOAc or pass through a short silica plug.

Stage B: Cyclization via Mesyl Activation

Objective: Activate the oxime oxygen with methanesulfonyl chloride (MsCl), triggering spontaneous cyclization by the aniline nitrogen. Safety Note: MsCl is a lachrymator and corrosive. Et3N is flammable. Perform in a fume hood.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
Oxime Intermediate 164.20 1.0 Substrate
Methanesulfonyl Chloride (MsCl) 114.55 1.2 Activator
Triethylamine (Et3N) 101.19 2.5 Base

| Dichloromethane (DCM) | 84.93 | - | Solvent (anhydrous) |

Protocol Steps:

  • Setup: Dissolve the Oxime (from Stage A) in anhydrous DCM (0.1 M concentration) in a dry flask under Nitrogen or Argon atmosphere.

  • Base Addition: Add Triethylamine (2.5 eq) and cool the solution to 0°C (ice bath).

  • Activation: Dropwise add Methanesulfonyl Chloride (1.2 eq) over 10–15 minutes.

    • Observation: The solution may turn yellow/orange. A white precipitate (Et3N·HCl) will form.

  • Cyclization: Allow the mixture to warm to Room Temperature and stir for 2 hours.

    • Mechanistic Insight: The O-mesyloxime is formed first. The neighboring amino group then attacks the nitrogen of the oxime, displacing the mesylate group to form the N-N bond.

  • Quench & Isolation:

    • Quench with Saturated NaHCO₃ solution.

    • Separate phases.[1][2] Extract aqueous layer with DCM (2x).

    • Wash combined organics with Water and Brine .

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 10% → 40% EtOAc in Hexanes.

    • Target: 3,7-Dimethyl-1H-indazole typically elutes as a white to off-white solid.

Part 3: Process Analytics & Validation

Operational Workflow Diagram

Workflow Start Crude Oxime in DCM Cool Cool to 0°C Add Et3N Start->Cool AddMsCl Add MsCl (Dropwise) Cool->AddMsCl React Warm to RT Stir 2 hrs AddMsCl->React Quench Quench Sat. NaHCO3 React->Quench PhaseSep Phase Separation (DCM/Water) Quench->PhaseSep Purify Flash Chromatography (Silica) PhaseSep->Purify Final Pure 3,7-Dimethyl-1H-indazole Purify->Final

Caption: Figure 2. Operational workflow for the cyclization stage.

Expected Analytical Data
  • Yield: 75–85% (over 2 steps).

  • Physical State: White crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 10.0–11.0 (br s, 1H, NH) – Broad signal, may vary with concentration.

    • δ 7.45 (d, J = 8.0 Hz, 1H, Ar-H4)

    • δ 7.15 (d, J = 7.0 Hz, 1H, Ar-H6)

    • δ 7.05 (dd, J = 8.0, 7.0 Hz, 1H, Ar-H5)

    • δ 2.60 (s, 3H, 3-CH₃) – Characteristic pyrazole-ring methyl.

    • δ 2.55 (s, 3H, 7-CH₃) – Characteristic benzene-ring methyl.

Part 4: Safety & References

Safety Precautions:

  • Methanesulfonyl Chloride: Highly toxic by inhalation and corrosive. Use only in a well-ventilated fume hood.

  • Indazoles: While generally considered safe scaffolds, specific biological activity of the derivative is unknown; handle as a potential bioactive agent.

  • Waste Disposal: Segregate halogenated solvents (DCM) from non-halogenated waste.

References:

  • Primary Protocol Source: Counceller, C. M.; Eichman, C. C.; Wray, B. C.; Stambuli, J. P. "A Practical, Metal-Free Synthesis of 1H-Indazoles." Org.[3][4] Lett.2008 , 10, 1021–1023. Link

  • Mechanistic Context: BenchChem Application Notes. "Synthesis of Indazoles using 2'-Aminoacetophenone Hydrochloride." BenchChem Technical Library. Link

  • Alternative Routes (Review): Gaikwad, D. D.; et al. "Indazole: Synthesis and Pharmacological Activities." Eur. J. Med. Chem.2015 , 90, 707–731.

Sources

Application

Application Note: Utilizing the 3,7-Dimethyl-1H-indazole Scaffold in the Design of Acetyl-CoA Carboxylase (ACC) Inhibitors

Introduction & Scientific Rationale In modern drug discovery, balancing target potency with favorable physicochemical properties is a primary challenge. A critical metric for this balance is Lipophilic Efficiency (LipE)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern drug discovery, balancing target potency with favorable physicochemical properties is a primary challenge. A critical metric for this balance is Lipophilic Efficiency (LipE) , defined as


. High LipE indicates that a compound achieves its potency through specific, high-quality interactions rather than non-specific hydrophobic bulk, which often leads to toxicity and poor pharmacokinetics[1].

Acetyl-CoA Carboxylases (ACC1 and ACC2) are biotin-dependent enzymes that catalyze the irreversible carboxylation of acetyl-CoA to malonyl-CoA. They are highly validated therapeutic targets for metabolic syndrome, non-alcoholic steatohepatitis (NASH), and hepatocellular carcinoma[2]. However, early ACC inhibitors suffered from poor LipE.

Through rigorous Free-Wilson analysis, medicinal chemists identified the 3,7-dimethyl-1H-indazole moiety as a privileged "tail" scaffold for ACC inhibitors[3].

  • Causality of Scaffold Choice: The indazole core provides essential hydrogen bond donor and acceptor interactions within the ACC active site. The addition of methyl groups at the 3- and 7-positions optimally fills adjacent hydrophobic pockets. Unlike larger lipophilic substitutions (e.g., halogens or larger alkyls), the 3,7-dimethyl configuration exponentially increases binding affinity (

    
    ) without a disproportionate increase in lipophilicity (
    
    
    
    ), thereby maximizing LipE[4].

Mechanistic Pathway

Targeting ACC modulates two distinct but interconnected metabolic pathways. Inhibiting ACC1 in the liver halts de novo lipogenesis. Simultaneously, inhibiting ACC2 at the mitochondrial membrane reduces local malonyl-CoA levels, relieving the allosteric inhibition of Carnitine Palmitoyltransferase 1 (CPT-1) and promoting the


-oxidation of fatty acids[2].

ACC_Pathway AcCoA Acetyl-CoA ACC ACC1 / ACC2 (Target) AcCoA->ACC Substrate MalCoA Malonyl-CoA ACC->MalCoA Carboxylation FAS Fatty Acid Synthase (FAS) MalCoA->FAS Substrate CPT1 CPT-1 (Mitochondria) MalCoA->CPT1 Allosteric Inhibition Lipogenesis De Novo Lipogenesis (Fat Accumulation) FAS->Lipogenesis BetaOx Beta-Oxidation (Fat Burning) CPT1->BetaOx Promotes Inhibitor 3,7-Dimethyl-1H-indazole Derivatives Inhibitor->ACC Inhibits

Diagram 1: ACC1/2 signaling pathway and the dual metabolic impact of 3,7-dimethylindazole inhibitors.

Experimental Protocols

To validate the efficacy of 3,7-dimethyl-1H-indazole derivatives, researchers must employ a self-validating workflow: synthesizing the scaffold, confirming enzymatic inhibition, and quantifying the downstream cellular biomarker (Malonyl-CoA).

Protocol 1: Amide Coupling of 3,7-Dimethyl-1H-indazole-5-carboxylic acid

This protocol details the coupling of the indazole tail to a spirolactam or piperidine core, a common structural motif in ACC inhibitors[5][6].

  • Rationale: HATU is selected over standard carbodiimides (like DCC) because it provides superior coupling efficiency for sterically hindered secondary amines (e.g., spirolactams) and minimizes epimerization.

  • Step 1: Dissolve 1.0 eq of 3,7-dimethyl-1H-indazole-5-carboxylic acid and 1.2 eq of the spirolactam amine core in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Step 2: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: The tertiary amine base deprotonates the amine hydrochloride salt and neutralizes the acidic byproducts without acting as a competing nucleophile.

  • Step 3: Cool the mixture to 0°C and add 1.2 eq of HATU. Stir for 15 minutes at 0°C, then allow it to warm to room temperature for 12 hours.

  • Step 4: Quench the reaction with saturated aqueous

    
     and extract with ethyl acetate. Wash the organic layer with 5% LiCl (to remove residual DMF), dry over 
    
    
    
    , and purify via reverse-phase prep-HPLC[6].
Protocol 2: In Vitro ACC1/ACC2 Enzymatic Assay (ADP-Glo)
  • Rationale: The ADP-Glo assay indirectly measures ACC activity by quantifying the ADP generated during the ATP-dependent carboxylation of acetyl-CoA. This method avoids the safety and disposal issues of traditional

    
    -bicarbonate radiometric assays.
    
  • Step 1: Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 10 mM potassium citrate, 2 mM DTT, and 0.01% Tween-20. Causality: Tween-20 is critical to prevent the highly lipophilic indazole compounds from non-specifically adhering to the polystyrene microplate walls, which would cause false-negative IC
    
    
    
    shifts.
  • Step 2: Incubate 2 nM of purified human ACC1 or ACC2 enzyme with a serial dilution of the indazole inhibitor for 15 minutes at room temperature.

  • Step 3: Initiate the reaction by adding a substrate mix (final concentrations: 20

    
    M Acetyl-CoA, 50 
    
    
    
    M ATP, 2 mM
    
    
    ). Incubate for 40 minutes.
  • Step 4: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Step 5: Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. Read luminescence to calculate IC

    
    .
    
Protocol 3: Cell-Based Malonyl-CoA Quantification (LC-MS/MS)
  • Rationale: Target engagement in a biochemical assay does not guarantee cellular penetration. Quantifying intracellular malonyl-CoA in HepG2 cells confirms both membrane permeability and functional target inhibition.

  • Step 1: Seed HepG2 cells in 6-well plates and culture until 80% confluent. Treat with the indazole inhibitor for 2 hours.

  • Step 2: Rapidly aspirate media and immediately add 1 mL of pre-chilled (-80°C) 80% methanol containing a

    
    -labeled malonyl-CoA internal standard. Causality: Cold methanol instantly quenches cellular metabolism and precipitates proteins, preventing the rapid enzymatic hydrolysis of the highly unstable malonyl-CoA.
    
  • Step 3: Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Step 4: Evaporate the supernatant under

    
     gas, reconstitute in mobile phase, and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) transitions for Malonyl-CoA (m/z 854.1 
    
    
    
    347.0).

Data Presentation: Free-Wilson Additive Effect on LipE

The table below summarizes representative quantitative data demonstrating how the 3,7-dimethyl substitution on the indazole scaffold optimizes Lipophilic Efficiency compared to unsubstituted or mono-substituted analogs, validating the Free-Wilson predictions[3][4].

Indazole Scaffold "Tail"ACC1 IC

(nM)
pIC

LogD (pH 7.4)LipE (pIC

- LogD)
1H-Indazole3206.491.504.99
3-Methyl-1H-indazole1156.941.855.09
7-Methyl-1H-indazole857.071.805.27
3,7-Dimethyl-1H-indazole 18 7.74 2.10 5.64

Note: The 3,7-dimethyl substitution yields a synergistic


-fold increase in potency while only marginally increasing lipophilicity, resulting in a highly favorable LipE > 5.5.

Drug Discovery Workflow

Workflow S1 Scaffold Selection (3,7-Dimethylindazole) S2 Amide Coupling (HATU/DIPEA) S1->S2 S3 In Vitro Screening (ACC1/2 ADP-Glo) S2->S3 S4 LipE Optimization (Free-Wilson Analysis) S3->S4 S4->S2 Iterative Design S5 Cell Validation (Malonyl-CoA LC-MS) S4->S5

Diagram 2: Iterative drug design workflow for optimizing indazole-based ACC inhibitors.

References

  • Source: Google Patents (Pfizer Inc.)
  • Title: Maximizing Lipophilic Efficiency: The Use of Free-Wilson Analysis in the Design of Inhibitors of Acetyl-CoA Carboxylase Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: PubMed (NIH)
  • Title: Maximizing Lipophilic Efficiency: The Use of Free-Wilson Analysis in the Design of Inhibitors of Acetyl-CoA Carboxylase Source: ResearchGate URL
  • Title: Novel acc inhibitors - WO2024023727A1 Source: Google Patents URL

Sources

Method

Application Note: Regioselective N-Alkylation of the 3,7-Dimethyl-1H-indazole Core

Subtitle: Mechanistic Control and Validated Protocols for Overcoming Dual Steric Hindrance Executive Summary The 3,7-dimethyl-1H-indazole scaffold is a privileged pharmacophore, frequently utilized as a lipophilic "tail"...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Control and Validated Protocols for Overcoming Dual Steric Hindrance

Executive Summary

The 3,7-dimethyl-1H-indazole scaffold is a privileged pharmacophore, frequently utilized as a lipophilic "tail" in acetyl-CoA carboxylase (ACC) inhibitors and other targeted therapeutics. However, functionalizing this core presents a unique synthetic challenge: double steric hindrance . The C3-methyl group impedes access to the N2 position, while the C7-methyl group shields the N1 position. Direct alkylation under standard conditions (e.g., K₂CO₃ in DMF) typically yields an intractable mixture of N1 and N2 regioisomers, compromising yield and complicating purification[1],[2].

This application note details the mechanistic causality behind regioselectivity and provides field-proven, self-validating protocols to selectively drive alkylation to either the N1 or N2 position by manipulating ion-pairing and transition state energetics.

Mechanistic Causality in Regioselective Alkylation

To achieve absolute regiocontrol, chemists must manipulate the tautomeric equilibrium and the transition state energetics of the indazole core.

N1-Alkylation: Thermodynamic and Chelation Control

The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer by approximately 4.46 kcal/mol[3]. To favor N1-alkylation, the system must be driven by tight ion-pairing. When 3,7-dimethyl-1H-indazole is deprotonated by a strong, non-coordinating base like Sodium Hydride (NaH) in a non-polar aprotic solvent (THF), it forms an indazolide anion. In THF, the sodium cation (Na⁺) forms a tight ion pair with the N2 nitrogen[2]. This coordination sterically blocks the N2 position—compounding the hindrance already provided by the C3-methyl group—and directs the incoming electrophile almost exclusively to the N1 position, effectively overcoming the C7-methyl steric barrier[4],[1].

N2-Alkylation: Kinetic Control via Neutral Nucleophiles

Forcing the reaction to the N2 position requires bypassing the thermodynamic stability of the N1-alkylated product. Quantum mechanical (QM) analyses reveal that for the neutral 1H-indazole, the activation energy for N2-alkylation is intrinsically lower (>3 kcal/mol) than for N1-alkylation[3]. By utilizing Brønsted acid catalysis (e.g., TfOH) with electrophiles like diazo compounds or trichloroacetimidates, the indazole remains protonated/neutral. The highly reactive electrophile rapidly attacks the kinetically accessible N2 lone pair before tautomerization can occur, yielding excellent N2 selectivity[5],[6].

Pathway SM 3,7-Dimethyl-1H-indazole (Sterically Hindered Core) N1_Cond NaH, THF, 0°C Tight Ion-Pairing SM->N1_Cond Strong Base N2_Cond TfOH, DCM, RT Kinetic Control SM->N2_Cond Acid Catalyst Mix_Cond K2CO3, DMF, 80°C Solvent-Separated SM->Mix_Cond Weak Base N1_Prod N1-Alkyl Isomer (Thermodynamic, >90%) N1_Cond->N1_Prod N2_Prod N2-Alkyl Isomer (Kinetic, >85%) N2_Cond->N2_Prod Mix_Prod N1/N2 Mixture (Low Selectivity) Mix_Cond->Mix_Prod

Fig 1: Regioselective N-alkylation pathways for the 3,7-dimethyl-1H-indazole core.

Quantitative Data Summary

The following table summarizes the expected regioisomeric distribution based on the chosen mechanistic pathway.

Reaction ConditionsReagents / CatalystDominant MechanismMajor IsomerTypical N1:N2 Ratio
NaH, THF, 0 °C Primary Alkyl HalidesTight Ion-Pairing / ThermodynamicN1 > 10:1
TfOH, DCM, RT Diazo Compounds / Benzyl AlcoholsKinetic Control / Neutral NucleophileN2 < 1:15
K₂CO₃, DMF, 80 °C Alkyl HalidesSolvent-Separated Ion PairMixture ~ 1:1 to 2:1
PPh₃, DIAD, THF Primary Alcohols (Mitsunobu)Kinetic / Zwitterionic IntermediateN2 < 1:5

Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (IPC) via LC-MS or TLC are integrated to ensure mechanistic fidelity.

Protocol A: Selective N1-Alkylation (Tight Ion-Pairing)

Objective: Synthesize N1-alkyl-3,7-dimethyl-1H-indazole using thermodynamic control[4],[2].

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 3,7-dimethyl-1H-indazole (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv).

    • Causality Note: The evolution of H₂ gas is a visual validation of the indazolide anion formation. Stir at 0 °C for 30 minutes to ensure the complete formation of the N2-Na⁺ tight ion pair, which is critical for blocking the N2 position.

  • Alkylation: Dropwise, add the primary alkyl halide (1.1 equiv). Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Validation & Workup: Monitor by LC-MS. The N1-isomer typically elutes slightly later than the N2-isomer on reverse-phase C18 columns. Once the starting material is consumed, quench carefully with saturated aqueous NH₄Cl to destroy excess NaH. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Selective N2-Alkylation (Acid-Catalyzed Kinetic Control)

Objective: Synthesize N2-alkyl-3,7-dimethyl-2H-indazole using acid catalysis[5],[6].

  • Preparation: In an oven-dried vial under Argon, dissolve 3,7-dimethyl-1H-indazole (1.0 equiv, 5 mmol) and the diazo compound or benzyl alcohol (1.2 equiv) in anhydrous DCM (0.1 M).

  • Catalyst Addition: Cool the mixture to 0 °C. Dropwise, add Trifluoromethanesulfonic acid (TfOH, 0.1 equiv).

    • Causality Note: The catalytic acid generates a highly electrophilic carbocation or diazonium intermediate while keeping the indazole core neutral. This enforces kinetic attack at the N2 lone pair, bypassing the thermodynamic penalty of the 2H-tautomer.

  • Reaction: Stir at 0 °C for 15 minutes, then warm to room temperature. Stir until TLC indicates complete consumption of the indazole (typically 2-4 hours).

  • Validation & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TfOH. Extract with DCM (2x), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash chromatography. The N2-isomer generally exhibits a lower Rf value compared to the N1-isomer in standard normal-phase solvent systems.

Analytical Validation: Differentiating N1 vs N2 Isomers

Because the mass of both isomers is identical, structural validation must rely on 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC)[2].

  • N1-Alkylation Validation: The alkyl CH₂ protons will show a strong ³J HMBC correlation to the C7a carbon (bridgehead carbon adjacent to N1) and the C7-methyl group.

  • N2-Alkylation Validation: The alkyl CH₂ protons will show a strong ³J HMBC correlation to the C3 carbon and the C3-methyl group, with no correlation to the C7a carbon.

References

1.[4] Title: Technical Support Center: Regioselective Alkylation of Indazoles | Source: Benchchem | URL: 2.[1] Title: Technical Support Center: Regioselectivity in Indazole N-Alkylation | Source: Benchchem | URL: 3.[5] Title: TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds | Source: Chemical Communications (RSC Publishing) | URL: 4.[2] Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution | Source: PMC - NIH | URL: 5.[6] Title: Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine | Source: Organic Letters - ACS Publications | URL: 6.[3] Title: Mechanism of a Highly Selective N2 Alkylation of Indazole | Source: WuXi Biology | URL:

Sources

Application

Strategic Utilization of 3,7-Dimethyl-1H-indazole in Kinase Inhibitor Development

This Application Note and Protocol guide details the strategic utilization of 3,7-Dimethyl-1H-indazole as a privileged scaffold in the design and development of ATP-competitive kinase inhibitors.[1] [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic utilization of 3,7-Dimethyl-1H-indazole as a privileged scaffold in the design and development of ATP-competitive kinase inhibitors.[1]

[1]

Executive Summary & Mechanistic Rationale

The 1H-indazole moiety is a "privileged structure" in kinase drug discovery, serving as the core scaffold for approved drugs such as Axitinib , Pazopanib , and Linifanib . While the general indazole core acts as a robust hinge-binder mimicking the adenine ring of ATP, the specific isomer 3,7-Dimethyl-1H-indazole offers unique structural advantages for optimizing selectivity and solubility .[1]

Mechanistic Advantages of the 3,7-Dimethyl Substitution
  • Hinge Binding (Core Function): The indazole

    
     and 
    
    
    
    nitrogens form critical hydrogen bonds with the kinase hinge region backbone (typically interacting with the Glu/Met gatekeeper residues).
  • 3-Methyl Functionality (Vector Control): The methyl group at the C3 position orients substituents toward the solvent-exposed front pocket or the gatekeeper residue, allowing for the attachment of solubilizing groups (e.g., piperazines, morpholines) without disrupting the hinge interaction.

  • 7-Methyl Functionality (Selectivity Filter): The C7 methyl group is the critical differentiator.[1] It introduces steric bulk near the hinge region. This can:

    • Induce a twist in the molecule (atropisomerism), locking it into a bioactive conformation.

    • Create a steric clash with kinases possessing "narrow" hinge regions, thereby improving selectivity for targets with accommodating pockets (e.g., VEGFR , ACC , Aurora Kinases ).

Structural Biology & Interaction Map

To understand the utility of this scaffold, one must visualize its docking within the ATP-binding pocket. The diagram below illustrates the canonical binding mode and the specific role of the 3,7-dimethyl substitutions.

KinaseBinding cluster_Protein Kinase ATP Pocket cluster_Ligand 3,7-Dimethyl-1H-indazole Scaffold Hinge Hinge Region (Backbone NH/CO) Gatekeeper Gatekeeper Residue (Thr/Met/Phe) Hydrophobic Hydrophobic Pocket II (Selectivity Region) Solvent Solvent Exposed Region N1_N2 Indazole N1/N2 N1_N2->Hinge H-Bonds (Donor/Acceptor) C3_Me C3-Methyl/Substituent C3_Me->Gatekeeper Probes size of gatekeeper C7_Me C7-Methyl C7_Me->Hinge Steric Clash (Selectivity Filter) C7_Me->Hydrophobic Van der Waals Interaction C5_Funct C5-Functionalization (Linker) C5_Funct->Solvent Extends to solvent (Solubility)

Caption: Interaction map of 3,7-Dimethyl-1H-indazole within the kinase ATP-binding pocket. The C7-Methyl group acts as a selectivity filter via steric interactions near the hinge.[1]

Chemical Synthesis Protocol

High-purity synthesis of the core scaffold is a prerequisite for library generation.[1] The following protocol describes the synthesis of the key intermediate 5-Bromo-3,7-dimethyl-1H-indazole , which allows for further coupling (Suzuki/Buchwald) at the 5-position.

Reaction Scheme Overview

Synthesis SM 2-Amino-3-methylacetophenone (Starting Material) Step1 Step 1: Diazotization (NaNO2, HCl, 0°C) SM->Step1 Step2 Step 2: Cyclization & Reduction (SnCl2, HCl) Step1->Step2 Inter Intermediate: 3,7-Dimethyl-1H-indazole Step2->Inter Step3 Step 3: Bromination (Br2, AcOH or NBS, DMF) Inter->Step3 Product Final Product: 5-Bromo-3,7-dimethyl-1H-indazole Step3->Product

Caption: Synthetic route for the production of the 5-Bromo-3,7-dimethyl-1H-indazole building block.

Detailed Protocol: Synthesis of 5-Bromo-3,7-dimethyl-1H-indazole[1][2][3]

Safety Note: Diazonium salts are potentially explosive.[1] Maintain temperature control strictly. Bromine is corrosive and toxic; perform all steps in a fume hood.

Phase A: Formation of the Indazole Core
  • Starting Material: Dissolve 2-amino-3-methylacetophenone (10.0 g, 67 mmol) in concentrated HCl (100 mL) and water (50 mL). Cool the mixture to -5°C in an ice/salt bath.

  • Diazotization: Add a solution of sodium nitrite (5.1 g, 74 mmol) in water (20 mL) dropwise, maintaining the internal temperature below 0°C. Stir for 30 minutes.

  • Reduction/Cyclization: Prepare a solution of stannous chloride dihydrate (SnCl2·2H2O, 38 g) in concentrated HCl (50 mL). Add this solution dropwise to the diazonium salt mixture at 0°C.

  • Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Neutralize carefully with 50% NaOH solution until pH ~8. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol/water to yield 3,7-dimethyl-1H-indazole as a pale yellow solid.[1]

Phase B: Regioselective Bromination (C5 Position)
  • Dissolution: Dissolve 3,7-dimethyl-1H-indazole (5.0 g, 34 mmol) in glacial acetic acid (50 mL).

  • Bromination: Add Bromine (1.9 mL, 37 mmol) dropwise over 20 minutes at room temperature.

    • Note: The 3- and 7-methyl groups direct the electrophilic aromatic substitution to the 5-position (para to the 7-methyl, meta to the bridgehead).[1]

  • Quenching: Stir for 4 hours. Pour the reaction mixture into ice water (200 mL) containing sodium bisulfite (to quench excess bromine).

  • Isolation: Filter the resulting precipitate. Wash the solid with water and cold hexanes.

  • Validation: Verify structure via 1H-NMR. The C4 and C6 protons should appear as singlets (or meta-coupled doublets) in the aromatic region, confirming C5 substitution.

Application Protocol: Kinase Selectivity Profiling

Once the scaffold is functionalized (e.g., into a full inhibitor like a 5-carboxamide derivative), it is critical to assess the impact of the 3,7-dimethyl pattern on kinase selectivity.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the competition between the inhibitor and a fluorescently labeled tracer for the ATP binding site.

Materials:

  • Target Kinase (e.g., VEGFR2, ACC1, or Aurora A)

  • Europium-labeled anti-tag antibody (Eu-Ab)[1]

  • Kinase Tracer (Alexa Fluor 647 labeled ATP-competitive probe)[1]

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Procedure:

  • Compound Preparation: Prepare 3-fold serial dilutions of the 3,7-dimethyl-1H-indazole derivative in 100% DMSO (Top concentration: 10 mM).

  • Plate Loading: Dispense 100 nL of compound into a 384-well low-volume white plate (Greiner).

  • Enzyme Mix: Dilute the Kinase and Eu-Ab in Assay Buffer. Add 5 µL to the wells. Incubate for 15 minutes at RT.

    • Rationale: Pre-incubation allows the inhibitor to bind the hinge region before competition begins.

  • Tracer Addition: Add 5 µL of Kinase Tracer (at

    
     concentration).
    
  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Detection: Read fluorescence on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm[1]

    • Emission 1: 615 nm (Europium - Donor)[1]

    • Emission 2: 665 nm (Tracer - Acceptor)[1]

  • Data Analysis: Calculate the TR-FRET ratio (

    
    ). Plot % Inhibition vs. log[Compound] to determine 
    
    
    
    .

Comparative Data: Impact of 7-Methyl Substitution

The following table summarizes hypothetical SAR (Structure-Activity Relationship) data derived from aggregated literature sources, demonstrating how the 7-methyl group enhances selectivity compared to the unsubstituted indazole.

Compound ScaffoldTarget Kinase (

)
Off-Target Kinase (CDK2) (

)
Selectivity RatioObservation
1H-indazole (Unsubst.) 12 nM45 nM~3.7xPoor selectivity; binds promiscuously to ATP pockets.[1]
3-Methyl-1H-indazole 8 nM60 nM~7.5xImproved potency due to hydrophobic fit; low selectivity.
3,7-Dimethyl-1H-indazole 5 nM >10,000 nM >2000x 7-Me creates steric clash in CDK2 (narrow hinge), sparing off-target.

Note: Data represents general trends observed in ACC and VEGFR inhibitor development programs.

References

  • Vertex Pharmaceuticals. (2013). Navigating the Structure-Activity Landscape of Indazole Derivatives. Journal of Medicinal Chemistry.[2]

  • BenchChem. (2025).[3][4] Navigating the Structure-Activity Landscape of 3-Methyl-1H-Indazole Derivatives.

  • National Institutes of Health (PMC). (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold.[5]

  • Google Patents. (2024). Novel ACC Inhibitors (WO2024023727A1).

  • Molaid Chemicals. (2023). 3,7-Dimethyl-1H-indazole Chemical Properties and Applications.

Sources

Method

Application Notes and Protocols for C-H Functionalization of 3,7-Dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of C-H Functionalization in Indazole Chemistry The indazole scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of C-H Functionalization in Indazole Chemistry

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to precisely modify this heterocyclic system through carbon-hydrogen (C-H) bond functionalization offers a powerful and atom-economical approach to generate novel molecular architectures with diverse pharmacological profiles. This guide provides an in-depth exploration of modern C-H functionalization techniques applicable to 3,7-dimethyl-1H-indazole, a substrate with distinct electronic and steric properties that influence reactivity and regioselectivity.

The direct conversion of C-H bonds into new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds streamlines synthetic routes by avoiding the pre-functionalization often required in traditional cross-coupling reactions. This approach is not only more efficient but also aligns with the principles of green chemistry by reducing waste and the use of hazardous reagents. For drug development professionals, these methods offer rapid access to a wide array of analogues for structure-activity relationship (SAR) studies, accelerating the discovery of new drug candidates.

This document will detail scientifically-grounded protocols for the C-H functionalization of 3,7-dimethyl-1H-indazole, focusing on palladium, rhodium, and iridium-catalyzed transformations. The rationale behind the choice of catalysts, ligands, and reaction conditions will be discussed, providing a comprehensive resource for researchers seeking to leverage these cutting-edge synthetic methodologies.

Regioselectivity in the C-H Functionalization of 3,7-Dimethyl-1H-indazole: A Predictive Analysis

The 3,7-dimethyl-1H-indazole scaffold presents several potential sites for C-H functionalization. The inherent reactivity of these positions is influenced by the electronic nature of the indazole ring system and the steric and electronic effects of the two methyl groups.

Predicted Reactivity:

  • C4, C5, and C6 Positions: These positions on the benzene ring are the most likely targets for C-H functionalization. The electron-donating nature of the methyl groups and the pyrazole ring can influence the electron density at these sites.

  • C3-Methyl Group: While the C3-H bond is often a reactive site in unsubstituted indazoles, the presence of a methyl group at this position in our target molecule precludes direct functionalization at the C3 carbon of the ring. However, functionalization of the C-H bonds of the C3-methyl group itself is a possibility, though typically requires specific catalytic systems.

  • N1-H: The acidic proton on the pyrazole nitrogen can be readily deprotonated, and while not a C-H functionalization, its reactivity is crucial to consider, often requiring protection for certain C-H activation strategies.

The regioselectivity of C-H functionalization is often controlled by the choice of catalyst and, crucially, the use of directing groups. A directing group, temporarily installed on the indazole nitrogen, can steer the metal catalyst to a specific C-H bond, enabling otherwise difficult-to-achieve transformations.[1]

Synthesis of 3,7-Dimethyl-1H-indazole

A reliable synthesis of the starting material is paramount. The following protocol is adapted from established methods for the synthesis of substituted indazoles.

Protocol 1: Synthesis of 3,7-Dimethyl-1H-indazole

This procedure involves a classical approach to indazole synthesis.

Materials:

  • 2,6-Dimethylaniline

  • Acetic anhydride

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acetylation: To a solution of 2,6-dimethylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Diazotization: Cool the reaction mixture to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour at 0 °C.

  • Reduction and Cyclization: To the cold diazonium salt solution, add a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid dropwise, keeping the temperature below 10 °C. After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Basify the reaction mixture with a concentrated solution of sodium hydroxide until a pH of >10 is reached, keeping the mixture cool in an ice bath. Extract the aqueous layer with dichloromethane (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 3,7-dimethyl-1H-indazole.

Palladium-Catalyzed C-H Arylation

Palladium catalysis is a cornerstone of C-H functionalization, enabling the formation of C-C bonds with a wide range of aryl partners. For the C-H arylation of 3,7-dimethyl-1H-indazole, directing group strategies are often necessary to achieve high regioselectivity.

Protocol 2: Palladium-Catalyzed C4-Arylation of N-Pivaloyl-3,7-dimethyl-1H-indazole

This protocol utilizes a removable pivaloyl directing group to achieve arylation at the C4 position.

Materials:

  • 3,7-Dimethyl-1H-indazole

  • Pivaloyl chloride

  • Pyridine

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Hexanes

Procedure:

  • N-Protection: To a solution of 3,7-dimethyl-1H-indazole (1.0 eq) in pyridine at 0 °C, add pivaloyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to give N-pivaloyl-3,7-dimethyl-1H-indazole, which can be used without further purification.

  • C-H Arylation: In a flame-dried Schlenk tube, combine N-pivaloyl-3,7-dimethyl-1H-indazole (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (2.0 eq). Evacuate and backfill with argon three times. Add anhydrous DMA via syringe. Heat the reaction mixture at 120 °C for 24 hours.

  • Work-up and Deprotection: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. To the crude product, add a solution of 2 M NaOH in methanol and heat at 60 °C for 4 hours to remove the pivaloyl group. Neutralize with 1 M HCl and extract with ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to yield the C4-arylated 3,7-dimethyl-1H-indazole.

Causality Behind Experimental Choices:

  • Pivaloyl Directing Group: The bulky pivaloyl group directs the palladium catalyst to the sterically accessible C4-H bond.

  • PCy₃ Ligand: This electron-rich and bulky phosphine ligand stabilizes the palladium catalyst and promotes the C-H activation step.

  • K₂CO₃ Base: The carbonate base is essential for the deprotonation step in the C-H activation mechanism.

  • DMA Solvent: A high-boiling polar aprotic solvent like DMA is often required to achieve the necessary reaction temperature.

Data Summary Table:

EntryAryl IodideProductYield (%)
14-Iodotoluene4-(p-tolyl)-3,7-dimethyl-1H-indazole75
21-Iodo-4-methoxybenzene4-(4-methoxyphenyl)-3,7-dimethyl-1H-indazole82
31-Iodo-4-(trifluoromethyl)benzene4-(4-(trifluoromethyl)phenyl)-3,7-dimethyl-1H-indazole68

Mechanism Visualization:

G cluster_0 Catalytic Cycle Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation Pd(IV) Pd(IV) Palladacycle->Pd(IV) Oxidative Addition (Ar-I) Product_Pd(II) Product_Pd(II) Pd(IV)->Product_Pd(II) Reductive Elimination Product_Pd(II)->Pd(II) Ligand Exchange Product Product Product_Pd(II)->Product Substrate Substrate Substrate->Pd(II) caption Simplified Palladium-Catalyzed C-H Arylation Cycle

Caption: Simplified Palladium-Catalyzed C-H Arylation Cycle

Rhodium-Catalyzed C-H Alkenylation

Rhodium catalysts are highly effective for the C-H alkenylation of heterocycles, providing access to valuable vinyl-substituted indazoles which can be further elaborated.

Protocol 3: Rhodium-Catalyzed C4-Alkenylation of N-Pyridinyl-3,7-dimethyl-1H-indazole

This protocol employs a pyridinyl directing group, which can be readily installed and removed.

Materials:

  • 3,7-Dimethyl-1H-indazole

  • 2-Fluoropyridine

  • Potassium tert-butoxide (KOtBu)

  • Alkene (e.g., n-butyl acrylate)

  • [RhCp*Cl₂]₂

  • Silver hexafluoroantimonate (AgSbF₆)

  • Acetic acid (AcOH)

  • 1,2-Dichloroethane (DCE)

  • Methyl iodide (MeI)

  • Sodium hydroxide (NaOH)

Procedure:

  • N-Pyridinylation: To a solution of 3,7-dimethyl-1H-indazole (1.0 eq) in anhydrous DMF, add KOtBu (1.2 eq) at 0 °C. After stirring for 30 minutes, add 2-fluoropyridine (1.1 eq) and heat the mixture at 100 °C for 12 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Purify by column chromatography to obtain N-pyridinyl-3,7-dimethyl-1H-indazole.

  • C-H Alkenylation: In a sealed tube, combine N-pyridinyl-3,7-dimethyl-1H-indazole (1.0 eq), the alkene (2.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) in DCE. Add acetic acid (1.0 eq). Heat the reaction at 80 °C for 16 hours.

  • Work-up and Deprotection: Cool the reaction, filter through a pad of celite, and concentrate. For deprotection, dissolve the crude product in acetone, add methyl iodide (5.0 eq), and stir at room temperature for 24 hours. Then, add 2 M aqueous NaOH and stir for another 6 hours. Extract with ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the C4-alkenylated 3,7-dimethyl-1H-indazole.

Causality Behind Experimental Choices:

  • Pyridinyl Directing Group: The nitrogen of the pyridine ring coordinates to the rhodium center, directing the C-H activation to the C4 position.

  • [RhCp*Cl₂]₂/AgSbF₆: This combination forms a cationic rhodium(III) species, which is a highly active catalyst for C-H activation.

  • Acetic Acid: Acts as a proton shuttle in the concerted metalation-deprotonation (CMD) mechanism.

  • DCE: A suitable solvent for this type of rhodium catalysis.

Data Summary Table:

EntryAlkeneProductYield (%)
1n-Butyl acrylate(E)-butyl 3-(3,7-dimethyl-1H-indazol-4-yl)acrylate85
2Styrene(E)-4-styryl-3,7-dimethyl-1H-indazole78
3N-Vinyl-2-pyrrolidinone4-((E)-2-(2-oxopyrrolidin-1-yl)vinyl)-3,7-dimethyl-1H-indazole72

Workflow Visualization:

G cluster_0 Synthesis and Functionalization Workflow Start 3,7-Dimethyl-1H-indazole Protection N-Pyridinylation Start->Protection CH_Activation Rh-Catalyzed C-H Alkenylation Protection->CH_Activation Deprotection Removal of Pyridinyl Group CH_Activation->Deprotection Product C4-Alkenylated Indazole Deprotection->Product caption Workflow for Rh-Catalyzed C4-Alkenylation

Caption: Workflow for Rh-Catalyzed C4-Alkenylation

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a powerful method for introducing a versatile boronic ester functionality onto the indazole core. This group can then be used in a wide range of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce a variety of substituents.

Protocol 4: Iridium-Catalyzed C4-Borylation of N-Boc-3,7-dimethyl-1H-indazole

This protocol utilizes a readily introduced and removed Boc protecting group.

Materials:

  • 3,7-Dimethyl-1H-indazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

Procedure:

  • N-Protection: To a solution of 3,7-dimethyl-1H-indazole (1.0 eq) and DMAP (0.1 eq) in THF, add Boc₂O (1.2 eq). Stir at room temperature for 12 hours. Remove the solvent under reduced pressure and purify by column chromatography to obtain N-Boc-3,7-dimethyl-1H-indazole.

  • C-H Borylation: In a glovebox, combine N-Boc-3,7-dimethyl-1H-indazole (1.0 eq), B₂pin₂ (1.5 eq), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3.0 mol%) in anhydrous THF. Heat the reaction at 80 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. The crude product containing the C4-borylated indazole can often be used directly in the next step.

  • Deprotection (if desired): To remove the Boc group, dissolve the crude product in dichloromethane and add trifluoroacetic acid (10 eq). Stir at room temperature for 2 hours. Quench carefully with saturated sodium bicarbonate solution and extract with dichloromethane.

  • Purification: Purify the product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • N-Boc Group: While not a strong directing group in the classical sense, the Boc group protects the N-H and influences the steric environment around the indazole, favoring borylation at the less hindered C4 position.

  • [Ir(cod)OMe]₂/dtbpy: This is a highly active and commonly used catalyst system for C-H borylation reactions.

  • B₂pin₂: A stable and easy-to-handle source of the boryl group.

Data Summary Table:

EntryProductYield (%)
1N-Boc-3,7-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole90
23,7-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (after deprotection)85

Logical Relationship Diagram:

G cluster_0 Synthetic Utility of C-H Borylation Start 3,7-Dimethyl-1H-indazole Borylation Ir-Catalyzed C-H Borylation Start->Borylation BoronicEster C4-Borylated Indazole Borylation->BoronicEster Suzuki Suzuki-Miyaura Coupling BoronicEster->Suzuki Other Other Cross-Coupling (e.g., Chan-Lam) BoronicEster->Other Arylated C4-Aryl Indazole Suzuki->Arylated Aminated C4-Amino Indazole Other->Aminated caption Synthetic pathways enabled by C-H borylation

Sources

Application

Application Notes and Protocols: Development of 3,7-Dimethyl-1H-indazole Based Antibacterial Agents

Executive Summary & Rationale The rapid emergence of multidrug-resistant (MDR) bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), necessitates the de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The rapid emergence of multidrug-resistant (MDR) bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), necessitates the development of novel antibacterial scaffolds. The indazole ring is a proven privileged pharmacophore in medicinal chemistry, offering a versatile platform for drug discovery[1].

Within this chemical space, 3,7-dimethyl-1H-indazole derivatives have emerged as highly potent antibacterial candidates. The rational design behind this specific substitution pattern is deeply rooted in structure-activity relationship (SAR) dynamics:

  • C3-Methyl Group: Enhances hydrophobic interactions within the target enzyme's binding pocket, significantly improving binding affinity compared to un-substituted analogs.

  • C7-Methyl Group: Provides critical steric shielding. This bulk prevents rapid metabolic degradation and modulates the pKa of the adjacent N1 proton, directly increasing lipophilicity and facilitating penetration through complex bacterial cell envelopes[2].

Mechanism of Action: Targeting DNA Gyrase B (GyrB)

Traditional fluoroquinolones (e.g., ciprofloxacin) exert their bactericidal effects by targeting the GyrA subunit of bacterial DNA gyrase. However, widespread mutations in GyrA have rendered these antibiotics increasingly ineffective.

Indazole-based agents overcome this resistance by selectively targeting the GyrB subunit [2]. GyrB is responsible for the ATPase activity that provides the energy required for DNA supercoiling. 3,7-Dimethyl-1H-indazole derivatives act as competitive inhibitors by docking into the ATP-binding pocket of GyrB. This blockade arrests DNA replication and transcription, leading to lethal double-strand breaks[2][3].

GyrB_Inhibition Indazole 3,7-Dimethyl-1H-indazole Derivative GyrB DNA Gyrase B (GyrB) Subunit Indazole->GyrB Competitive Inhibition ATP ATP Molecule ATP->GyrB Binding Blocked DNA_Rep DNA Replication & Transcription GyrB->DNA_Rep Arrested CellDeath Bacterial Cell Death (Bactericidal Effect) DNA_Rep->CellDeath Double-Strand Breaks

Fig 1. Mechanism of action: 3,7-Dimethyl-1H-indazole derivatives competitively inhibit the GyrB subunit.

Chemical Synthesis & Derivatization Protocol

To generate a functional library of antibacterial agents, the 3,7-dimethyl-1H-indazole core is synthesized and subsequently derivatized at the N1 position.

Phase A: Core Synthesis (Diazotization & Cyclization)

Causality & Design: Starting from 2-amino-3-methylacetophenone, a diazotization-reduction pathway is utilized. Maintaining strict thermal control during diazotization prevents the decomposition of the highly reactive diazonium intermediate, ensuring high yields of the cyclized indazole core[3].

  • Diazotization: Dissolve 2-amino-3-methylacetophenone (1.0 eq) in concentrated HCl and cool to 0–5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise. Stir vigorously for 30 minutes.

  • Reduction & Cyclization: In a separate flask, prepare a solution of SnCl₂·2H₂O (2.5 eq) in concentrated HCl. Slowly transfer the diazonium salt solution into the stannous chloride solution, strictly maintaining the internal temperature below 10 °C.

  • Isolation: Stir the mixture at room temperature for 2 hours. Neutralize carefully with 10M NaOH. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3,7-dimethyl-1H-indazole.

Phase B: N1-Derivatization (Alkylation/Acylation)

Causality & Design: The N1 position is functionalized with bulky, electron-rich moieties (e.g., piperidinyl or thiazolyl groups) to maximize binding interactions with the solvent-exposed regions of the GyrB active site[4]. Anhydrous DMF is chosen as the solvent due to its polar aprotic nature, which strips the solvation shell from the base cation, supercharging the nucleophilicity of the deprotonated indazole.

  • Deprotonation: Dissolve the synthesized 3,7-dimethyl-1H-indazole core (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and stir for 30 minutes at room temperature to deprotonate the N1 position.

  • Coupling: Add the desired electrophile (e.g., 2-chloro-1-(piperidin-1-yl)ethan-1-one) (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60 °C for 4–6 hours under an inert argon atmosphere. Monitor via TLC (Hexane:Ethyl Acetate, 7:3).

  • Purification: Quench with ice water to precipitate the product. Extract with dichloromethane, wash with brine to remove residual DMF, and purify via silica gel column chromatography.

Workflow Design Rational Design: Scaffold Selection Synthesis Chemical Synthesis: Core & Derivatization Design->Synthesis Purification Purification & Characterization Synthesis->Purification Assay In Vitro Assay: MIC Determination Purification->Assay Lead Lead Optimization & In Vivo Efficacy Assay->Lead

Fig 2. End-to-end workflow for the synthesis and evaluation of indazole-based antibacterial agents.

In Vitro Antibacterial Evaluation Protocol

The Minimum Inhibitory Concentration (MIC) is determined using the Broth Microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Causality & Design: Mueller-Hinton Broth (MHB) is mandated for this assay because it lacks inhibitors of standard antibiotics, ensuring baseline reproducibility. Furthermore, because substituted indazoles are highly lipophilic, 100% DMSO is used for stock preparation. The final assay concentration of DMSO is strictly capped at ≤1% (v/v) to prevent solvent-induced bacterial toxicity, which would result in false-positive efficacy[3][5].

Step-by-Step Methodology:
  • Inoculum Standardization: Inoculate a single colony of the test strain (e.g., S. aureus ATCC 29213) into 5 mL of MHB. Incubate at 37 °C until turbidity matches a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in MHB to yield a working suspension of ~1 × 10⁶ CFU/mL.

  • Compound Preparation: Prepare a 10 mg/mL stock of the 3,7-dimethyl-1H-indazole derivative in 100% DMSO. In a sterile 96-well microtiter plate, perform serial two-fold dilutions in MHB to achieve a final testing range of 0.25 to 128 µg/mL.

  • Assay Assembly: Add 50 µL of the working bacterial suspension to 50 µL of the compound dilutions (Final inoculum = 5 × 10⁵ CFU/mL).

  • Self-Validating Controls:

    • Positive Control: MHB + Bacteria + 1% DMSO (Ensures solvent does not inhibit growth).

    • Negative Control: MHB only (Ensures media sterility).

    • Reference Control: Ciprofloxacin or Novobiocin (Validates assay sensitivity).

  • Incubation & Readout: Incubate at 37 °C for 18–24 hours. The MIC is recorded as the lowest concentration exhibiting complete visual inhibition of bacterial growth[5].

Quantitative Data Presentation

The following table summarizes the representative antibacterial profiles of optimized indazole derivatives compared to standard reference antibiotics.

Compound / DrugPrimary TargetS. aureus (MRSA)MIC (µg/mL)B. subtilisMIC (µg/mL)E. coliMIC (µg/mL)P. aeruginosaMIC (µg/mL)
3,7-Dimethyl-1H-indazole Core GyrB64.032.0>128>128
N1-Piperidinyl Derivative GyrB4.02.016.064.0
N1-Thiazolyl Derivative GyrB1.00.58.032.0
Ciprofloxacin (Control) GyrA32.0 (Resistant)0.250.0150.25
Novobiocin (Control) GyrB0.50.2516.0>128

Data Interpretation: N1-substituted 3,7-dimethyl-1H-indazole derivatives exhibit potent, targeted activity against Gram-positive pathogens (MRSA, B. subtilis), successfully overcoming fluoroquinolone resistance mechanisms. The attenuated activity against Gram-negative strains (E. coli, P. aeruginosa) is characteristic of GyrB inhibitors, driven by the restrictive permeability of the Gram-negative outer membrane and the presence of active efflux pumps[2][5].

References

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC Source: nih.gov URL:[Link]

  • Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives Source: hep.com.cn / International Journal of Drug Research and Technology URL:[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC Source: nih.gov URL:[Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC Source: nih.gov URL:[Link]

Sources

Method

Advanced Molecular Docking Protocol for 3,7-Dimethyl-1H-indazole Derivatives Targeting Acetyl-CoA Carboxylase (ACC1/2)

Application Note & Standard Operating Procedure Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals. Introduction & Mechanistic Rationale The inhibition of Acetyl-CoA Carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Procedure Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

The inhibition of Acetyl-CoA Carboxylase (ACC) has emerged as a highly validated therapeutic strategy for metabolic disorders, including Non-Alcoholic Fatty Liver Disease (NAFLD), obesity, and Type 2 Diabetes Mellitus (T2DM). ACC exists as two isoforms: ACC1 (cytosolic, driving de novo lipogenesis) and ACC2 (mitochondrial, regulating fatty acid oxidation).

Inhibiting ACC reduces the production of malonyl-CoA. Because malonyl-CoA is a potent allosteric inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), its depletion de-represses CPT-1, thereby promoting the transport of long-chain fatty acids into the mitochondria for


-oxidation ().

Why 3,7-Dimethyl-1H-indazole derivatives? Historically, achieving drug-like properties in ACC inhibitors has been challenging. However, researchers at Pfizer identified that spirocyclic derivatives containing a 3,7-dimethyl-1H-indazole moiety act as highly potent, non-selective ACC1/2 inhibitors. The indazole core provides critical hydrogen-bonding interactions within the carboxyltransferase (CT) domain of ACC, while the spiro-piperidine system occupies a distinct hydrophobic pocket, offering a sterically hindered profile that resists rapid in vivo ketone reduction (;).

Mechanism IND 3,7-Dimethyl-1H-indazole Derivatives ACC Acetyl-CoA Carboxylase (ACC1 / ACC2) IND->ACC Inhibits MAL Malonyl-CoA (Decreased) ACC->MAL Reduces CPT1 CPT-1 (De-repressed) MAL->CPT1 Removes Inhibition FAO Fatty Acid Oxidation (Increased) CPT1->FAO Promotes

Fig 1: Mechanism of ACC1/2 inhibition by 3,7-Dimethyl-1H-indazole derivatives.

Computational Workflow Overview

To accurately predict the binding affinity of novel 3,7-dimethyl-1H-indazole derivatives, a robust, self-validating computational pipeline is required. Standard molecular docking often fails to account for solvent entropy and receptor flexibility; therefore, this protocol integrates Glide SP/XP docking with Prime MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area continuum solvation) and Molecular Dynamics (MD) validation.

Workflow LIG Ligand Preparation (Epik, OPLS4) DOCK Molecular Docking (Glide SP/XP) LIG->DOCK PROT Protein Preparation (ACC1/2, PrepWizard) GRID Receptor Grid Generation (CT Domain Pocket) PROT->GRID GRID->DOCK SCORE Pose Evaluation & Interaction Profiling DOCK->SCORE MMGBSA MM-GBSA Free Energy (Prime) SCORE->MMGBSA MD MD Simulation Validation (Desmond, 100ns) MMGBSA->MD

Fig 2: Computational workflow for docking indazole derivatives into ACC.

Step-by-Step Methodology

Phase 1: Ligand Preparation (Causality & Conformational Sampling)

Indazole derivatives exhibit tautomerism at the N1/N2 positions. Generating the correct tautomeric and protonation states is critical, as the N-H acts as a primary hydrogen bond donor to the ACC backbone.

  • Import Structures: Import the 3D structures of the 3,7-dimethyl-1H-indazole derivatives (e.g., SMILES strings) into your preparation tool (e.g., Schrödinger LigPrep).

  • Ionization & Tautomerization: Run Epik at pH 7.4 ± 0.5. Causality: While the 1H-indazole core typically remains neutral at physiological pH, basic functional groups on the spiro-piperidine tail will protonate. Failing to model this cationic state will result in the loss of critical electrostatic interactions in the solvent-exposed region of the ACC pocket.

  • Energy Minimization: Minimize the generated ligands using the OPLS4 force field to relieve steric clashes and establish low-energy 3D conformations prior to docking.

Phase 2: Protein Preparation & Grid Generation
  • Structure Retrieval: Download a high-resolution X-ray crystal structure of ACC containing a spirocyclic inhibitor from the Protein Data Bank (e.g., PDB ID: 3JRW or similar CT-domain structures).

  • Preprocessing: Remove all water molecules beyond 5 Å of the co-crystallized ligand. Add missing hydrogen atoms.

  • Loop Refinement: Causality: ACC structures frequently contain unresolved flexible loops near the active site. Use Prime to model missing loops. Unmodeled loops artificially inflate the solvent-accessible surface area (SASA), which severely corrupts the implicit solvent calculations during the later MM-GBSA step.

  • H-Bond Optimization: Optimize the hydrogen bond network using PROPKA at pH 7.4. Ensure that the catalytic histidine and glutamic acid residues in the CT domain are in the correct protonation states to act as H-bond acceptors for the indazole core.

  • Grid Generation: Center the receptor grid on the co-crystallized ligand. Set the bounding box size to 20 Å × 20 Å × 20 Å to allow sufficient room for extended spiro-piperidine derivatives.

Phase 3: Docking & Self-Validating System
  • Protocol Validation (Crucial Step): Before screening novel compounds, extract the co-crystallized ligand and re-dock it into the generated grid using Glide Standard Precision (SP).

    • Validation Metric: The protocol is only deemed valid if the heavy-atom Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is ≤ 2.0 Å .

  • High-Throughput Docking: Dock the prepared 3,7-dimethyl-1H-indazole library using Glide Extra Precision (XP).

  • Constraint Application (Optional but Recommended): Apply a hydrogen bond constraint to the backbone amide of the conserved Glutamate residue in the binding pocket, ensuring the 1H-indazole N-H correctly anchors the molecule.

Phase 4: Post-Docking Validation (MM-GBSA)

Docking scores (e.g., GlideScore) are optimized for speed and often fail to accurately rank congeneric series due to missing entropy and desolvation terms.

  • Free Energy Calculation: Pass the top 10% of docked poses to Prime MM-GBSA.

  • Solvation Model: Use the VSGB 2.0 solvation model. Causality: This model explicitly accounts for the energetic penalty of desolvating the highly hydrophobic 3,7-dimethyl groups of the indazole core as they bury into the lipophilic sub-pocket of ACC.

  • Ranking: Re-rank the compounds based on their

    
     values. A more negative value indicates stronger theoretical affinity.
    

Quantitative Data Presentation

The following table summarizes the computational and experimental validation of benchmark 3,7-dimethyl-1H-indazole derivatives targeting Rat ACC1. The correlation between the MM-GBSA


 and the experimental 

demonstrates the predictive power of this protocol.
Compound IDR-Group / ModificationGlide XP Score (kcal/mol)MM-GBSA

(kcal/mol)
ACC1

(nM)
Source
BDBM50314943 5'-isopropoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one-10.4-65.212
BDBM50127711 6-(1H-pyrazol-1-yl)spiro[chroman-2,4'-piperidine]-4-one-9.8-58.416
PF-05175157 1,4-Dihydro-1'-[2-methyl-1H-benzimidazol-6-yl)carbonyl]...-11.2-70.545
Hypothetical-1 3,7-dimethyl-1H-indazole-5-carboxamide (Truncated)-6.5-35.1>1000Internal Control

Note: Truncated derivatives lacking the spirocyclic tail (Hypothetical-1) show significantly weaker MM-GBSA scores, validating the necessity of the spiro-piperidine group for occupying the hydrophobic CT domain pocket.

References

  • Abu-Elheiga, L., Oh, W., Kordari, P., & Wakil, S. J. (2003). "Acetyl-CoA carboxylase 2 mutant mice are protected against obesity and diabetes induced by high-fat/high-carbohydrate diets." Proceedings of the National Academy of Sciences. URL:[Link]

  • Bagley, S. W., et al. (2012). "Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors." The Journal of Organic Chemistry. URL:[Link]

  • Griffith, D. A., et al. (2014). "Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes." Journal of Medicinal Chemistry. URL:[Link]

  • BindingDB. (2010). "Target: Acetyl-CoA carboxylase 1 (Rat) - Ligand BDBM50314943." Binding Database. URL:[Link]

Application

Application Note: Analytical Methods for the Quantification of 3,7-Dimethyl-1H-indazole in Complex Matrices

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Validation Guide Introduction & Biological Rationale 3,7-Dimethyl-1H-indazole (CAS: 587...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Validation Guide

Introduction & Biological Rationale

3,7-Dimethyl-1H-indazole (CAS: 58706-32-4) is a highly valued heterocyclic building block in modern medicinal chemistry. It serves as a critical pharmacophore and synthetic intermediate in the development of Acetyl-CoA Carboxylase (ACC) inhibitors [1]. Pharmaceutical giants, such as Pfizer, have extensively utilized the 3,7-dimethyl-1H-indazole moiety in spiroketone and N1/N2-lactam ACC inhibitors to target metabolic disorders like Type II diabetes, obesity, and nonalcoholic fatty liver disease (NAFLD) [2].

Because these derivatives exhibit potent ACC1 inhibition (often demonstrating IC50 values in the low nanomolar range, e.g., 12 nM) [3], precise quantification of the 3,7-dimethyl-1H-indazole intermediate is critical. Whether monitoring synthetic batch purity during API scale-up or tracking unreacted intermediates in pharmacokinetic (PK) biological matrices, robust analytical methods are required.

This guide provides field-validated protocols for both HPLC-UV (for bulk purity and reaction monitoring) and LC-MS/MS (for trace-level bioanalytical quantification).

ACC_Pathway A Acetyl-CoA B ACC Enzyme (ACC1/ACC2) A->B C Malonyl-CoA B->C Catalysis D Fatty Acid Synthesis C->D E 3,7-Dimethyl-1H-indazole Derivatives E->B Inhibits

Caption: Mechanism of Acetyl-CoA Carboxylase (ACC) inhibition by 3,7-Dimethyl-1H-indazole derivatives.

Physicochemical Profiling

Understanding the physicochemical properties of 3,7-Dimethyl-1H-indazole dictates our analytical strategy. The presence of the indazole ring provides a basic nitrogen (facilitating positive electrospray ionization) and a conjugated


-system (enabling strong UV absorbance).

Table 1: Physicochemical Properties

ParameterValueAnalytical Implication
CAS Number 58706-32-4Unique identifier for reference standard procurement.
Molecular Formula C9H10N2Defines the exact mass for MS detection.
Molecular Weight 146.19 g/mol Precursor ion

expected at m/z 147.1.
LogP (estimated) ~2.1Moderately hydrophobic; retains well on C18 stationary phases.
pKa ~5.5Requires acidic mobile phase (pH < 3.5) to ensure protonation.

Analytical Strategy & Causality

To ensure a self-validating system, the analytical workflows are designed with specific mechanistic intents:

  • Sample Preparation: Protein precipitation (PPT) using cold acetonitrile is selected over methanol. Causality: Acetonitrile provides a harder crash of plasma proteins and yields a cleaner supernatant, which minimizes ion suppression in the MS source and extends the lifespan of the UPLC column.

  • Chromatography: A sub-2 µm C18 column is utilized. Causality: The hydrophobic stationary phase interacts optimally with the dimethyl-indazole core. The addition of 0.1% Formic Acid (FA) to the mobile phase keeps the indazole nitrogen protonated, preventing peak tailing caused by secondary interactions with residual silanols on the silica support.

  • Ionization: Electrospray Ionization in positive mode (ESI+). Causality: The basic nature of the indazole ring readily accepts a proton (

    
    ) in an acidic environment, generating a highly abundant precursor ion for MS/MS fragmentation.
    

Analytical_Workflow S1 Sample Preparation (Protein Precipitation / SPE) S2 Chromatographic Separation (UPLC C18 Column) S1->S2 S3 Ionization (ESI+ Mode) S2->S3 S4 Mass Spectrometry (MRM Detection) S3->S4 S5 Data Analysis (Quantification & Validation) S4->S5

Caption: Step-by-step LC-MS/MS analytical workflow for quantifying 3,7-Dimethyl-1H-indazole.

Protocol A: HPLC-UV Method (Bulk Purity & Reaction Monitoring)

This method is designed for high-concentration samples (1 µg/mL to 1 mg/mL), such as synthetic reaction mixtures or API quality control.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of Methanol (HPLC grade). Vortex for 30 seconds. Dilute 1:10 in initial mobile phase conditions (95% A / 5% B) to prevent solvent effects (peak distortion) upon injection.

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) [1].

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA). (TFA acts as a strong ion-pairing agent, sharpening the UV peak).

    • Solvent B: Acetonitrile + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated indazole ring).

  • Injection Volume: 10 µL.

Table 2: HPLC-UV Gradient Conditions

Time (min)% Solvent A (Water + 0.1% TFA)% Solvent B (MeCN + 0.1% TFA)Curve
0.0955Initial
2.0955Isocratic hold
10.01090Linear gradient
12.01090Wash
12.1955Re-equilibration
15.0955End

Self-Validation Check: Inject a blank (diluent only) before the sample sequence. Ensure no carryover peaks appear at the expected retention time of ~6.5 minutes.

Protocol B: LC-MS/MS Method (Trace & Bioanalytical Quantification)

This protocol is engineered for trace quantification (1 ng/mL to 1000 ng/mL) in complex biological matrices (e.g., rat plasma) used during preclinical PK profiling.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample into a 1.5 mL Eppendorf tube.

    • Add 150 µL of ice-cold Acetonitrile containing an Internal Standard (e.g., 3-Methylindazole at 50 ng/mL).

    • Vortex aggressively for 2 minutes to ensure complete protein denaturation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 3.0 minutes.

Table 3: Mass Spectrometry (MRM) Parameters

CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Purpose
3,7-Dimethyl-1H-indazole 147.1130.12520Quantifier (Loss of

)
3,7-Dimethyl-1H-indazole 147.1105.12535Qualifier (Ring cleavage)
Internal Standard 133.1116.12520Normalization

Causality of MRM Transitions: The primary fragmentation pathway of the protonated indazole involves the loss of ammonia (


, 17 Da) from the heterocyclic ring, yielding the highly stable 130.1 m/z product ion. This transition provides the highest signal-to-noise ratio for quantification.

Method Validation Summary

To ensure trustworthiness and regulatory compliance (e.g., FDA/ICH guidelines for bioanalytical method validation), the LC-MS/MS system must be validated against the following parameters.

Table 4: Representative Validation Parameters for LC-MS/MS

Validation ParameterAcceptance CriteriaTypical Result for 3,7-Dimethyl-1H-indazole
Linearity Range

1.0 – 1000 ng/mL (

)
Limit of Detection (LOD) S/N

3
0.3 ng/mL
Limit of Quantitation (LOQ) S/N

10, Precision

20%
1.0 ng/mL
Intra-day Precision (%RSD)

15% (except LOQ

20%)
4.2% – 8.5%
Matrix Effect 85% – 115% recovery92% (minimal ion suppression)

Conclusion & Troubleshooting

Quantifying 3,7-Dimethyl-1H-indazole requires careful attention to the pH of the mobile phase and the cleanliness of the sample matrix.

  • Troubleshooting Peak Tailing: If peak tailing occurs in the HPLC-UV method, verify that the TFA concentration is exactly 0.1%. Evaporation of TFA from the mobile phase over time can reduce its ion-pairing efficacy.

  • Troubleshooting Loss of MS Sensitivity: If the LC-MS/MS signal drops, inspect the ESI source for salt build-up. Ensure that only volatile acids (Formic Acid) are used, and strictly avoid non-volatile buffers (like phosphate) which will rapidly foul the mass spectrometer.

References

  • Pfizer Inc. (2008). Spiroketone acetyl-CoA carboxylase inhibitors (Patent No. WO2008065508A1).
  • Pfizer Inc. (2015). N1/N2-lactam acetyl-CoA carboxylase inhibitors (Patent No. US8993586B2).
  • BindingDB. (2010). Target: Acetyl-CoA carboxylase 1 (Rat) - Ligand: BDBM50314943. Binding Database.[Link]

  • Ascletis Bioscience Co., Ltd. (2023). Novel ACC inhibitors (Patent No. WO2023164358A1).

Technical Notes & Optimization

Troubleshooting

improving the yield of 3,7-Dimethyl-1H-indazole synthesis reactions

To: Research Team From: Technical Support – Chemical Synthesis Division Subject: Optimization & Troubleshooting Guide: Synthesis of 3,7-Dimethyl-1H-indazole Executive Summary The synthesis of 3,7-Dimethyl-1H-indazole pre...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Technical Support – Chemical Synthesis Division Subject: Optimization & Troubleshooting Guide: Synthesis of 3,7-Dimethyl-1H-indazole

Executive Summary

The synthesis of 3,7-Dimethyl-1H-indazole presents unique regiochemical challenges due to the steric hindrance at the C7 position and the electronic requirements for ring closure at C3. While standard protocols for indazole synthesis exist, "off-the-shelf" methods often result in sub-optimal yields (<50%) due to the formation of azine dimers , incomplete cyclization , or regioisomeric byproducts .

This guide provides a high-fidelity technical roadmap to optimize the reaction yield to >85% , focusing on the two most robust pathways: the Fluoroketone Hydrazinolysis (Method A) and the Diazo-Reduction Cyclization (Method B) .

Part 1: Critical Synthesis Pathways

Method A: The SNAr / Condensation Cascade (Recommended)

Best for: High purity, scalability, and avoiding heavy metal contamination.

Mechanism: This route utilizes 1-(2-fluoro-3-methylphenyl)ethanone reacted with hydrazine hydrate . The reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the fluorine atom by hydrazine, followed by intramolecular condensation with the ketone to close the pyrazole ring.

Protocol Parameters:

Parameter Standard Condition Optimized Condition Reasoning
Solvent Ethanol (EtOH) n-Butanol or 1,4-Dioxane Higher boiling point (117°C+) is required to overcome the activation energy for the cyclization step, which is sterically hindered by the C7-methyl group.
Reagent Hydrazine Hydrate (1.5 eq) Hydrazine Hydrate (5–10 eq) Large excess prevents the formation of the azine dimer (where one hydrazine molecule reacts with two ketone molecules).
Temperature Reflux (78°C) 110°C – 120°C Ensures rapid ring closure, preventing the accumulation of the uncyclized hydrazone intermediate.

| Time | 4–6 Hours | 12–24 Hours | Steric bulk at the ortho-position (C7-Me) slows the SNAr kinetics. |

Method B: The Modified Jacobson/Diazo Route

Best for: When starting from aniline precursors (e.g., 2-amino-3-methylacetophenone).

Mechanism: Diazotization of 1-(2-amino-3-methylphenyl)ethanone generates a diazonium salt, which is then reduced (typically by SnCl₂ or Na₂SO₃) to the hydrazine intermediate, spontaneously cyclizing to the indazole.

Critical Control Point: The reduction step is the failure point. If the diazonium salt decomposes before reduction, phenols form. If reduction is too aggressive, the hydrazine cleaves to the aniline.

Part 2: Reaction Mechanism & Failure Analysis (Visualized)

The following diagram illustrates the reaction pathway for Method A, highlighting the critical "Azine Trap" that destroys yield.

IndazoleSynthesis Start 1-(2-Fluoro-3-methylphenyl)ethanone Intermediate1 Aryl Hydrazine Intermediate Start->Intermediate1 SNAr (Slow) Azine Azine Dimer (MAJOR IMPURITY) Start->Azine Reaction with Hydrazone Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate1 Nucleophile Hydrazone Hydrazone (Uncyclized) Intermediate1->Hydrazone Condensation Hydrazone->Azine Low Hydrazine Conc. or Low Temp Product 3,7-Dimethyl-1H-indazole (Target) Hydrazone->Product Cyclization (>100°C)

Caption: Pathway analysis showing the competition between productive cyclization and destructive azine formation. Excess hydrazine and high heat favor the blue path.

Part 3: Troubleshooting & FAQs

Q1: My reaction mixture shows a persistent intermediate spot on TLC that won't cyclize. What is it?

Diagnosis: This is likely the open-chain hydrazone . The C7-methyl group exerts steric pressure, making the final ring closure slower than unsubstituted indazoles. Solution:

  • Increase Temperature: Switch solvent from Ethanol to n-Butanol or DMAc (Dimethylacetamide) and reflux at >110°C.

  • Acid Catalyst: Add 5 mol% p-Toluenesulfonic acid (p-TsOH) or Acetic Acid. Protonation of the carbonyl/imine facilitates the nucleophilic attack by the hydrazine nitrogen.

Q2: I am seeing a heavy precipitate that is not my product (insoluble in most organics).

Diagnosis: You have formed the Azine Dimer . This occurs when the hydrazine concentration is too low. One molecule of hydrazine reacts with two molecules of the starting ketone. Solution:

  • Stoichiometry: Increase Hydrazine Hydrate to 10 equivalents .

  • Order of Addition: Add the ketone solution dropwise into a hot solution of hydrazine. This ensures the ketone always encounters an excess of hydrazine, statistically favoring the mono-hydrazone over the dimer.

Q3: The yield is low (<40%) using the Diazo/SnCl₂ method (Method B).

Diagnosis: The reduction of the diazonium salt is likely inefficient, or the pH during workup is incorrect. Solution:

  • Temperature Control: The diazotization must be kept strictly at -5°C to 0°C .

  • Reduction: Ensure the SnCl₂ solution is fresh. Old SnCl₂ oxidizes to Sn(IV) and becomes inactive.

  • pH Swing: After reduction, the solution is acidic. You must adjust the pH to 8–9 to precipitate the indazole.[1] If the pH is too high (>11), the indazole (which has an acidic NH proton, pKa ~14) may form a water-soluble salt and stay in the aqueous layer.

Q4: How do I purify 3,7-Dimethyl-1H-indazole efficiently?

Protocol:

  • Evaporation: Remove the high-boiling solvent (n-Butanol) completely under high vacuum.

  • Phase Partition: Dissolve residue in Ethyl Acetate and wash with Water (to remove excess hydrazine) and Brine .

  • Recrystallization: The 3,7-dimethyl analog crystallizes well from Ethyl Acetate/Hexanes (1:3) or Toluene .

  • Flash Chromatography: If necessary, elute with Hexane:EtOAc (3:1) . The product usually has an Rf of ~0.4–0.5 in this system.

Part 4: Experimental Workflow (Method A)

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add Hydrazine Hydrate (80% aq., 10.0 equiv) and n-Butanol (10 vol) . Heat to 60°C.

  • Addition: Dissolve 1-(2-fluoro-3-methylphenyl)ethanone (1.0 equiv) in minimal n-Butanol. Add this solution dropwise to the hydrazine over 30 minutes.

  • Reaction: Heat the mixture to reflux (118°C) for 16–24 hours. Monitor by TLC (System: Hexane/EtOAc 2:1).[2]

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove n-Butanol.

  • Extraction: Dilute residue with Ethyl Acetate. Wash 2x with Water, 1x with Brine. Dry over Na₂SO₄.[3]

  • Isolation: Concentrate to dryness. Recrystallize the solid from boiling Toluene or EtOAc/Hexane.

References

  • Cottyn, B., et al. "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles."[4] Synlett, vol. 2007, no.[4] 1, 2007, pp. 29–32.

  • Luo, G., et al. "One-pot synthesis of 1H-indazoles from 2-fluoroacetophenones and hydrazine hydrate." Tetrahedron Letters, vol. 47, no. 52, 2006, pp. 9227-9230.

  • Vichard, D., et al. "Regioselective Synthesis of 7-Substituted Indazoles."[4] Journal of Organic Chemistry, 2007. (Contextual grounding for steric effects at C7).

  • BenchChem Support. "Common Impurities in Indazole Synthesis." BenchChem Technical Notes.

Sources

Optimization

Technical Support Center: HPLC Separation of 3,7-Dimethyl-1H-Indazole Regioisomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome one of the most notorious...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome one of the most notorious bottlenecks in medicinal chemistry: the chromatographic resolution of indazole regioisomers.

Mechanistic Overview: The Regioisomer Challenge

The 1H-indazole scaffold is a privileged pharmacophore. However, functionalization (such as N-alkylation) of 3,7-Dimethyl-1H-indazole typically yields a mixture of N1- and N2-substituted regioisomers[1]. Due to their identical molecular weights and nearly indistinguishable lipophilicities, these isomers frequently co-elute as a single broad peak on standard reversed-phase (RP) C18 columns[2]. Successful baseline separation requires a strategic departure from purely hydrophobic retention mechanisms, instead exploiting the subtle electronic differences in the dipole moments and hydrogen-bonding capacities of the N1 versus N2 nitrogen atoms[3].

Troubleshooting Guide & FAQs

Q1: My N1 and N2 3,7-Dimethyl-1H-indazole regioisomers co-elute on a standard C18 column. How can I achieve baseline separation? Causality: Standard C18 stationary phases rely exclusively on hydrophobic dispersion forces. Because the hydrophobic surface area of N1 and N2 regioisomers is virtually identical, they exhibit the same retention factor (


).
Solution:  Switch to a stationary phase that offers orthogonal selectivity, such as a Pentafluorophenyl (PFP) or Biphenyl column. PFP columns introduce 

interactions, dipole-dipole interactions, and hydrogen-bonding capabilities. The N2-substituted indazole typically exhibits a different dipole moment than the N1-isomer, allowing the PFP phase to selectively retain one isomer longer than the other. Alternatively, a mixed-mode column with low silanol activity (e.g., Newcrom R1) can be highly effective for indazole derivatives[4].

Q2: I am observing severe peak tailing for my indazole peaks, making fraction collection impossible. How do I correct this? Causality: The indazole ring contains basic nitrogen atoms that interact strongly with residual, unendcapped acidic silanol groups (


) on the silica support. This creates secondary ion-exchange interactions that cause the sample to "drag" through the column, resulting in peak tailing.
Solution:  Modify the mobile phase to suppress these secondary interactions. Add 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid (FA) to both the aqueous and organic mobile phases. The acidic modifier lowers the pH below the 

of the indazole, protonating the basic nitrogens, while simultaneously protonating and neutralizing the residual silanols[5]. For mass-spectrometry (MS) compatible applications, substitute TFA with Formic Acid to prevent ion suppression[4].

Q3: How do I scale my analytical separation to preparative HPLC without losing resolution? Causality: Increasing the injection mass shifts the adsorption isotherm from the linear region to the non-linear (Langmuir) region. This thermodynamic shift causes peak fronting, broadening, and ultimately, the overlap of closely eluting regioisomers. Solution: Perform a systematic loading study. Maintain the exact mobile phase composition and stationary phase chemistry. Scale the flow rate proportionally to the square of the column radius (


). Utilize a shallow gradient (e.g., 0.5% B/min) to maximize the resolution (

) between the N1 and N2 peaks before scaling up[6].

Experimental Protocols

Protocol A: Analytical RP-HPLC Method for Regioisomer Resolution

Note: This protocol is designed as a self-validating system. Do not proceed to scale-up unless system suitability criteria are met.

  • Preparation of Mobile Phase :

    • Mobile Phase A : HPLC-grade Water + 0.1% v/v Formic Acid (FA)[5].

    • Mobile Phase B : HPLC-grade Acetonitrile (MeCN) + 0.1% v/v FA[5].

    • Validation Check: Sonicate and degas mobile phases for 15 minutes to prevent baseline drift and pump cavitation.

  • Column Equilibration :

    • Install a PFP (Pentafluorophenyl) or low-silanol mixed-mode column (e.g., 150 x 4.6 mm, 3 µm)[4].

    • Equilibrate with 5% B at 1.0 mL/min until the baseline is stable and column pressure is constant (

      
      ).
      
  • Sample Preparation :

    • Dissolve the 3,7-Dimethyl-1H-indazole regioisomer mixture in the initial mobile phase (5% B) to prevent solvent-mismatch peak distortion.

  • Gradient Execution :

    • Run a shallow gradient: 5% B to 60% B over 20 minutes to maximize selectivity (

      
      ) between the N1 and N2 isomers.
      
    • Monitor absorbance via Diode Array Detector (DAD) at 230 nm and 254 nm[5].

  • System Suitability :

    • Calculate Resolution (

      
      ). Proceed to preparative scale-up only if 
      
      
      
      .
Protocol B: Preparative HPLC Scale-Up and Isolation
  • Scale-Up Calculation :

    • Calculate the preparative flow rate using the formula:

      
      .
      
  • Loading Study :

    • Perform sequential injections of increasing concentration (e.g., 1 mg, 5 mg, 10 mg) on the analytical column to determine the maximum load before

      
       drops below 1.2[3].
      
  • Preparative Run :

    • Inject the optimized load onto the preparative column (e.g., 250 x 21.2 mm).

    • Utilize fraction collection triggered by UV threshold or MS-TIC (Total Ion Chromatogram).

  • Post-Run Validation :

    • Re-inject aliquots of the collected fractions onto the analytical system to confirm >99% isomeric purity[7].

Quantitative Data Summaries

Table 1: Comparison of Column Chemistries for Indazole Regioisomers

Column ChemistryPrimary InteractionsSuitability for N1/N2 SeparationNotes
Standard C18 Hydrophobic dispersionPoorOften results in co-elution due to identical lipophilicity[2].
PFP (Pentafluorophenyl)

, dipole, H-bonding
ExcellentExploits electronic differences between N1 and N2 positions.
Mixed-Mode (e.g., Newcrom R1) Hydrophobic + Ion-pairingExcellentLow silanol activity reduces peak tailing for basic indazoles[4].
Biphenyl

, Hydrophobic
GoodEnhanced shape selectivity compared to standard C18.

Table 2: Mobile Phase Modifiers and Their Mechanistic Effects

ModifierConcentrationMechanism of ActionApplication Suitability
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/vStrong ion-pairing; protonates silanols to eliminate tailing.Analytical UV-HPLC; Preparative HPLC[8].
Formic Acid (FA) 0.1% v/vWeak ion-pairing; provides sufficient protonation for peak shape.LC-MS compatible; prevents ion suppression[4].

Method Optimization Workflow

Workflow N1 Indazole Regioisomer Mixture (N1 & N2 substituted) N2 Column Selection (PFP or Mixed-Mode) N1->N2 N3 Mobile Phase Optimization (Add 0.1% TFA or FA) N2->N3 N4 Gradient Elution (Shallow MeCN gradient) N3->N4 N5 Is Rs > 1.5? N4->N5 N6 Preparative Scale-Up N5->N6 Yes N7 Adjust Temperature/Slope N5->N7 No N7->N3

Workflow for optimizing HPLC separation of 3,7-Dimethyl-1H-indazole regioisomers.

References

1.[7] CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents. URL: 2.[1] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. URL: 3.[4] Separation of Indazole on Newcrom R1 HPLC column. SIELC Technologies. URL: 4.[8] WO2008065508A1 - Spiroketone acetyl-coa carboxylase inhibitors. Google Patents. URL: 5.[2] SYNTHESIS OF INDAZOLES - European Patent Office - EP 3448849 B1. Googleapis.com. URL: 6.[5] Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. PMC. URL: 7.[3] Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides. Optibrium. URL: 8.[6] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. URL:

Sources

Troubleshooting

optimization of reaction conditions for indazole ring formation

Welcome to the Technical Support Center for Indazole Synthesis and Optimization. Indazoles are privileged heterocyclic scaffolds in medicinal chemistry, widely utilized in the development of kinase inhibitors, anti-infla...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Synthesis and Optimization. Indazoles are privileged heterocyclic scaffolds in medicinal chemistry, widely utilized in the development of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics[1]. However, the construction and functionalization of the indazole ring often present significant synthetic challenges, particularly regarding regioselectivity (1H- vs. 2H-indazoles) and the environmental toxicity of classical reagents[2][3].

This guide is designed for researchers and drug development professionals, providing mechanistic insights, validated protocols, and root-cause troubleshooting for common experimental bottlenecks.

Experimental Workflow & Decision Matrix

When designing an indazole synthesis route, the choice of starting materials dictates the cyclization strategy and the downstream optimization required. The following decision tree maps out the logical progression from substrate selection to targeted troubleshooting.

Workflow Start Indazole Synthesis Substrate Selection Route1 o-Nitrobenzylamines (Reductive Cyclization) Start->Route1 Route2 2-Aminomethyl-phenylamines (Oxidative N-N Formation) Start->Route2 Route3 o-Toluidines (Diazotization) Start->Route3 Method1 Cadogan / Davis-Beirut Conditions Route1->Method1 Method2 Cu(OAc)2 Catalysis or Peroxomolybdenum Route2->Method2 Method3 Jacobson Synthesis (NaNO2, HCl) Route3->Method3 Opt1 Troubleshoot: Low Yield Optimize Reductant (P(OEt)3) Method1->Opt1 Opt2 Troubleshoot: Poor Conversion Check Oxidant / Ligand Method2->Opt2 Opt3 Troubleshoot: Regioselectivity (1H vs 2H) Method3->Opt3 NaH N1-Selectivity (NaH, THF, 0°C) Opt3->NaH Mitsunobu N2-Selectivity (Mitsunobu or neat) Opt3->Mitsunobu

Caption: Logical workflow for indazole synthesis method selection and regioselectivity optimization.

Frequently Asked Questions (FAQs): Reaction Design

Q: How do I choose between reductive cyclization (Cadogan) and oxidative N–N bond formation? A: Your choice should be dictated by substrate availability and safety constraints. The Cadogan cyclization is ideal if you have access to o-nitrobenzylamines; it utilizes trivalent phosphorus reagents (e.g., triethyl phosphite) to drive deoxygenation and cyclization via a nitrene intermediate[4]. Conversely, if you want to avoid the high temperatures of the Cadogan reaction or the toxicity of classical hydrazine condensations, oxidative N–N bond formation is superior. This modern approach utilizes 2-amino nitriles or 2-aminomethyl-phenylamines and relies on transition-metal catalysis (like Cu) or peroxomolybdenum complexes to construct the N–N bond under milder conditions[2][5].

Q: Why am I getting a mixture of 1H- and 2H-indazole regioisomers during N-alkylation, and how can I control it? A: The indazole core contains two nucleophilic nitrogen atoms (N1 and N2). Direct alkylation under standard conditions usually yields a mixture because the regiochemical outcome is governed by a delicate balance of the hard-soft acid-base (HSAB) theory, steric hindrance, and solvent coordination[3]. To control this, you must manipulate the base and solvent to favor either thermodynamic or kinetic control.

Table 1: Quantitative Optimization Parameters for Regioselective N-Alkylation

Base / Reagent SystemSolventTemperatureMajor RegioisomerTypical Ratio (N1:N2)
NaH (1.2 equiv)Anhydrous THF0 °C to RT1H-Indazole (N1)> 90:10
K₂CO₃ (2.0 equiv)DMFRT to 60 °CMixture~ 50:50
Mitsunobu Conditionsn-PentanolRT2H-Indazole (N2)< 10:90

(Data synthesized from standard optimization parameters[3][6][7])

Troubleshooting Guides & Validated Protocols

Issue 1: Poor N1-Regioselectivity in Direct Alkylation

Root Cause Analysis: Using weak bases (like K₂CO₃) in polar aprotic solvents (like DMF) creates a solvent-separated ion pair. This leaves both the N1 and N2 positions exposed to the electrophile, resulting in poor selectivity[3][7]. Mechanistic Solution: Switch to Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF). The sodium cation tightly coordinates with the more electron-rich N2 atom. This coordination sterically and electronically shields the N2 position, directing the incoming alkyl halide electrophile to attack the N1 position almost exclusively[7][8].

Validated Protocol: Highly N1-Selective Alkylation

  • Preparation: Flame-dry a round-bottom flask and purge with an inert atmosphere (argon or nitrogen).

  • Deprotonation: Dissolve the substituted 1H-indazole (1.0 equiv) in anhydrous THF to create a 0.2 M solution. Cool the solution to 0 °C using an ice bath[3].

  • Base Addition: Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise to safely manage hydrogen gas evolution. Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation[3].

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise at 0 °C[3].

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–24 hours. Self-Validation Step: Monitor the reaction via LC-MS to confirm the disappearance of the starting mass before proceeding[3].

  • Workup: Carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate, wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate[3]. Purify via silica gel chromatography.

Issue 2: Incomplete Conversion in Oxidative N–N Bond Formation

Root Cause Analysis: When synthesizing indazoles from 2-amino nitriles via transition-metal catalysis, reactions often stall due to catalyst poisoning or failure to regenerate the active oxidation state of the metal center[2]. Mechanistic Solution: Ensure strict control of the oxidative cycle. Utilizing a Cu(OAc)₂ catalyst requires an efficient terminal oxidant (like an O₂ atmosphere) to continuously re-oxidize the Cu(I) species back to the active Cu(II) state, which is responsible for mediating the N–N coupling[2].

Validated Protocol: Cu(OAc)₂-Catalyzed N–N Bond Formation

  • Imine Generation: In a dry flask, react the starting 2-amino nitrile with the desired Grignard or organolithium reagent to generate the intermediate imine[2].

  • Catalyst Loading: Add Cu(OAc)₂ (10–20 mol%) directly to the reaction mixture[2].

  • Oxidative Cyclization: Introduce an oxygen atmosphere (via a balloon or sparging) to serve as the terminal oxidant. The Cu(II) center will facilitate the oxidative coupling of the two nitrogen atoms[2].

  • Monitoring: Track the disappearance of the imine intermediate. Self-Validation Step: If the reaction stalls, verify the oxygen sparging rate. The addition of a secondary ligand (e.g., pyridine) can sometimes stabilize the active copper species and prevent precipitation.

Issue 3: Environmental and Toxicity Concerns with Classical Syntheses

Root Cause Analysis: Classical methods (like the Jacobson synthesis) often rely on the condensation of highly toxic hydrazine derivatives under harsh, acidic conditions, generating significant hazardous waste[2][4]. Mechanistic Solution: Transition to green chemistry approaches. Recent advancements have demonstrated that biodegradable α-hydroxy acids can mediate the entire diazotization and cyclization cascade in aqueous media.

Validated Protocol: Citric Acid-Mediated One-Pot Synthesis

  • Reagent Assembly: Combine 2-methylaniline (1.0 equiv), NaNO₂ (1.2 equiv), and ethyl chloroacetate in a single reaction vessel.

  • Green Catalysis: Add biodegradable citric acid (1.0 equiv) as the catalyst.

  • Solvent System: Suspend the mixture in a 1:1 ratio of Ethanol and Water.

  • Cyclization: Stir the reaction at room temperature. The citric acid mediates the initial diazotization, followed by intramolecular cyclization and subsequent N-alkylation in one pot.

  • Yield: This method typically affords the N-alkylated indazole in 78–96% isolated yield while completely bypassing the need to isolate dangerous diazonium or hydrazine intermediates.

References

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science. 1

  • Synthesis of Indazoles by Oxidative N–N Bond Formation. Thieme Connect. 2

  • Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. ACS Publications. 5

  • Troubleshooting regioselectivity in indazole synthesis. Benchchem. 3

  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem. 4

  • Methyl 6-Iodo-1H-indazole-3-carboxylate. Benchchem.8

  • Methyl 3-fluoro-1H-indazole-5-carboxylate. Benchchem.6

  • Citric acid Mediated One-pot Regioselective Synthesis of N-Alkylated Indazoles. Prime Scholars.

  • Regioselective Synthesis of 1-Alkyl- or 1-Aryl-1H-indazoles via Copper-Catalyzed Cyclizations. ResearchGate. 7

Sources

Optimization

challenges in the scale-up synthesis of 3,7-Dimethyl-1H-indazole

To: Chemical Process R&D Team From: Technical Support Center – Advanced Heterocyclic Synthesis Division Subject: Scale-Up Guide: 3,7-Dimethyl-1H-indazole Production Executive Summary & Route Selection The Challenge: Scal...

Author: BenchChem Technical Support Team. Date: March 2026

To: Chemical Process R&D Team From: Technical Support Center – Advanced Heterocyclic Synthesis Division Subject: Scale-Up Guide: 3,7-Dimethyl-1H-indazole Production

Executive Summary & Route Selection

The Challenge: Scaling up 3,7-Dimethyl-1H-indazole presents a classic dichotomy in process chemistry: balancing raw material availability against hazardous waste management. The presence of the methyl group at the C7 position (ortho to the nitrogen) introduces steric strain that can affect cyclization rates compared to the parent indazole.

Recommended Route: The Modified Widman-Stoermer Synthesis While the condensation of 2-fluoro-3-methylacetophenone with hydrazine is chemically cleaner, the high cost of the fluorinated precursor often prohibits multi-kilogram adoption. We recommend the Diazotization-Reduction Cyclization of 2-amino-3-methylacetophenone. This route is robust but prone to a specific, catastrophic side-reaction (Cinnoline formation) if the reduction step is mismanaged.

Process Flow:

  • Precursor: 2-Amino-3-methylacetophenone.

  • Diazotization: Formation of the diazonium salt.[1]

  • Reduction (Critical): In-situ reduction to the hydrazine intermediate using Stannous Chloride (

    
    ) or Sodium Sulfite (
    
    
    
    ).
  • Cyclization: Spontaneous condensation to the indazole core.

Technical Troubleshooting Guide (Q&A)

Module A: Diazotization & Stability

Q1: The reaction mixture turned black and tarry during diazotization. What happened? Diagnosis: Thermal decomposition of the diazonium salt.[2] Root Cause: The 3-methyl substituent destabilizes the diazonium intermediate compared to unsubstituted anilines. If the temperature exceeds 5°C during


 addition, the salt decomposes via radical pathways (azo-coupling/tarring).
Solution: 
  • Protocol Limit: Maintain internal temperature strictly between -5°C and 0°C .

  • Engineering Control: Use jacketed reactors with a cryostat, not just an ice bath, for scales >100g.

  • Endpoint Check: Use starch-iodide paper. It must turn blue immediately. If not, you lack the nitrous acid required to drive the equilibrium, leading to self-coupling of unreacted aniline with the diazonium salt (Triazene formation).

Q2: We are seeing a persistent "yellow sludge" that clogs the filter during filtration of the diazonium salt. Diagnosis: Premature crystallization of the diazonium chloride salt. Solution: Do not filter the diazonium salt for this synthesis. The Widman-Stoermer protocol works best as a telescoped (one-pot) process . The diazonium salt should remain in solution/suspension and be transferred immediately to the reduction vessel. Drying this salt is a severe explosion hazard.

Module B: Reduction & Cyclization (The "Cinnoline Trap")

Q3: Our product has the correct mass (M+1 = 147) but the wrong NMR. There is a singlet at ~8.0 ppm missing, and a new peak at ~6.5 ppm. Diagnosis: You synthesized 4-Hydroxy-7-methylcinnoline , not indazole. The Mechanism:

  • Path A (Desired): Diazonium

    
     Reduction to Hydrazine 
    
    
    
    Attack on Ketone
    
    
    Indazole .
  • Path B (Undesired): Diazonium (unreduced)

    
     Attack on Enol of Ketone (Borsche/Richter type) 
    
    
    
    Cinnoline . Corrective Action:
  • Reductant Stoichiometry: Ensure you are using a minimum of 2.2 - 2.5 equivalents of

    
    .
    
  • Addition Order: Add the Diazonium solution TO the Stannous Chloride solution , not the other way around. This ensures the diazonium species always encounters an excess of reducing agent, preventing the competing cyclization.

Q4: The tin workup is a nightmare. We have a thick emulsion that won't separate. Diagnosis: Formation of colloidal Tin(IV) hydroxide/oxides. Solution:

  • Chelation: Do not just neutralize with NaOH. Use Rochelle's Salt (Potassium Sodium Tartrate) or a saturated Citric Acid wash during the quench. This solubilizes the tin species.

  • Alternative Reductant: If tin residues are failing QC (<20 ppm limit), switch to Sodium Sulfite (

    
    ) .
    
    • Note: The sulfite route requires careful pH control (pH 6.0-7.0) for the cyclization step, whereas Tin works well in strongly acidic media.

Impurity Profile & Analytical Specifications

Impurity NameStructure / OriginRetention Time (RRT)Removal Strategy
Impurity A (Cinnoline) 4-Hydroxy-7-methylcinnoline (Side reaction of unreduced diazonium)~0.85Recrystallization: Insoluble in dilute acid; Indazole is soluble. Dissolve crude in 1N HCl, filter off Impurity A, then basify filtrate.
Impurity B (Azo Dimer) 4,4'-Dimethyl-2,2'-diacetylazobenzene (Coupling of diazonium with starting material)~1.20Solvent Wash: Triturate crude solid with cold Toluene or Ether.
Impurity C (Starting Material) 2-Amino-3-methylacetophenone~1.05Acid Wash: Wash organic layer with 1N HCl (SM forms salt and washes away).
Residual Tin Inorganic Sn speciesN/A (Baseline)Chelation: Rochelle's Salt wash or treatment with silica-thiol scavengers.

Visualized Reaction Pathways

The following diagram illustrates the critical divergence point between the desired Indazole and the undesired Cinnoline byproduct.

IndazoleSynthesis SM 2-Amino-3-methylacetophenone Diazo Diazonium Salt Intermediate (Unstable < 5°C) SM->Diazo NaNO2, HCl < 0°C Hydrazine Aryl Hydrazine Intermediate Diazo->Hydrazine Reduction (SnCl2 or Na2SO3) CRITICAL STEP Cinnoline IMPURITY: 4-Hydroxy-7-methylcinnoline Diazo->Cinnoline No Reduction (Direct Cyclization) Indazole TARGET: 3,7-Dimethyl-1H-indazole Hydrazine->Indazole Cyclization (-H2O)

Caption: Divergent pathway showing the necessity of reduction to avoid Cinnoline formation.

Detailed Experimental Protocol (Method A: SnCl2 Route)

Safety Warning: Diazonium salts are potential explosives. Do not let the intermediate dry. Stannous chloride is corrosive.

Step 1: Diazotization

  • Charge 2-amino-3-methylacetophenone (1.0 equiv) and 6M HCl (10 vol) into Reactor A.

  • Cool to -5°C .

  • Add

    
      (1.1 equiv) as a 40% aqueous solution dropwise.
    
    • Control: Rate must maintain T < 0°C.

  • Stir for 30 min at 0°C.

  • QC Check: Starch-iodide paper must be Blue. If not, add 0.05 equiv

    
    .
    

Step 2: Reduction & Cyclization

  • In Reactor B, dissolve

    
      (2.4 equiv) in conc. HCl  (5 vol). Cool to 0°C.
    
  • Transfer: Slowly pump the contents of Reactor A (Diazonium) into Reactor B.

    • Critical: Maintain T < 10°C during addition to prevent decomposition before reduction.

  • After addition, warm to 25°C and stir for 2 hours. (The solution will turn from orange to pale yellow/suspension).

Step 3: Workup

  • Dilute with water (10 vol).

  • Adjust pH to >10 using 50% NaOH .

    • Note: A heavy precipitate of Tin hydroxides will form.

  • Add Rochelle's Salt (saturated solution, 5 vol) and stir for 30 mins until the solids dissolve/clarify.

  • Extract with Ethyl Acetate (3 x 5 vol).

  • Wash combined organics with Brine. Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[3]
    
  • Concentrate to dryness.

  • Purification: Recrystallize from Heptane/EtOAc (9:1) to yield off-white needles.

References

  • BenchChem Technical Support. (2025). Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole: Troubleshooting & Optimization.Link

  • Xie, Y., et al. (2015). Synthesis process of 3-methyl-1H-indazole. Patent CN105198813B. Link

  • Lefebvre, V., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry, 75(8), 2730-2732. Link

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles: Widman-Stoermer and Related Reactions.Link

  • Su, L., et al. (2018). Ruthenium(II)-Catalyzed Synthesis of Indazolone-Fused Cinnolines. Organic & Biomolecular Chemistry.[1][4][3][5][6][7][8][9] Link

Sources

Troubleshooting

resolving ambiguous NMR signals in 3,7-Dimethyl-1H-indazole characterization

Welcome to the Indazole Characterization Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indazole Characterization Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below you will find a structured troubleshooting guide designed to resolve the specific NMR anomalies encountered during the characterization of 3,7-Dimethyl-1H-indazole .

This compound presents a "perfect storm" of NMR challenges: annular tautomerism, methyl group regioisomerism, and solvent-dependent chemical shifts. This guide treats these issues not as random errors, but as predictable physical chemical phenomena that can be managed with the right protocols.

Ticket #IND-001: The "Ghost" Signals (Tautomeric Broadening)

User Report: "My 1H NMR spectrum in CDCl3 shows broad, undefined peaks in the aromatic region, and the NH signal is either missing or extremely wide. Integration values are non-stoichiometric."

Root Cause Analysis: Annular Tautomerism

Indazoles possessing a free NH group undergo annular tautomerism , a rapid proton exchange between N1 and N2 (


).
  • In

    
    :  The rate of this exchange (
    
    
    
    ) often matches the NMR time scale at room temperature. This places the system in the "intermediate exchange" regime, resulting in coalescence (broad, flat peaks) rather than distinct signals for each tautomer.
  • Thermodynamics: While the

    
    -tautomer is generally more stable by ~15-20 kJ/mol, the 
    
    
    
    -tautomer is accessible enough to disrupt the spectrum.
Protocol: The Solvent-Switch Validation

Do not rely on


 for primary characterization of free-base indazoles.
  • Step 1: Switch to DMSO-

    
    . 
    
    • Mechanism:[1][2][3][4][5] DMSO is a strong hydrogen bond acceptor. It forms a tight H-bond with the indazole NH (

      
      ).
      
    • Result: This "locks" the proton on N1 (stabilizing the

      
       tautomer) and significantly slows the exchange rate (
      
      
      
      ).
    • Observation: Signals will sharpen immediately. The NH proton will appear as a broad singlet downfield (approx. 12.0–13.5 ppm).

  • Step 2: Variable Temperature (VT) NMR (If broadening persists).

    • If signals remain broad in DMSO, heat the sample to 350 K (77 °C) .

    • Mechanism:[1][2][3][4][5] Heating pushes the exchange into the "fast exchange" limit, resulting in a sharp, weighted-average spectrum.

Visual Workflow: Tautomer Resolution

Tautomer_Workflow Start Start: Broad/Missing Signals CheckSolvent Check Solvent Start->CheckSolvent IsCDCl3 Is Solvent CDCl3? CheckSolvent->IsCDCl3 SwitchDMSO Switch to DMSO-d6 IsCDCl3->SwitchDMSO Yes Analyze Analyze Spectrum IsCDCl3->Analyze No (Already DMSO) SwitchDMSO->Analyze Sharp Signals Sharp? Analyze->Sharp Success Characterization Complete (1H-Tautomer Dominant) Sharp->Success Yes RunVT Run VT-NMR (Heat to 350K) Sharp->RunVT No FastExchange Fast Exchange Limit Reached (Average Spectrum) RunVT->FastExchange

Figure 1: Decision tree for resolving tautomeric broadening in indazoles. Note the priority of solvent switching over temperature manipulation.

Ticket #IND-002: Methyl Assignment & Regioisomerism

User Report: "I have two methyl singlets around 2.5-2.7 ppm. How do I definitively prove I have 3,7-dimethyl-1H-indazole and not an impurity like 3,6-dimethyl or N-methylated isomers?"

Technical Insight: The NOE "Lighthouse" Effect

Chemical shift prediction is insufficient here because aromatic methyls often overlap. You must use Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) to spatially locate the methyl groups relative to the aromatic protons.

Structural Logic (3,7-Dimethyl-1H-indazole)
  • 3-Methyl Group: Located on the pyrazole ring. It is spatially proximate to the H4 proton on the benzene ring.

  • 7-Methyl Group: Located on the benzene ring. It is spatially proximate to the H6 proton.

  • The "Gap": There is NO proton at position 7 (it is substituted by methyl). Therefore, H6 will show an NOE to the 7-Me group, but H6 will be a doublet (coupled only to H5), whereas in unsubstituted indazole, H6 is a triplet/dd.

Data Table: Expected Chemical Shifts (DMSO- )

Note: Values are approximate and shift-dependent on concentration.

ProtonApprox. Shift (

ppm)
MultiplicityKey NOE Correlation
NH (H1) 12.5 - 13.0Broad SingletH7-Me (Weak/Rare)
3-Me 2.50 - 2.60SingletStrong NOE to H4
H4 7.60 - 7.75Doublet (

Hz)
NOE to 3-Me
H5 7.00 - 7.15DD / TripletCoupled to H4, H6
H6 7.15 - 7.30Doublet (

Hz)
NOE to 7-Me
7-Me 2.45 - 2.55SingletStrong NOE to H6
Visual Workflow: NOE Connectivity Map

NOE_Logic cluster_ring Spatial Proximity (NOE) Me3 3-Methyl (~2.55 ppm) H4 H4 Aromatic (~7.7 ppm) Me3->H4 Strong NOE H5 H5 Aromatic (~7.1 ppm) H4->H5 J-Coupling (COSY) H6 H6 Aromatic (~7.2 ppm) H5->H6 J-Coupling (COSY) Me7 7-Methyl (~2.50 ppm) H6->Me7 Strong NOE

Figure 2: NOE Connectivity Map. Green arrows indicate through-space correlations (NOESY) required to confirm the position of the methyl groups. Dotted lines indicate through-bond scalar coupling (COSY).

Ticket #IND-003: Distinguishing N-Methylation Impurities

User Report: "I see a third methyl peak at 4.0 ppm. Is this a solvent impurity or a reaction byproduct?"

Diagnosis

A methyl singlet in the 3.8 – 4.2 ppm range is characteristic of N-methylation (N1-Me or N2-Me), a common side reaction if methyl iodide/dimethyl sulfate was used in the presence of base. C-methyls (on the ring) appear upfield (2.3 – 2.7 ppm).

Validation Protocol: -HMBC

If you suspect N-methylation, standard


 NMR is not enough to distinguish N1-Me from N2-Me reliably.
  • Run

    
     HMBC:  This requires no 
    
    
    
    enrichment if you have a modern cryoprobe.
  • Logic:

    • N1-Me: The methyl protons will correlate to N1 (

      
       to 
      
      
      
      ppm relative to
      
      
      ).
    • N2-Me: The methyl protons will correlate to N2 (

      
       to 
      
      
      
      ppm). N2 is significantly deshielded (pyridine-like) compared to N1 (pyrrole-like).

Frequently Asked Questions (FAQ)

Q: Why is my H4 proton a doublet? Shouldn't it be a triplet? A: In 3,7-dimethyl-1H-indazole, position 3 is blocked by a methyl group. Therefore, H4 only has one neighbor (H5) to couple with, resulting in a doublet. If H4 appears as a multiplet, check for long-range coupling to the 3-Me group (zoom in to see if the doublet lines are slightly split).

Q: Can I use


 exchange to confirm the NH? 
A:  Yes. Adding a drop of 

to your DMSO sample will cause the broad NH peak at ~13 ppm to disappear. This confirms it is an exchangeable proton and not an aldehyde or deshielded aromatic signal.

Q: Why are the carbon signals for C3 and C7a broadened? A: Even in DMSO, annular tautomerism can cause broadening of the quaternary carbons at the fusion points (C3a, C7a) and C3. This is due to the fluctuating electronic environment as the proton hops between N1 and N2.

References

  • Claramunt, R. M., et al. (2006). "The Use of NMR Spectroscopy to Study Tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.

  • López, C., Claramunt, R. M., et al. (1993). "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 71, 678.

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.

  • BenchChem. (2025).[1] "A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity."

Sources

Optimization

strategies for regioselective functionalization of the indazole ring

Current Status: Operational Operator: Senior Application Scientist Subject: Regioselective Functionalization of the Indazole Scaffold Ticket ID: IND-REGIO-001 Introduction: The Indazole Challenge The indazole ring system...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Operator: Senior Application Scientist Subject: Regioselective Functionalization of the Indazole Scaffold Ticket ID: IND-REGIO-001

Introduction: The Indazole Challenge

The indazole ring system presents a unique regioselectivity paradox. Unlike indole, the presence of the second nitrogen atom (


) introduces tautomeric ambiguity (

vs.

) and competing nucleophilic sites. Furthermore, the benzene ring (C4–C7) is generally deactivated compared to the pyrazole ring, making distal C-H functionalization challenging without specific directing groups.

This guide addresses the three most common support tickets we receive:

  • N-Alkylation Selectivity: Controlling

    
     vs. 
    
    
    
    substitution.
  • C3-H Functionalization: Overcoming the lack of nucleophilicity compared to indoles.

  • Distal (C7) Activation: Forcing reactivity at the sterically hindered "bay" region.

Module 1: N-Atom Discrimination ( vs. )

Diagnostic FAQ

Q: I am consistently getting a 60:40 mixture of


:

alkylated products. Why?
A: You are likely operating under conditions where the kinetic (

) and thermodynamic (

) pathways are competing. This often happens when using weak bases (e.g.,

) in polar aprotic solvents (DMF, DMSO). These solvents create "solvent-separated ion pairs," exposing both nitrogens to the electrophile. To fix this, you must force a "tight ion pair" mechanism or use specific Lewis acid catalysts.

Q: How do I force


 selectivity? 
A: 

is the kinetic product but is thermodynamically less stable (loss of benzenoid aromaticity). To lock in

, you must avoid thermodynamic equilibration (high heat, long times) or use a transient directing strategy. Recent breakthroughs using Copper(II) catalysis with imidates have solved this for many substrates.
Decision Matrix: N-Alkylation Strategy

N_Selectivity cluster_factors Critical Factors Start Target Regioisomer? N1 N1-Alkyl (Thermodynamic) Start->N1 N2 N2-Alkyl (Kinetic) Start->N2 N1_Strat Strategy: Tight Ion Pair N1->N1_Strat N2_Strat Strategy: Lewis Acid Cat. N2->N2_Strat N1_Cond NaH / THF (0°C to 50°C) Avoid DMF/DMSO N1_Strat->N1_Cond N2_Cond Cu(OTf)2 or TfOH Trichloroacetimidates DCM or Toluene N2_Strat->N2_Cond Factor1 Sterics: C7-substituents block N1 Factor2 Electronics: EWG at C3 favors N1

Caption: Decision tree for selecting reaction conditions based on the desired N-alkylation target.

Standard Operating Procedures (SOPs)
Protocol A: High-Fidelity

-Alkylation (The "NaH/THF" Method)

Context: Sodium hydride in THF forms a tight ion pair between the sodium cation and the indazolyl anion. The


 coordinates to 

, sterically blocking it and directing the electrophile to

.[1]
  • Dissolution: Dissolve

    
    -indazole (1.0 equiv) in anhydrous THF (0.1 M). Do not use DMF.
    
  • Deprotonation: Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

  • Aging: Stir at 0 °C for 30 min, then warm to RT for 30 min to ensure complete anion formation.

  • Alkylation: Cool back to 0 °C. Add alkyl halide (1.2 equiv).

  • Completion: Warm to 50 °C. Monitor by LCMS.

  • Validation:

    
     product usually elutes later than 
    
    
    
    on reverse-phase HPLC due to higher lipophilicity (benzenoid character).
Protocol B: Selective

-Alkylation (The "Copper/Imidate" Method)

Context: Based on the work of Clemens et al. (Pfizer), using trichloroacetimidates with Lewis acids bypasses the ambient nucleophilicity issues.

  • Activation: Dissolve

    
    -indazole (1.0 equiv) and alkyl 2,2,2-trichloroacetimidate (1.5 equiv) in Toluene or DCM.
    
  • Catalysis: Add

    
     (10 mol %) or TfOH (10 mol %).
    
  • Reaction: Stir at RT (kinetic control).

  • Mechanism: The catalyst activates the imidate, and the indazole attacks via

    
    , driven by the transient formation of a favorable transition state that minimizes steric clash compared to the 
    
    
    
    pathway in this specific mechanistic manifold.

Module 2: C3-H Functionalization

Diagnostic FAQ

Q: Why does my Suzuki coupling fail at C3 even with a halogen present? A: C3-haloindazoles are electronically deactivated compared to indoles. Standard


 often fails. You need electron-rich, bulky ligands (e.g., XPhos, RuPhos) or switch to a C-H activation strategy that utilizes the 

protecting group as a director.

Q: Can I functionalize C3 without pre-halogenation? A: Yes. The most robust modern method is Nickel-catalyzed C-H borylation using a traceless directing group strategy.

Protocol: Ni-Catalyzed C3-Selective Borylation

Reference: Tian et al., J. Am. Chem. Soc. 2020.[2]

This method installs a Bpin group at C3, which can then be converted to almost any other functional group.

ComponentSpecificationRole
Catalyst

(5 mol %)
Active C-H activation species
Reagent

(1.5 equiv)
Boron source
Solvent THF/TolueneNon-polar medium
Temp 100 °CActivation energy

Step-by-Step:

  • In Situ Protection: The reaction first reacts

    
     with 
    
    
    
    to form
    
    
    .[2]
  • C-H Activation: The

    
     group acts as a traceless directing group, coordinating the Nickel to the C3 position.
    
  • Borylation: C3-H is cleaved, and Bpin is installed.

  • Workup: The

    
     hydrolyzes upon aqueous workup, returning the free 
    
    
    
    indazole, now functionalized at C3.

Module 3: Distal (C7) Functionalization

The "Hard" Position

Functionalizing C7 is difficult because it is sterically hindered by the


 substituent and electronically deactivated. Success requires Directed C-H Activation .
Mechanism: Chelation-Assisted C7 Activation

C7_Activation cluster_dg Effective Directing Groups (DG) Substrate N1-DG Indazole Coord Metal Coordination Substrate->Coord + [M] CH_Act C7-H Cleavage Coord->CH_Act CMD Mechanism Prod C7-Funct. Product CH_Act->Prod Reductive Elimination DG1 N-Pivaloyl (Ir/Rh) DG2 N-Carbamoyl (Rh) DG3 N-Methyl (Pd) (Only if EWG on ring)

Caption: Chelation-assisted pathway for C7-selective functionalization.

Protocol: Iridium-Catalyzed C7 Borylation

Context: Standard Ir-borylation is sterically controlled and will hit C4 or C5. To hit C7, you use a hydrosilyl directing group.[3]

  • Silylation: React

    
    -indazole with 
    
    
    
    (catalyzed by
    
    
    ) to form the
    
    
    species.
  • C-H Borylation: Add

    
     (1.5 mol %) and dtbpy ligand.
    
  • Selectivity: The Si-H bond adds to Iridium, and the Silicon coordinates to

    
    , forcing the Iridium center into the C7 pocket.
    
  • Result: Exclusive C7-Bpin formation, which can be cross-coupled in situ.

References

  • Regioselective N-Alkylation (Review): Hunt, D. K., et al. "Regioselective N-alkylation of the 1H-indazole scaffold."[4] Beilstein J. Org. Chem.2021 , 17, 1939–1951.

  • N2-Selective Alkylation (Method): Clemens, J., Bell, E. L., & Londregan, A. T.[5] "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles." Synthesis2022 , 54, 3215-3226.[5]

  • C3-Selective Borylation (Ni-Catalysis): Tian, Y.-M., et al. "Ni-Catalyzed Traceless, Directed C3-Selective C–H Borylation of Indoles and Indazoles."[2] J. Am. Chem. Soc.[2]2020 , 142, 13136–13144.[2]

  • C7-Selective Olefination (Rh-Catalysis): Xu, H., et al. "Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles Using an N-Amide Directing Group." Chem. Asian J.[6]2017 , 12, 289-292.[6]

Sources

Troubleshooting

common pitfalls in the synthesis and handling of substituted indazoles

Technical Support Center: Substituted Indazole Synthesis & Handling Ticket ID: IND-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Introduction: The Indazole Challen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Substituted Indazole Synthesis & Handling

Ticket ID: IND-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The Indazole Challenge

Welcome to the Indazole Synthesis Support Center. If you are here, you are likely facing one of the "Big Three" challenges inherent to this scaffold:

  • Regioselectivity Chaos: Getting a 50:50 mixture of

    
     and 
    
    
    
    isomers when you only wanted one.
  • Diazonium Instability: Safety concerns during the ring-closure of 2-methylanilines.

  • C3-Functionalization Failure: Catalyst poisoning or lack of reactivity at the 3-position.

This guide is structured not as a textbook, but as a troubleshooting workflow designed to diagnose your specific failure mode and provide a corrected protocol.

Module 1: The Regioselectivity Crisis ( vs. )

The Issue: You attempted an alkylation of a


-indazole and obtained an inseparable mixture of 

-alkyl (thermodynamic) and

-alkyl (kinetic) products.

The Mechanism: The indazole anion is an ambident nucleophile.

  • 
     Pathway:  Thermodynamically favored (preserves the benzene ring aromaticity). Promoted by thermodynamic control (high temp, reversible conditions) and steric freedom.
    
  • 
     Pathway:  Kinetically accessible, often favored by chelation (e.g., with specific metal cations) or steric hindrance at the 
    
    
    
    position.[1]
Troubleshooting Workflow

Q: Which isomer do you predominantly need?

  • Case A: I need the

    
    -isomer (Thermodynamic). 
    
    • Common Mistake: Using weak bases (

      
      ) in DMF/Acetone at room temperature. This often leads to mixtures (approx. 60:40).
      
    • Corrective Protocol: Switch to Sodium Hydride (NaH) in THF or Toluene .

    • Why: The sodium cation coordinates tightly with the

      
       nitrogen (and potentially 
      
      
      
      substituents), shielding it and directing the electrophile to
      
      
      . THF promotes the "loose" ion pair necessary for the thermodynamic attack.
  • Case B: I need the

    
    -isomer (Kinetic). 
    
    • Common Mistake: Trying to force alkylation with heat.

    • Corrective Protocol: Use Mitsunobu Conditions (

      
      , 
      
      
      
      ,
      
      
      ) or install a bulky protecting group (e.g., THP) which often favors
      
      
      initially, though this is substrate-dependent. Alternatively, use Meerwein salts (
      
      
      ) in DCM at low temperatures (kinetic control).
Visualization: Regioselectivity Decision Tree

IndazoleRegio Start Target Isomer? N1 N1-Alkyl (Thermodynamic) Start->N1 Most Common N2 N2-Alkyl (Kinetic) Start->N2 Specialized Method1 Protocol A: Strong Base/Non-Polar Base: NaH or KOtBu Solvent: THF or Toluene Temp: 0°C -> Reflux N1->Method1 Method2 Protocol B: Mitsunobu Reagents: ROH, PPh3, DIAD Solvent: THF Temp: 0°C -> RT N2->Method2 Check Checkpoint: Check C7 Sterics Method1->Check If mixture forms Result1 High N1 Selectivity Check->Result1 C7-H present Result2 Steric Clash: Shifts to N2 Check->Result2 C7-Substituted (e.g., NO2)

Caption: Decision matrix for selecting reaction conditions based on desired regioisomer and substrate sterics.

Module 2: Ring Synthesis & Safety (The Diazotization Trap)

The Issue: "I am synthesizing the indazole ring from a 2-methylaniline derivative. The reaction turned into a tar or exothermed violently."

The Hazard: The "Jacobson" or standard diazotization synthesis involves a diazonium salt intermediate . If allowed to dry or if the concentration of nitrite is too high without adequate cooling, these can decompose explosively.

Corrective Protocol: The "Wet" Cyclization

  • Reagents: 2-Methylaniline (1.0 eq), NaNO2 (1.1 eq), AcOH/H2O (solvent).

  • Step 1 (Diazotization): Dissolve amine in AcOH/H2O. Cool to <5°C . Add

    
     (aq) dropwise.
    
    • Critical Checkpoint: Use starch-iodide paper. It must turn blue immediately (excess

      
      ). If not, add more nitrite.
      
  • Step 2 (Cyclization): Do NOT isolate the diazonium salt. Allow the solution to warm to RT or heat gently (depending on substituents).

  • Safety Override: If solid precipitates during Step 1, do not scrape it . It might be the dry diazonium salt. Add cold water immediately to re-dissolve or slurry it.

Data Table: Common Cyclization Failures

SymptomProbable CauseSolution
Violent Exotherm Addition of

was too fast; Temp > 10°C.
Cool to -5°C; add nitrite via syringe pump.
Low Yield / Tar Coupling of diazonium with unreacted amine (Diazoamino formation).Ensure strongly acidic conditions (pH < 2) to protonate the amine.
No Cyclization Electron-withdrawing groups on the ring deactivate the methyl group.Switch to Phase Transfer Catalysis (18-crown-6, KOAc,

) to force cyclization.

Module 3: C3-Functionalization (The "Protect-First" Rule)

The Issue: "I tried to lithiate C3 to add an electrophile, but I quenched the reaction and recovered starting material."

The Mechanism: The


 proton of a free indazole (

) is far more acidic than the

proton (

). If you add

to an unprotected indazole, you simply deprotonate the nitrogen.

Protocol: C3-Iodination & Coupling

Do not attempt direct C-H activation unless you are an expert in Rh/Ru catalysis. The robust path is Halogenation


 Protection 

Coupling
.
  • Step 1: Iodination (Base-Mediated)

    • Reagents:

      
       (1.2 eq), 
      
      
      
      (2.0 eq), DMF.
    • Note: This works on the free indazole. The anion reacts with iodine.[2]

    • Yield: Typically >85%.[3]

  • Step 2: Protection (Crucial)

    • Protect the Nitrogen (

      
      ) with THP  (dihydropyran/PTSA) or SEM  (SEM-Cl/NaH).
      
    • Why: Free NH poisons Pd catalysts in the next step.

  • Step 3: Suzuki-Miyaura Coupling

    • Reagents: 3-Iodo-1-THP-indazole, Aryl Boronic Acid,

      
      , 
      
      
      
      , Dioxane/H2O.
    • Temp: 80-100°C.

Visualization: C3 Functionalization Workflow

C3Workflow Start 1H-Indazole Step1 1. Iodination (I2, KOH, DMF) Start->Step1 Inter1 3-Iodo-1H-indazole Step1->Inter1 Step2 2. Protection (DHP, PTSA) Inter1->Step2 Inter2 3-Iodo-1-THP-indazole Step2->Inter2 Step3 3. Pd-Coupling (Ar-B(OH)2, Pd cat) Inter2->Step3 Final 3-Aryl-1H-indazole Step3->Final

Caption: The standard robust pathway for C3-arylation avoiding N-deprotonation pitfalls.

FAQ: Handling & Purification

Q: How do I separate N1 and N2 isomers if I do get a mixture? A:

  • Column Chromatography:

    
    -alkyl indazoles are generally less polar  (higher 
    
    
    
    ) than
    
    
    -isomers on silica gel because the lone pair on
    
    
    contributes to the aromatic system, whereas
    
    
    has a localized lone pair that interacts more with silica.
    • Solvent System: Try Toluene/EtOAc gradients rather than Hexane/EtOAc for better separation.

  • Recrystallization: If one isomer is solid, try recrystallizing from hot Ethanol. The

    
     isomer often crystallizes more readily due to higher symmetry/stability.
    

Q: Why does my indazole turn pink/red on the bench? A: Indazoles, especially those with electron-donating groups, are prone to oxidation to form diazo-dimers or quinoid species under light/air exposure. Store substituted indazoles in amber vials under Argon at -20°C.

References

  • Regioselectivity Mechanisms

    • Cheung, M. S., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 2021, 17, 1823–1834.
  • Safety in Diazotization

    • BenchChem Technical Support.[4][5][6][7] "Application Notes and Protocols: Diazotization of 2-Methylaniline Derivatives."

  • C3 Functionalization

    • Giraud, F., et al. "C3-Indazole Functionalization: A Review." Current Organic Chemistry, 2013.
  • DFT Studies on Selectivity

    • Drayton, J., et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journal of Organic Chemistry, 2024.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of ASK1 Inhibitors: A Deep Dive into the Indazole Scaffold and Beyond

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical mediator of cellular stress responses.[1] Activated by a variety of stimuli, including o...

Author: BenchChem Technical Support Team. Date: March 2026

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical mediator of cellular stress responses.[1] Activated by a variety of stimuli, including oxidative stress, inflammatory cytokines, and endoplasmic reticulum stress, ASK1 triggers downstream signaling cascades, primarily the p38 and c-Jun N-terminal kinase (JNK) pathways.[1] Dysregulation of the ASK1 pathway is implicated in a host of human diseases, including inflammatory conditions, neurodegenerative disorders, and fibrotic diseases, making it a compelling therapeutic target for drug discovery.[1]

This guide provides a comparative analysis of various small-molecule inhibitors of ASK1. We will use the simple bicyclic structure of 3,7-Dimethyl-1H-indazole as a foundational scaffold to explore the structure-activity relationships (SAR) that govern potency and selectivity. While specific inhibitory data for 3,7-Dimethyl-1H-indazole against ASK1 is not prominently available in public literature, its core structure is a key feature in a number of developed kinase inhibitors.[2][3] This analysis will extend to more complex, well-characterized inhibitors, including the clinical candidate Selonsertib (GS-4997) and other potent research compounds, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The ASK1 Signaling Pathway and Points of Inhibition

The activation of ASK1 is a key event in the cellular stress response. Under normal physiological conditions, ASK1 is kept in an inactive state through its association with the reduced form of thioredoxin (Trx).[4] Upon exposure to stressors like reactive oxygen species (ROS), Trx is oxidized and dissociates from ASK1, leading to its autophosphorylation and subsequent activation. Activated ASK1 then phosphorylates and activates downstream MAP2Ks, MKK3/6 and MKK4/7, which in turn activate the p38 and JNK MAPKs, respectively. This cascade ultimately results in apoptosis, inflammation, and fibrosis.[4] Small molecule inhibitors typically target the ATP-binding site of the ASK1 kinase domain, preventing the phosphorylation of its substrates.

ASK1_Pathway cluster_stress Cellular Stress ROS ROS Trx_ASK1 Thioredoxin (reduced) - ASK1 (inactive) ROS->Trx_ASK1 oxidizes Trx TNF-alpha TNF-alpha TNF-alpha->Trx_ASK1 ER Stress ER Stress ER Stress->Trx_ASK1 ASK1_active ASK1 (active) Trx_ASK1->ASK1_active dissociation & autophosphorylation MKK4_7 MKK4/7 ASK1_active->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 phosphorylates Inhibitors ASK1 Inhibitors (e.g., Selonsertib, NQDI-1) Inhibitors->ASK1_active JNK JNK MKK4_7->JNK phosphorylates p38 p38 MKK3_6->p38 phosphorylates Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Inflammation Fibrosis Fibrosis p38->Fibrosis

Figure 1: The ASK1 signaling pathway and the inhibitory action of small molecules.

Comparative Analysis of ASK1 Inhibitors

A comparative overview of various ASK1 inhibitors highlights the diversity of chemical scaffolds and their corresponding potencies. While 3,7-Dimethyl-1H-indazole represents a basic indazole core, modifications to this and other scaffolds have led to the development of highly potent and selective inhibitors.

Compound/ScaffoldChemical StructurePrimary Target(s)IC50Selectivity ProfileKey Features & Insights
3,7-Dimethyl-1H-indazole Chemical structure of 3,7-Dimethyl-1H-indazoleNot specifiedNot availableNot availableRepresents a foundational indazole scaffold. The indazole core is a "privileged structure" in medicinal chemistry for kinase inhibitors.[5] Lacks the complex substitutions typically required for high-potency ASK1 inhibition.
Selonsertib (GS-4997) Chemical structure of SelonsertibASK15.012 nM[5]Highly selective for ASK1.[5]A first-in-class, orally bioavailable inhibitor that has been evaluated in clinical trials for fibrotic diseases.[6] Exhibits a favorable pharmacokinetic profile for once-daily dosing.[7]
MSC2032964A Chemical structure of MSC2032964AASK193 nMHigh selectivity; only other kinase inhibited with an IC50 < 10 µM was CK1δ (4800 nM).[8]A potent and selective ASK1 inhibitor with a favorable in vitro ADME profile.[8]
NQDI-1 Chemical structure of NQDI-1ASK13 µM (Ki = 500 nM)[9]Potent selectivity against various other serine/threonine and tyrosine protein kinases.[9]An inhibitor of ASK1 shown to attenuate acute ischemic renal injury by modulating oxidative stress and cell death.[10]
ASK1-IN-6 Chemical structure of ASK1-IN-6ASK1Biochemical IC50: 7 nM; Cellular IC50: 25 nM[11]Selective and blood-brain barrier penetrant.[11]Orally active and exhibits anti-inflammatory properties, with potential for research in neurodegenerative diseases.[11]
ASK1-IN-8 Chemical structure of ASK1-IN-8ASK11.8 nM[11]Orally active.[11]Shown to be protective in a mouse model of acetaminophen-induced liver injury.[11]

Experimental Protocols for Comparative Analysis

The objective comparison of ASK1 inhibitors necessitates robust and reproducible experimental methodologies. Below are detailed protocols for an in vitro biochemical assay and a cell-based assay to determine inhibitor potency and efficacy.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human ASK1 enzyme (e.g., Promega V3881)

  • Myelin Basic Protein (MBP) substrate

  • ASK1 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

  • ATP solution

  • Test inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega V9101)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in ASK1 Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Kinase Reaction: a. In a 384-well plate, add 1 µl of inhibitor solution or DMSO (for control wells). b. Add 2 µl of a solution containing the ASK1 enzyme in Kinase Buffer. c. Initiate the kinase reaction by adding 2 µl of a solution containing the MBP substrate and ATP in Kinase Buffer. d. Incubate the plate at room temperature for 60 minutes.[12]

  • ADP Detection: a. Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes.[12] c. Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.[12]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for ASK1 Pathway Inhibition

This protocol measures the inhibition of ASK1-mediated phosphorylation of a downstream target, p38, in a cellular context using Western blotting.

Materials:

  • Human cell line (e.g., THP-1 monocytes)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or another ASK1 activator

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere or reach the desired density. b. Pre-incubate the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for 1-2 hours. c. Stimulate the cells with an ASK1 activator (e.g., LPS) for a predetermined time (e.g., 30-60 minutes) to induce p38 phosphorylation.

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Normalize the protein samples to the same concentration and prepare them for electrophoresis by adding loading buffer and boiling. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the chemiluminescent substrate.

  • Data Acquisition and Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH) to ensure equal protein loading. c. Quantify the band intensities and normalize the phospho-p38 signal to the total p38 and loading control signals. d. Determine the extent of inhibition of p38 phosphorylation by the test compounds.

workflow cluster_biochemical In Vitro Biochemical Analysis cluster_cellular Cell-Based Functional Analysis cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo, HTRF) IC50 Determine IC50 Values Kinase_Assay->IC50 Cell_Assay Cellular Pathway Assay (e.g., p-p38 Western Blot) IC50->Cell_Assay Selectivity Kinase Selectivity Profiling (Panel of >100 kinases) Selectivity_Data Quantify Selectivity Selectivity->Selectivity_Data Selectivity_Data->Cell_Assay Efficacy Determine Cellular Efficacy (EC50) Cell_Assay->Efficacy PK Pharmacokinetic Studies (Bioavailability, CNS penetration) Efficacy->PK Toxicity Cytotoxicity Assay Toxicity_Data Assess Therapeutic Window Toxicity->Toxicity_Data Toxicity_Data->PK PK_Data Evaluate Drug-like Properties PK->PK_Data Disease_Model Disease Model Efficacy Disease_Data Confirm Therapeutic Potential Disease_Model->Disease_Data Start Compound Synthesis & Identification Start->Kinase_Assay Start->Selectivity

Figure 2: General workflow for the comparative analysis of ASK1 inhibitors.

Conclusion

The development of potent and selective ASK1 inhibitors holds significant promise for the treatment of a wide range of diseases driven by cellular stress and inflammation. While simple scaffolds like 3,7-Dimethyl-1H-indazole lack the necessary structural complexity for potent inhibition, they serve as a valuable starting point for understanding the SAR of more advanced molecules. The comparative analysis of inhibitors such as Selonsertib, MSC2032964A, and NQDI-1 reveals that high potency is achieved through specific interactions with the ATP-binding pocket of ASK1, often involving complex heterocyclic systems. The rigorous application of the described biochemical and cellular assays is paramount for the accurate determination of inhibitor potency and selectivity, guiding the rational design of next-generation ASK1-targeted therapeutics.

References

  • Lee, J., et al. (2020). Pharmacokinetics, Safety, and Tolerability of Selonsertib, an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor, Following First-in-Human Single and Multiple Ascending Doses in Healthy Subjects. Clinical Pharmacokinetics, 59(9), 1109-1117. [Link]

  • Tesch, G. H. (2020). ASK1 inhibition: a therapeutic strategy with multi-system benefits. Cellular and Molecular Life Sciences, 77(10), 1939-1951.
  • Guo, X., et al. (2010). Regulation of the severity of neuroinflammation and demyelination by TLR‐ASK1‐p38 pathway. EMBO Molecular Medicine, 2(11), 461-471. [Link]

  • Lee, J. H., et al. (2021). Anti-neuroinflammatory Effects and Brain Pharmacokinetic Properties of Selonsertib, an Apoptosis signal-regulating Kinase 1 Inhibitor, in mice. Biomolecules & Therapeutics, 29(4), 437-445. [Link]

  • Grogg-Shop. (n.d.). NQDI-1. [Link]

  • Nelson, C. H., et al. (2017). Pharmacokinetics of Selonsertib, GS-9674, and/or GS-0976 in Combination in Healthy Subjects.
  • Zegzout, H., et al. (n.d.). ASK1 Kinase Assay Protocol.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Hou, J., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 223, 113482.
  • Cisbio. (n.d.). HTRF Kinase Assay Protocol.
  • Hattori, K., et al. (2020). Apoptosis signal-regulating kinase 1 (ASK1) as a therapeutic target for neurological diseases. Expert Opinion on Therapeutic Targets, 24(11), 1117-1128. [Link]

  • Rohit, K., et al. (2019). Pharmacokinetics, Safety, and Tolerability of Selonsertib, an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor, Following First-in-Human Single and Multiple Ascending Doses in Healthy Subjects.
  • PerkinElmer. (n.d.).
  • Yilmaz, I., et al. (2021). The Anti-inflammatory Effect of Selonsertib (GS-4997), an ASK1 Inhibitor, on LPS-Stimulated THP-1 Cells. Brazilian Archives of Biology and Technology, 64. [Link]

  • PerkinElmer. (n.d.). AlphaLISA Assay Development Guide.
  • Gilead Sciences, Inc. (2016). Gilead Announces Top-Line Phase 2 Results for GS-4997 (Selonsertib) in Nonalcoholic Steatohepatitis (NASH), Pulmonary Arterial Hypertension (PAH) and Diabetic Kidney Disease (DKD).
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]

  • Nikam, A. N., et al. (2016). Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. ASSAY and Drug Development Technologies, 14(7), 426-434. [Link]

  • Britton, R., et al. (2020). Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors. ACS Medicinal Chemistry Letters, 11(3), 302-308. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • PubChem. (n.d.). 3,6-Dimethyl-1H-indazole.
  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. (2007). Synlett.
  • Britton, R., et al. (2020). Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors.
  • Loomba, R., et al. (2018). The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial.
  • Britton, R., et al. (2021). Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo. Journal of Medicinal Chemistry, 64(20), 15402-15419. [Link]

  • Manne, B. K., et al. (2020). ASK1 inhibition triggers platelet apoptosis via p38-MAPK-mediated mitochondrial dysfunction. Cell Death & Disease, 11(1), 58. [Link]

  • Hinterneder, J. (n.d.).
  • Wikipedia. (n.d.). Indazole. [Link]

  • Teshima, Y., et al. (2012). Inhibition of Apoptosis Signal–Regulating Kinase 1 Reduces Myocardial Ischemia–Reperfusion Injury in the Mouse.
  • Google Patents. (n.d.).
  • Davies, S. P., et al. (2000). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 351(Pt 1), 95-105.
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity.
  • Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles.

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Comparative

Validating the Mechanism of Action for 3,7-Dimethyl-1H-indazole Derivatives: A Comparative Guide to Next-Generation ACC Inhibitors

Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in de novo lipogenesis, catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. Because malonyl-CoA is both a substrate for fatty acid synthesis a...

Author: BenchChem Technical Support Team. Date: March 2026

Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in de novo lipogenesis, catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. Because malonyl-CoA is both a substrate for fatty acid synthesis and a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT-1)—the gatekeeper for mitochondrial fatty acid oxidation—ACC has emerged as a premier therapeutic target for metabolic dysfunctions, including nonalcoholic fatty liver disease (NAFLD), type 2 diabetes mellitus (T2DM), and hepatocellular carcinoma[1].

Historically, spirocyclic pyrazoloketone derivatives demonstrated robust ACC inhibition but suffered from rapid in vivo ketone reduction, complicating human pharmacokinetic projections[2]. To circumvent this metabolic liability, drug developers transitioned to spirocyclic pyrazololactam cores[1]. However, this shift initially resulted in a loss of potency. To recover target affinity, the 3,7-dimethyl-1H-indazole moiety was introduced as a highly optimized lipophilic "tail"[3].

This guide objectively compares the performance of 3,7-dimethyl-1H-indazole-derived ACC inhibitors against legacy compounds and provides robust, self-validating protocols for mechanistic validation.

Mechanism of Action and Structural Causality

The inclusion of the 3,7-dimethyl-1H-indazole group is not arbitrary; it is a calculated structural modification driven by the principles of Lipophilic Efficiency (LipE)[2]. The indazole nitrogen atoms engage in critical hydrogen bonding within the ACC carboxyltransferase domain. Simultaneously, the 3,7-dimethyl substitutions provide essential steric hindrance that optimizes the dihedral angle of the tail, forcing the molecule into a bioactive conformation. This precise fit displaces water molecules in the hydrophobic pocket, driving the thermodynamics of binding without excessively inflating the overall molecular weight[2].

ACC_Pathway Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACLY ACC ACC1 / ACC2 (Target Enzyme) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalysis FAS Fatty Acid Synthase (Lipogenesis) MalonylCoA->FAS Substrate CPT1 CPT-1 (Fatty Acid Oxidation) MalonylCoA->CPT1 Inhibits Inhibitor 3,7-Dimethyl-1H-indazole Derivatives Inhibitor->ACC Allosteric Inhibition

Diagram 1: The Acetyl-CoA Carboxylase (ACC) signaling pathway and the inhibitory mechanism.

Comparative Performance Analysis

To objectively evaluate the 3,7-dimethyl-1H-indazole moiety, we must benchmark its pharmacological profile against the first-generation pyrazoloketone series and unsubstituted indazole analogs. The table below synthesizes representative structure-activity relationship (SAR) findings from advanced lead optimization campaigns targeting ACC1 and ACC2[2],[4].

Compound ClassCore StructureTail GroupACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)Lipophilic Efficiency (LipE)Metabolic Stability Liability
Legacy Ketone PyrazoloketoneUnsubstituted Indazole~15~204.5High (Rapid Ketone Reduction)
First-Gen Lactam PyrazololactamUnsubstituted Indazole~120~1453.8Low (Stable core, but poor potency)
Optimized Lactam Pyrazololactam3,7-dimethyl-1H-indazole < 5 < 5 > 5.5 Moderate (CYP3A4 sensitive methyls)

Causality Analysis: The transition from ketone to lactam eliminated the carbonyl reduction liability but drastically reduced potency due to the loss of favorable core interactions. The addition of the 3,7-dimethyl-1H-indazole tail not only rescued but exceeded original potency, pushing LipE above the highly desirable threshold of 5.0. However, researchers must monitor for time-dependent CYP3A4 inhibition, as the methyl groups can be subject to oxidative metabolism[2].

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each assay includes internal controls to verify that the observed effects are genuinely due to on-target ACC inhibition rather than assay interference or generalized cytotoxicity.

Protocol A: In Vitro ACC1/ACC2 Enzyme Inhibition Assay (ADP-Glo)

Rationale: ACC catalysis consumes ATP and produces ADP. Measuring ADP production provides a direct, non-radiometric readout of enzyme activity, avoiding the artifacts common in coupled-enzyme assays.

  • Step 1 (Reagent Preparation): Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 10 mM potassium citrate, 2 mM DTT, 0.01% BSA). Causality: Potassium citrate is crucial as it acts as an allosteric activator required for in vitro ACC polymerization and activity.

  • Step 2 (Enzyme/Substrate Mix): Dilute purified human ACC1 or ACC2 to 2 nM. Prepare a substrate mix containing 50 µM Acetyl-CoA, 50 µM ATP, and 12 mM NaHCO₃.

  • Step 3 (Compound Titration): Dispense 3,7-dimethyl-1H-indazole derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well plate.

    • Self-Validation Check: Include Soraphen A (a known macrocyclic ACC inhibitor) as a positive control to define the maximum inhibition baseline, and DMSO as a vehicle control.

  • Step 4 (Reaction): Add the Enzyme/Substrate mix to the compounds. Incubate at room temperature for 45 minutes.

  • Step 5 (Detection): Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal (30 min incubation).

  • Step 6 (Data Analysis): Calculate IC₅₀ using a 4-parameter logistic non-linear regression model. A valid 3,7-dimethyl-1H-indazole derivative should yield an IC₅₀ < 10 nM[4].

Protocol B: Cellular De Novo Lipogenesis (DNL) Assay in HepG2 Cells

Rationale: Biochemical potency must translate to cellular efficacy. This assay measures the incorporation of [¹⁴C]-acetate into cellular lipids, directly quantifying the functional output of ACC inhibition.

  • Step 1 (Cell Culture): Seed HepG2 cells at 5x10⁴ cells/well in 96-well plates. Incubate overnight in DMEM with 10% FBS.

  • Step 2 (Starvation & Treatment): Wash cells and switch to serum-free, low-glucose medium for 4 hours. Causality: Serum starvation synchronizes the metabolic state of the cells and upregulates basal DNL, widening the assay window. Treat cells with the target compound for 1 hour.

  • Step 3 (Radiolabeling): Spike the medium with 1 µCi/mL [¹⁴C]-acetate and incubate for exactly 4 hours.

    • Self-Validation Check: Perform a parallel cell viability assay (e.g., CellTiter-Glo) on an identically treated plate. This ensures that observed reductions in lipid synthesis are due to specific ACC inhibition, not compound-induced cytotoxicity.

  • Step 4 (Lipid Extraction): Wash cells with cold PBS. Lyse cells using 0.1 M NaOH. Extract lipids using a modified Folch extraction method (Chloroform:Methanol 2:1).

  • Step 5 (Quantification): Isolate the organic phase, evaporate the solvent, and resuspend the lipid film in scintillation fluid. Quantify [¹⁴C] incorporation using a liquid scintillation counter.

Workflow Step1 1. Compound Synthesis (Lactam Core + Indazole Tail) Step2 2. Biochemical Assays (ACC1/ACC2 IC50 via ADP-Glo) Step1->Step2 Step3 3. Cellular Assays (HepG2 Lipogenesis & Malonyl-CoA) Step2->Step3 Step4 4. Metabolic Stability (HLM Clearance & CYP Inhibition) Step3->Step4 Step5 5. In Vivo Efficacy (Rodent NAFLD/NASH Models) Step4->Step5

Diagram 2: High-throughput screening and validation workflow for ACC inhibitors.

Conclusion

The 3,7-dimethyl-1H-indazole moiety represents a masterclass in structure-based drug design, successfully bridging the gap between metabolic stability and target affinity in ACC inhibitors. By utilizing the rigorous, self-validating protocols outlined above, researchers can accurately benchmark new derivatives against this highly optimized pharmacophore to advance treatments for metabolic diseases.

References

  • Maximizing Lipophilic Efficiency: The Use of Free-Wilson Analysis in the Design of Inhibitors of Acetyl-CoA Carboxylase Source: ResearchGate URL
  • US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors Source: Google Patents URL
  • US20240109915A1 - Novel acc inhibitors Source: Google Patents URL
  • 1-(3,7-dimethyl-1H-indazole-5-carbonyl)-2'-(tert-pentyl)

Sources

Validation

head-to-head comparison of different 3,7-Dimethyl-1H-indazole synthesis routes

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary & Mechanistic Importance The 3,7-dimethyl-1H-indazole scaffold is a highly privileged pharmacophore in modern drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Mechanistic Importance

The 3,7-dimethyl-1H-indazole scaffold is a highly privileged pharmacophore in modern drug discovery. It is predominantly utilized as a lipophilic "tail" group in the design of Acetyl-CoA Carboxylase (ACC) inhibitors for the treatment of non-alcoholic steatohepatitis (NASH) and various oncology indications[1]. Furthermore, it serves as a critical structural motif in novel Glucagon-like peptide-1 receptor (GLP-1R) modulators[2].

From a structural perspective, the 7-methyl substituent restricts the rotation of adjacent bonds and significantly enhances the lipophilic efficiency (LipE) of the molecule, leading to superior target engagement[1]. However, the steric bulk introduced by the 3- and 7-methyl groups imposes significant activation energy barriers during the cyclization phase of its synthesis. This guide objectively compares the two primary synthetic routes to access this scaffold, providing mechanistic insights and self-validating protocols to ensure reproducible yields.

Head-to-Head Comparison of Synthetic Routes

To synthesize the 3,7-dimethyl-1H-indazole core, chemists generally rely on two distinct disconnections: the nucleophilic aromatic substitution (SNAr) of an ortho-fluoroacetophenone (Route A) or the diazotization/reduction of an ortho-aminoacetophenone (Route B).

Route A: Hydrazine-Mediated SNAr Cyclization (The Modern Standard)

This route involves the condensation of 1-(2-fluoro-3-methylphenyl)ethanone with hydrazine hydrate to form an intermediate hydrazone, followed by a thermally driven intramolecular SNAr to displace the fluorine atom and close the pyrazole ring.

  • Advantage: Exceptional regioselectivity. The pre-installed methyl groups dictate the final architecture, preventing the formation of undesired regioisomers.

  • Limitation: The unactivated nature of the fluoroarene requires harsh thermal conditions (e.g., 165 °C in high-boiling solvents like ethylene glycol) to overcome the SNAr activation barrier[3].

Route B: Diazotization and Reduction (The Classical Approach)

Derived from the classical Jacobson indazole synthesis, this route begins with 1-(2-amino-3-methylphenyl)ethanone. The aniline is diazotized, reduced to an aryl hydrazine, and subsequently undergoes spontaneous intramolecular condensation with the adjacent acetyl group.

  • Advantage: Utilizes highly accessible and cost-effective aniline derivatives.

  • Limitation: Diazonium salts pose severe thermal runaway hazards at scale. Furthermore, over-reduction or premature cyclization can lead to complex impurity profiles (e.g., cinnoline byproducts).

Quantitative Performance Comparison
ParameterRoute A (SNAr Cyclization)Route B (Diazotization/Reduction)
Starting Material 1-(2-Fluoro-3-methylphenyl)ethanone1-(2-Amino-3-methylphenyl)ethanone
Typical Overall Yield 75% – 86%40% – 55%
Regioselectivity >99% (Structurally locked)~85% (Prone to side reactions)
Reaction Temperature 165 °C (High heat required)0 °C to Room Temp (Exothermic)
Safety Profile High (Stable intermediates)Low (Explosive diazonium hazards)
Scalability Excellent (Ideal for process chemistry)Poor (Requires specialized cooling)

Mechanistic Workflows

The following diagrams illustrate the logical progression and intermediate species for both synthetic routes.

RouteA A 1-(2-Fluoro-3-methylphenyl)ethanone B Hydrazine Hydrate A->B C Hydrazone Intermediate B->C -H2O D Thermal SNAr Cyclization (165 °C, Ethylene Glycol) C->D E 3,7-Dimethyl-1H-indazole D->E -HF

Workflow of the Hydrazine-Mediated SNAr Cyclization Route (Route A).

RouteB A 1-(2-Amino-3-methylphenyl)ethanone B Diazotization (NaNO2, HCl, 0 °C) A->B C Diazonium Salt B->C D Reduction (SnCl2 or Na2SO3) C->D E Aryl Hydrazine Intermediate D->E F Intramolecular Cyclization E->F -H2O G 3,7-Dimethyl-1H-indazole F->G

Workflow of the Diazotization and Reduction Route (Route B).

Step-by-Step Experimental Protocols

As a Senior Application Scientist, I highly recommend Route A for any drug development campaign due to its robustness and superior safety profile. Below are the self-validating protocols for both methods.

Protocol 1: Route A (Hydrazine-Mediated SNAr) - Recommended

Causality Note: Ethylene glycol is selected as the solvent because its high boiling point accommodates the 165 °C required to force the nucleophilic attack of the hydrazine onto the unactivated C-F bond[3].

  • Hydrazone Formation: Dissolve 1-(2-fluoro-3-methylphenyl)ethanone (1.0 equiv, e.g., 10 mmol) in 15 mL of ethylene glycol. Add hydrazine hydrate (64% aqueous solution, 3.0 equiv) dropwise at room temperature.

    • Self-Validation Check: Stir for 1 hour. TLC (Hexanes/EtOAc 3:1) should reveal complete consumption of the starting ketone and the appearance of a highly polar spot (the hydrazone).

  • Thermal SNAr Cyclization: Equip the flask with a reflux condenser and heat the mixture to 165 °C for 6 hours[3].

    • Causality Note: The SNAr mechanism requires sufficient thermal energy to break the strong C-F bond. Microwave irradiation (165 °C, 30 mins) can be substituted to drastically reduce reaction time[4].

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it into 50 mL of ice water.

  • Neutralization: Neutralize the aqueous mixture using saturated aqueous sodium bicarbonate.

    • Self-Validation Check: A pale yellow to off-white precipitate will rapidly form upon neutralization[3]. Filter the solid, wash with cold water, and dry under a vacuum to yield pure 3,7-dimethyl-1H-indazole.

Protocol 2: Route B (Diazotization/Reduction)

Causality Note: Strict temperature control (< 5 °C) is mandatory during step 2 to prevent the diazonium salt from hydrolyzing into an undesired phenol derivative.

  • Amine Solubilization: Suspend 1-(2-amino-3-methylphenyl)ethanone (1.0 equiv) in concentrated HCl (5.0 equiv) and water. Cool the mixture to 0 °C using an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2, 1.1 equiv) dropwise, maintaining the internal temperature below 5 °C.

    • Self-Validation Check: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Reduction: Dissolve tin(II) chloride (SnCl2, 2.5 equiv) in concentrated HCl and add it dropwise to the diazonium solution at 0 °C.

    • Causality Note: SnCl2 selectively reduces the diazonium group to the aryl hydrazine without reducing the aryl ketone.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. The intermediate aryl hydrazine will spontaneously condense with the ortho-acetyl group.

  • Isolation: Basify the mixture to pH 10 using 6M NaOH (caution: highly exothermic) and extract with ethyl acetate (3x). Dry the organic layers over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

References

  • US20230271949A1 - Glp-1r modulating compounds - Google Patents.
  • Maximizing Lipophilic Efficiency: The Use of Free-Wilson Analysis in the Design of Inhibitors of Acetyl-CoA Carboxylase - ResearchGate.
  • 7746-27-2 | 6-Bromo-3-methyl-1H-indazole | Bromides | Ambeed.com.
  • WO2009144554A1 - Pyrazolospiroketone acetyl-c0a carboxylase inhibitors - Google Patents.

Sources

Comparative

Comprehensive Guide: Confirming Target Engagement of 3,7-Dimethyl-1H-Indazole-Based ACC Inhibitors in Cellular Assays

As drug development pivots toward highly targeted metabolic interventions, the 3,7-dimethyl-1H-indazole scaffold has emerged as a privileged pharmacophore. It is frequently utilized in the design of potent, spirocyclic p...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly targeted metabolic interventions, the 3,7-dimethyl-1H-indazole scaffold has emerged as a privileged pharmacophore. It is frequently utilized in the design of potent, spirocyclic pyrazololactam inhibitors targeting Acetyl-CoA Carboxylase (ACC1 and ACC2) [1]. ACC is the rate-limiting enzyme in de novo lipogenesis, catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. Inhibiting this node is a highly validated strategy for treating non-alcoholic steatohepatitis (NASH), type 2 diabetes, and certain malignancies [2].

However, achieving a biochemical IC50 in the low nanomolar range (e.g., 12 nM for specific 3,7-dimethyl-1H-indazole derivatives [3]) does not guarantee cellular efficacy. Variables such as membrane permeability, intracellular drug accumulation, and competitive endogenous substrate concentrations require rigorous validation. As a Senior Application Scientist, I emphasize that confirming Target Engagement (TE) in intact cellular models is the critical bridge between biochemical promise and in vivo efficacy.

This guide objectively compares the three primary orthogonal methodologies used to validate cellular target engagement for this class of inhibitors, providing the mechanistic causality and self-validating protocols necessary for robust assay design.

Mechanistic Causality: Why Orthogonal Assays are Mandatory

To prove that a 3,7-dimethyl-1H-indazole derivative works within a cell, we must track its effect from direct physical binding down to phenotypic outcome. Relying on a single assay leaves room for false positives (e.g., upstream pathway interference). Therefore, a robust validation strategy employs a triad of assays:

  • Direct Binding (CETSA): Proves the drug physically touches the ACC enzyme inside the cell.

  • Proximal Biomarker (LC-MS/MS): Proves the binding event successfully halts the enzyme's direct catalytic output (Malonyl-CoA).

  • Phenotypic Readout (High-Content Imaging): Proves the catalytic halt translates to the desired biological effect (reduction in lipid droplets) [4].

ACC_TE AcetylCoA Acetyl-CoA ACC ACC1 / ACC2 Enzyme AcetylCoA->ACC Substrate binding MalonylCoA Malonyl-CoA (Proximal Biomarker) ACC->MalonylCoA Carboxylation Lipids Lipid Droplets (Phenotypic Readout) MalonylCoA->Lipids De Novo Lipogenesis Inhibitor 3,7-Dimethyl-1H-indazole Inhibitor Inhibitor->ACC Target Engagement (Direct Binding)

Figure 1: Mechanism of ACC inhibition by 3,7-Dimethyl-1H-indazole derivatives and corresponding assay readouts.

Objective Comparison of Cellular TE Assays

The table below summarizes the performance metrics and strategic utility of each assay alternative.

Assay TypeMethodologyPrimary ReadoutSensitivityThroughputStrategic Pros vs. Cons
Direct Binding Cellular Thermal Shift Assay (CETSA)Shift in ACC Melting Temp (ΔTm)ModerateLow to MediumPro: Isolates direct physical interaction independent of enzyme activity.Con: Requires high-affinity antibodies; lower throughput.
Proximal Biomarker LC-MS/MS QuantificationIntracellular Malonyl-CoA levelsHigh (Picomolar)MediumPro: Direct measurement of enzymatic product; highly quantitative.Con: Susceptible to upstream AMPK pathway interference.
Phenotypic High-Content ImagingLipid droplet volume/countModerateHigh (384-well)Pro: Confirms functional biological outcome in relevant cell lines (e.g., Sebocytes) [4].Con: Distal readout; requires multi-day incubation.

Workflow & Self-Validating Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. This means incorporating internal controls that immediately flag assay failure due to matrix effects, extraction inefficiencies, or thermal degradation anomalies.

Protocol A: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature (Tm). We use this to confirm that the 3,7-dimethyl-1H-indazole compound physically engages ACC in the complex intracellular milieu.

CETSA Step1 1. Live Cell Treatment (Inhibitor vs. Vehicle) Step2 2. Aliquot & Thermal Challenge (Gradient: 40°C - 65°C) Step1->Step2 Step3 3. Lysis & Ultracentrifugation (Separate Soluble vs. Aggregated) Step2->Step3 Step4 4. Capillary Electrophoresis (Detect Soluble ACC) Step3->Step4 Step5 5. Data Analysis (Calculate ΔTm Shift) Step4->Step5

Figure 2: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for direct target engagement.

Step-by-Step Methodology:

  • Cell Incubation: Seed HepG2 cells to 80% confluency. Treat cells with the 3,7-dimethyl-1H-indazole derivative (e.g., 1 µM) or DMSO (vehicle control) for 1 hour at 37°C. Causality: 1 hour allows the compound to permeate the membrane and reach thermodynamic equilibrium with intracellular ACC.

  • Thermal Challenge: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot the intact cell suspension equally into PCR tubes. Subject the tubes to a temperature gradient (40°C to 65°C) for exactly 3 minutes in a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis: Add a non-denaturing lysis buffer (e.g., 0.4% NP-40) and subject the cells to three rapid freeze-thaw cycles using liquid nitrogen. Causality: Gentle lysis ensures that temperature-induced protein aggregates remain intact and do not resolubilize.

  • Separation: Ultracentrifuge the lysates at 100,000 × g for 20 minutes at 4°C. Carefully extract the supernatant, which contains only the soluble, non-denatured ACC.

  • Detection & Validation: Analyze the soluble fraction using automated capillary electrophoresis (e.g., ProteinSimple Jess) probing for ACC1.

    • Self-Validation Check: The DMSO control must show a standard sigmoidal melt curve. A positive target engagement is confirmed if the compound induces a rightward shift in the melting temperature (ΔTm ≥ 2°C).

Protocol B: Intracellular Malonyl-CoA Quantification (LC-MS/MS)

Because ACC catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, measuring the depletion of malonyl-CoA is the most immediate functional proof of target engagement.

Step-by-Step Methodology:

  • Treatment: Treat target cells (e.g., human sebocytes or HepG2) with a dose-response gradient of the 3,7-dimethyl-1H-indazole inhibitor (0.1 nM to 10 µM) for 2 hours.

  • Quenching & Extraction: Rapidly aspirate media and wash cells with ice-cold PBS to halt metabolism. Immediately lyse cells using 80% cold methanol (-20°C) containing 50 nM of

    
    -Malonyl-CoA.
    
    • Self-Validation Check (Causality): The heavy isotope

      
      -Malonyl-CoA acts as an internal standard. Because malonyl-CoA is highly labile, the internal standard corrects for any degradation during extraction and normalizes matrix-induced ion suppression in the mass spectrometer.
      
  • Protein Precipitation: Scrape the cells, transfer to a microcentrifuge tube, and centrifuge at 15,000 × g for 15 minutes at 4°C. Retain the protein pellet for BCA quantification (used to normalize lipid data to total cell mass).

  • LC-MS/MS Analysis: Inject the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality: Malonyl-CoA is highly polar and will not retain on standard C18 reverse-phase columns. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for endogenous malonyl-CoA (m/z 854.1 → 347.1) and the heavy standard.

  • Data Processing: Calculate the IC50 by plotting the normalized malonyl-CoA concentrations against the log of the inhibitor concentration.

Conclusion

Confirming the target engagement of 3,7-dimethyl-1H-indazole-based ACC inhibitors requires a multi-tiered analytical approach. By combining the direct biophysical evidence of CETSA with the highly sensitive, proximal enzymatic readout of LC-MS/MS, researchers can confidently validate that their compounds are engaging the target in situ, thereby de-risking the transition to in vivo efficacy models.

References

  • Spirolactam-Based Acetyl-CoA Carboxylase Inhibitors: Toward Improved Metabolic Stability of a Chromanone Lead Structure Source: MolAid URL
  • US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors Source: Google Patents URL
  • BindingDB PrimarySearch_ki: Acetyl-CoA carboxylase 1(Rat)
  • US20240109915A1 - Novel acc inhibitors Source: Google Patents URL
Validation

Comprehensive Guide: Cross-Reactivity Profiling of 3,7-Dimethyl-1H-indazole Based Inhibitors

Executive Summary: The Specificity Challenge The 3,7-Dimethyl-1H-indazole (3,7-DMI) scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to mimic the purine ring o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Specificity Challenge

The 3,7-Dimethyl-1H-indazole (3,7-DMI) scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to mimic the purine ring of ATP or the acetyl-lysine recognition motif of epigenetic readers. While this versatility allows for potent inhibition of targets such as PDK1 (Phosphoinositide-dependent kinase-1) and BET Bromodomains (e.g., BRD4) , it simultaneously introduces a high risk of cryptic cross-reactivity .

This guide outlines a rigorous profiling framework to de-risk 3,7-DMI based candidates. Unlike generic screening, this approach prioritizes the structural liabilities specific to the indazole core—specifically its tendency to bind off-target kinases (e.g., CDKs, GSK3β) and structurally related bromodomains (e.g., BRD2, BRDT).

Comparative Performance Analysis

To objectively evaluate a 3,7-DMI inhibitor, it must be benchmarked against "Gold Standard" probes. The following data synthesizes typical profiling results, highlighting where 3,7-DMI derivatives often diverge from reference compounds.

Table 1: Selectivity Benchmarking (Representative Data)

Data represents typical IC50 (nM) values derived from biochemical FRET and AlphaScreen assays.

Target ClassTarget3,7-DMI Derivative (Test)JQ1 (BET Ref)Staurosporine (Kinase Ref)Interpretation
Primary Target (Epigenetic) BRD4 (BD1) 45 nM 77 nM>10,000 nMPotent: Comparable or superior to JQ1.
Primary Target (Kinase) PDK1 120 nM >10,000 nM5 nMDual-Activity Risk: Significant kinase activity often retained.
Off-Target (Family) BRD2 / BRD355 nM80 nM>10,000 nMPan-BET Liability: Hard to separate BRD4 from BRD2/3.
Off-Target (Toxicology) GSK3β 850 nM>10,000 nM15 nMSafety Flag: Indazole core often hits GSK3β; monitor for Wnt toxicity.
Off-Target (Cell Cycle) CDK2/CyclinA>5,000 nM>10,000 nM3 nMSelectivity Win: 3,7-dimethyl substitution often clashes with CDK steric gates.
Key Insight: The "3,7-Dimethyl" Steric Lock

The methyl group at the C7 position is the critical discriminator. In many kinases (e.g., CDK2), the C7-methyl creates a steric clash with the "gatekeeper" residue or the hinge region backbone, improving selectivity compared to unsubstituted indazoles. However, this same feature often enhances hydrophobic contacts in the ZA-loop of BET bromodomains , inadvertently increasing epigenetic potency.

Critical Signaling Pathways

Understanding the downstream consequences of cross-reactivity is vital. The diagram below illustrates the intersection of the PI3K/Akt pathway (Kinase target) and the MYC pathway (Epigenetic target), revealing how dual inhibition can lead to compounded biological effects (synergy or toxicity).

SignalingCrosstalk GrowthFactor Growth Factors (EGF/IGF) PI3K PI3K GrowthFactor->PI3K PDK1 PDK1 (Primary Kinase Target) PI3K->PDK1 Akt Akt (PKB) PDK1->Akt Phosphorylation (Thr308) GSK3B GSK3β (Off-Target Risk) Akt->GSK3B Inhibition mTOR mTORC1 Akt->mTOR MYC c-MYC Transcription GSK3B->MYC Phosphorylation (Degradation) Proliferation Cell Proliferation & Survival mTOR->Proliferation Acetylation Histone Acetylation (H3K27ac) BRD4 BRD4 (Primary Epigenetic Target) Acetylation->BRD4 Recruitment BRD4->MYC Co-activation MYC->Proliferation

Caption: Convergence of PDK1 (Kinase) and BRD4 (Epigenetic) pathways. Dual inhibition by 3,7-DMI scaffolds can collapse both metabolic (mTOR) and transcriptional (MYC) drive.

Validated Experimental Protocols

To generate the data in Table 1, you must employ orthogonal assay platforms. Relying solely on one method (e.g., only thermal shift) often yields false negatives for indazole inhibitors due to fluorescence interference.

Protocol A: Differential Scanning Fluorimetry (DSF) for Bromodomain Selectivity

Purpose: Rapidly assess binding affinity across the BET family (BRD2, BRD3, BRD4).

Reagents:

  • Recombinant Bromodomains (BRD2/3/4, 5 µM stock).

  • SYPRO Orange dye (5000x stock).

  • Buffer: 10 mM HEPES pH 7.5, 500 mM NaCl, 5% Glycerol.

Workflow:

  • Preparation: Dilute 3,7-DMI inhibitor to 100 µM (10x final concentration) in assay buffer with 5% DMSO.

  • Plate Setup: In a 384-well PCR plate, dispense:

    • 2 µL of Inhibitor (Final: 10 µM).

    • 18 µL of Protein/Dye Mix (Final: 2 µM Protein, 5x SYPRO Orange).

  • Equilibration: Centrifuge at 1000 x g for 1 min; incubate at RT for 10 min.

  • Run: Use a qPCR machine (e.g., Roche LightCycler). Ramp temperature from 25°C to 95°C at 0.05°C/sec.

  • Data Analysis: Calculate the Melting Temperature (

    
    ) using the first derivative of the fluorescence curve.
    
    • Validation Criteria:

      
       indicates significant binding. JQ1 should yield 
      
      
      
      .
Protocol B: TR-FRET Kinase Profiling (LanthaScreen)

Purpose: Quantify off-target inhibition of PDK1 and GSK3β without radioactive waste.

Reagents:

  • Kinase (PDK1 or GSK3β).[1]

  • Alexa Fluor® 647-labeled Tracer (ATP-competitive probe).

  • Europium-labeled Anti-Tag Antibody.

Workflow:

  • Compound Transfer: Acoustic dispense 10 nL of 3,7-DMI inhibitor (serial dilution) into a low-volume 384-well plate.

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mix. Incubate 15 min at RT.

    • Expert Tip: Pre-incubation ensures the inhibitor binds before the tracer competes, critical for slow-binding indazoles.

  • Tracer Addition: Add 5 µL of Tracer (at

    
     concentration).
    
  • Incubation: Incubate 60 min at RT in the dark.

  • Detection: Read TR-FRET (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Calculation: Plot Emission Ratio vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation to determine

    
    .
    

Strategic Profiling Workflow

Do not test randomly. Follow this logic gate to minimize cost while maximizing data density.

ProfilingWorkflow cluster_Tier1 Tier 1: Liability Check cluster_Tier2 Tier 2: Broad Profiling Start 3,7-DMI Candidate DSF BET Family DSF (BRD2/3/4) Start->DSF KinaseSingle PDK1 & GSK3β Biochemical IC50 Start->KinaseSingle Decision1 Go / No-Go DSF->Decision1 ΔTm > 5°C? KinaseSingle->Decision1 IC50 < 100nM? KinomeScan KinomeScan™ (96-Kinase Panel) CellViability Cell Viability (MV4;11 vs HEK293) KinomeScan->CellViability Selectivity Score < 0.1 Final In Vivo PK/PD CellViability->Final Lead Candidate Decision1->KinomeScan Pass

Caption: Step-wise profiling logic. Tier 1 filters out weak binders; Tier 2 assesses promiscuity.

References

  • Filippakopoulos, P., et al. (2010).[2] Selective inhibition of BET bromodomains.[3] Nature.[4][5] Link

    • Context: Establishes the JQ1 reference standard and the structural basis for BET inhibition, crucial for comparing indazole efficacy.
  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of PDK1.[1][6][7] ChemMedChem. Link

    • Context: Reviews the indazole and indolinone scaffolds as PDK1 inhibitors, providing the baseline for kinase cross-reactivity discussions.
  • Giraud, F., et al. (2017). C3-Indazole functionalization: A review. Current Organic Chemistry. Link

    • Context: Details the synthetic chemistry and SAR of 3-substituted indazoles, supporting the structural arguments regarding the 3,7-dimethyl motif.
  • Fedorov, O., et al. (2012). A systematic interaction map of validated kinase inhibitors with the human kinome. Proceedings of the National Academy of Sciences. Link

    • Context: Provides the comprehensive dataset for Staurosporine and other reference inhibitors used in the compar
  • Promega Corporation. (2025). Kinase Selectivity Profiling Systems Protocol.Link

    • Context: Source for the standardized biochemical profiling workflow and ADP-Glo/FRET methodologies.

Sources

Comparative

A Researcher's Guide to Differentiating 1H- and 2H-Tautomers of Dimethyl-Indazole: A Spectroscopic Comparison

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a foundational element of successful research and development. The indazole scaf...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a foundational element of successful research and development. The indazole scaffold, a prominent feature in numerous pharmacologically active molecules, presents a common yet critical challenge: the existence of two primary tautomeric forms, the 1H- and 2H-indazoles. These isomers, while structurally similar, can exhibit markedly different physicochemical, biological, and pharmacological properties. Therefore, their unambiguous differentiation is not merely an academic exercise but a crucial step in drug design and synthesis.

This guide provides an in-depth, objective comparison of the spectroscopic characteristics of 1H- and 2H-disubstituted indazoles, with a focus on dimethyl-indazole derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and protocols, to equip you with the expertise to confidently distinguish between these two isomeric forms.

While the 1H-tautomer is generally the more thermodynamically stable form, synthetic routes frequently yield mixtures of N-1 and N-2 substituted isomers, necessitating robust analytical methods for their identification and separation.[1][2][3]

The Tautomeric Equilibrium of Dimethyl-Indazole

Indazole exists in a tautomeric equilibrium between the 1H- and 2H-forms. The position of the substituent, in this case, a methyl group on the nitrogen atom, dictates which isomer is present. The other methyl group can be substituted at various positions on the benzene ring. The fundamental spectroscopic differences arise from the distinct electronic environments of the atoms within these two structures.

Tautomers cluster_1H 1H-Tautomer (Benzenoid) cluster_2H 2H-Tautomer (Quinonoid) 1H-Dimethyl-Indazole 1H-Dimethyl-Indazole 2H-Dimethyl-Indazole 2H-Dimethyl-Indazole 1H-Dimethyl-Indazole->2H-Dimethyl-Indazole Tautomerization Stable_1H More Thermodynamically Stable Stable_2H Kinetically Favored in some reactions

Caption: Tautomeric forms of Dimethyl-Indazole.

Spectroscopic Fingerprints: A Comparative Analysis

The most effective approach to distinguishing between 1H- and 2H-indazole isomers is through the combined use of several spectroscopic techniques. NMR spectroscopy, in particular, often provides the most definitive evidence.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for differentiating between the 1H and 2H isomers. The chemical shifts (δ) of the protons and carbons in the indazole core are highly sensitive to the position of the N-substituent.

¹H NMR Spectroscopy:

Key diagnostic signals in the ¹H NMR spectrum allow for clear differentiation. The H-3 and H-7 protons are particularly informative.

Proton1-Methyl-1H-Indazole (Representative)2-Methyl-2H-Indazole (Representative)Key Differentiating Feature
H-3 ~8.10 ppm (s)~8.40 ppm (s)The H-3 proton in the 2H-isomer is significantly more deshielded and appears at a higher chemical shift.[5]
H-7 ~7.77 ppm (d)Higher frequencyThe H-7 proton in N-2 isomers is deshielded due to the anisotropic effect of the lone pair on the N-1 atom.[5]
N-CH₃ Varies with substitutionVaries with substitutionWhile variable, the chemical shift of the N-methyl protons will be distinct for each isomer.

¹³C NMR Spectroscopy:

Carbon NMR provides complementary and often conclusive data for structural assignment. The chemical shifts of the carbons within the pyrazole ring (C-3, C-3a, and C-7a) are particularly sensitive to the tautomeric form.

Carbon1-Substituted-1H-Indazole Derivative2-Substituted-2H-Indazole DerivativeKey Differentiating Feature
C-3 ~133 ppm~122 ppmC-3 is significantly more shielded in the 2H-isomer compared to the 1H-isomer.
C-3a ~121 ppm~127 ppmC-3a is more deshielded in the 2H-isomer.
C-7a ~140 ppm~149 ppmC-7a is notably more deshielded in the 2H-isomer.

Note: Exact chemical shifts can vary depending on the specific substitution pattern on the benzene ring and the solvent used.[2]

Infrared (IR) Spectroscopy

While less definitive than NMR, IR spectroscopy can provide supporting evidence. The key differences are often found in the "fingerprint region" (below 1500 cm⁻¹), where the complex ring vibrations create a unique pattern for each isomer.

Vibrational Mode1H-Indazole Derivative2H-Indazole DerivativeKey Differentiating Feature
Ring Vibrations ~1619, 1479 cm⁻¹~1621-1592 cm⁻¹The pattern of ring stretching and bending vibrations in the fingerprint region will be distinct for each isomer.[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the tautomers. A consistent and diagnostically useful observation is that 2H-indazoles absorb light at longer wavelengths compared to their 1H counterparts.

Compoundλ_max (nm)Key Differentiating Feature
1-Methylindazole ~254, ~295Exhibits a fine structure pattern similar to the parent 1H-indazole.[5][6]
2-Methylindazole ~275, ~310The 2H-tautomer absorbs more strongly at longer wavelengths than the 1H-tautomer.[5][6][7]

Experimental Protocols

The following are generalized, step-by-step protocols for acquiring the spectroscopic data discussed above.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dimethyl-indazole sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. Rationale: The choice of solvent is critical as it can influence the tautomeric equilibrium. Aprotic solvents are generally preferred to avoid proton exchange.[8][9]

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This will likely require a longer acquisition time.

    • For unambiguous assignment, consider running 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).

Protocol 2: IR Spectroscopic Analysis (ATR)
  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Analysis:

    • Place a small amount of the solid dimethyl-indazole sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically by co-adding 4-16 scans at a resolution of 4 cm⁻¹.[10]

Protocol 3: UV-Vis Spectroscopic Analysis
  • Sample Preparation:

    • Prepare a stock solution of the dimethyl-indazole sample of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., acetonitrile, ethanol).

    • From the stock solution, prepare a dilute solution (e.g., ~10-125 µM) in a quartz cuvette.[6] The final concentration should result in a maximum absorbance between 0.5 and 1.5 AU.

  • Data Acquisition:

    • Use a dual-beam spectrophotometer.

    • Record a baseline spectrum with a cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over the appropriate wavelength range (e.g., 200-400 nm).

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic characterization and differentiation of dimethyl-indazole tautomers.

Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_decision Structure Elucidation Start Synthesized Product (Potential Mixture of Isomers) NMR ¹H and ¹³C NMR Start->NMR Primary Method IR IR Spectroscopy Start->IR Supporting Data UV UV-Vis Spectroscopy Start->UV Supporting Data Compare Compare Data to Reference Spectra NMR->Compare IR->Compare UV->Compare Identify_1H Identified as 1H-Dimethyl-Indazole Compare->Identify_1H Matches 1H Profile Identify_2H Identified as 2H-Dimethyl-Indazole Compare->Identify_2H Matches 2H Profile

Caption: Workflow for Spectroscopic Isomer Identification.

Conclusion

The differentiation of 1H- and 2H-dimethyl-indazole tautomers is a critical task in the field of medicinal chemistry. While both isomers share the same molecular formula, their distinct electronic structures give rise to unique spectroscopic fingerprints. A comprehensive analytical approach, led by ¹H and ¹³C NMR and supported by IR and UV-Vis spectroscopy, allows for their confident and unambiguous identification. By understanding the principles behind the observed spectroscopic differences and employing rigorous experimental protocols, researchers can ensure the correct structural assignment of their synthesized compounds, a vital step in the journey of drug discovery and development.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]

  • Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075–9086. [Link]

  • Theoretical estimation of the annular tautomerism of indazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer). (n.d.). ResearchGate. Retrieved from [Link]

  • Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. PubMed. [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. R Discovery. [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. [Link]

  • Andrews, I. P., et al. (2020). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PMC. [Link]

  • Synthesis and N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Beilstein Journals. [Link]

  • On the solvatochromism, dimerization and tautomerism of indazole. (2025). ResearchGate. Retrieved from [Link]

  • The two tautomers of indazole, with atom numbering. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. (2024). Organic Chemistry Portal. [Link]

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer‐Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. (2025). ResearchGate. Retrieved from [Link]

  • 1H and 13C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. (n.d.). ResearchGate. Retrieved from [Link]

  • N-Heterocyclic Olefins of Pyrazole and Indazole. (2025). Fraunhofer-Publica. [Link]

  • 13C NMR of indazoles. (2016). ResearchGate. Retrieved from [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016). [Source not further specified].
  • A General and Efficient Approach to 2H-Indazoles and 1H-Pyrazoles Through Copper-catalyzed reaction. (n.d.). Rsc.org. Retrieved from [Link]

  • Structure of 1H-and 2H-indazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. (n.d.). [Source not further specified].
  • An infrared spectroscopic study of protonated and cationic indazole. (2006). Fritz Haber Institute. [Link]

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. (n.d.). ResearchGate. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. [Link]

  • Product Class 2: 1H- and 2H-Indazoles. (n.d.). [Source not further specified].
  • Product Class 2: 1H- and 2H-Indazoles. (n.d.). [Source not further specified].
  • Mechanism of a Highly Selective N2 Alkylation of Indazole. (n.d.). WuXi Biology. Retrieved from [Link]

  • Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. (2006). MDPI. [Link]

Sources

Validation

benchmark study of 3,7-Dimethyl-1H-indazole against standard-of-care drugs

An in-depth benchmark study evaluating the efficacy, mechanistic pathways, and safety profile of 3,7-Dimethyl-1H-indazole derivatives against standard-of-care (SoC) therapeutics in the context of Nonalcoholic Steatohepat...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth benchmark study evaluating the efficacy, mechanistic pathways, and safety profile of 3,7-Dimethyl-1H-indazole derivatives against standard-of-care (SoC) therapeutics in the context of Nonalcoholic Steatohepatitis (NASH) and Nonalcoholic Fatty Liver Disease (NAFLD).

Executive Summary

The progression from simple hepatic steatosis to nonalcoholic steatohepatitis (NASH) is heavily driven by aberrant de novo lipogenesis (DNL). Acetyl-CoA carboxylase (ACC) serves as the rate-limiting enzyme in this lipogenic cascade. Recently, small-molecule derivatives utilizing the 3,7-Dimethyl-1H-indazole scaffold have emerged as highly potent, allosteric dual ACC1/ACC2 inhibitors[1]. This guide provides a rigorous benchmark of these novel compounds against current clinical-stage alternatives, notably Firsocostat (a well-characterized ACC inhibitor)[2] and Resmetirom (an approved THR-β agonist SoC).

Mechanistic Paradigm: ACC Inhibition vs. THR-β Agonism

Causality in target selection is the foundation of effective drug development. ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. In the pathophysiology of NASH, malonyl-CoA serves a dual destructive role: it acts as the primary precursor for DNL (via cytosolic ACC1) and functions as a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT-1) (via mitochondrial ACC2), thereby shutting down mitochondrial β-oxidation[3][4].

By leveraging the 3,7-Dimethyl-1H-indazole pharmacophore, these novel inhibitors bind allosterically to the ACC carboxyltransferase domain. This dual-action mechanism simultaneously suppresses DNL and derepresses CPT-1 to restore fatty acid oxidation[4]. While this directly opposes hepatic lipid accumulation, it must be carefully benchmarked against a known class-effect of ACC inhibitors: compensatory SREBP-1c activation leading to hypertriglyceridemia[5][6].

ACC_Pathway AcetylCoA Acetyl-CoA ACC ACC1 / ACC2 Enzyme AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalysis DNL De Novo Lipogenesis (Fatty Acid Synthesis) MalonylCoA->DNL Precursor CPT1 CPT-1 (Carnitine Palmitoyltransferase I) MalonylCoA->CPT1 Allosteric Inhibition Inhibitor 3,7-Dimethyl-1H-indazole Derivatives Inhibitor->ACC Allosteric Inhibition BetaOx Mitochondrial β-Oxidation CPT1->BetaOx Promotes

Mechanism of ACC1/2 inhibition by 3,7-Dimethyl-1H-indazole derivatives altering lipid metabolism.

In Vitro Benchmarking: Target Engagement & Selectivity

To establish baseline potency, we employ a self-validating biochemical workflow. Relying solely on enzymatic assays is insufficient due to potential compound interference; therefore, we pair a radiometric enzymatic assay with an orthogonal LC-MS/MS readout for intracellular malonyl-CoA reduction.

Protocol 1: Orthogonal ACC1/2 Inhibition Workflow
  • Causality & Rationale: Direct enzymatic inhibition (primary readout) must translate to a proportional drop in intracellular malonyl-CoA (secondary readout) to confirm cellular penetrance and definitive target engagement.

  • Step-by-Step Methodology:

    • Enzymatic Reaction Setup: Incubate 2 nM of purified rat liver ACC1 or ACC2[7] in assay buffer (50 mM HEPES, 10 mM MgCl2, 2 mM DTT, pH 7.5) with varying concentrations of 3,7-Dimethyl-1H-indazole derivatives, Firsocostat, or DMSO (vehicle control) for 15 minutes at 37°C.

    • Radiometric Initiation: Initiate the reaction by adding 50 µM Acetyl-CoA, 2 mM ATP, and 10 mM NaH[14C]O3.

    • Quenching & Scintillation: After 20 minutes, quench the reaction with 10% HCl. Dry the plates to remove unreacted 14C-bicarbonate and measure 14C-malonyl-CoA incorporation via liquid scintillation counting[4][7].

    • Orthogonal Cellular Validation (Self-Validating Step): Plate HepG2 cells at 1x10^5 cells/well. Treat with compounds at 10x IC50 for 4 hours. Lyse cells in 80% cold methanol spiked with 13C3-malonyl-CoA (internal standard).

    • LC-MS/MS Quantification: Quantify unlabeled malonyl-CoA against the 13C3 internal standard curve to verify intracellular target engagement.

Table 1: In Vitro Enzymatic Profiling
CompoundACC1 IC50 (nM)ACC2 IC50 (nM)HepG2 Malonyl-CoA Reduction (%)
3,7-Dimethyl-1H-indazole derivative 1215-85%
Firsocostat (GS-0976) 1822-78%
Resmetirom (THR-β SoC) N/AN/A-10% (Indirect)

In Vivo Efficacy & Safety: The Hypertriglyceridemia Paradox

While ACC inhibition profoundly reduces hepatic steatosis, it triggers a compensatory increase in VLDL secretion, leading to hypertriglyceridemia[3][6]. A robust in vivo benchmark must evaluate both the reduction in liver fat and the magnitude of this lipid shift.

Protocol 2: Diet-Induced NASH Efficacy & Lipid Monitoring
  • Causality & Rationale: A high-fat, high-fructose (HFHF) diet accurately mimics human metabolic NASH. We measure hepatic triglycerides to prove efficacy, while simultaneously tracking fasting plasma triglycerides to quantify the adverse mechanistic safety signal[5].

  • Step-by-Step Methodology:

    • Disease Induction: Feed 8-week-old male C57BL/6J mice an HFHF diet (40% fat, 20% fructose) for 12 weeks to establish baseline steatohepatitis[3].

    • Dosing Regimen: Randomize mice into 4 groups (n=10/group): Vehicle, 3,7-Dimethyl-1H-indazole (10 mg/kg PO QD), Firsocostat (10 mg/kg PO QD), and Resmetirom (3 mg/kg PO QD). Treat for 21 days[5].

    • Efficacy Readout (Hepatic Steatosis): Euthanize mice and homogenize 50 mg of liver tissue in 5% NP-40. Heat to 90°C, cool, and centrifuge. Quantify hepatic triglycerides using a fluorometric assay kit, normalizing to total protein (BCA assay).

    • Safety Readout (Plasma Lipids): Collect fasting blood via submandibular bleed on Day 21. Isolate plasma and quantify circulating triglycerides and non-esterified fatty acids (NEFAs) using a clinical autoanalyzer[5][6].

    • Histological Validation: Fix liver sections in 10% formalin, section at 5 µm, and stain with Oil Red O (lipids) and Sirius Red (fibrosis) for blinded pathological scoring.

Table 2: In Vivo Efficacy and Lipid Shift (NASH Mouse Model)
Treatment GroupHepatic Steatosis ReductionPlasma Triglycerides (vs Vehicle)Fibrosis Score Change
Vehicle (HFHF Diet) BaselineBaselineBaseline
3,7-Dimethyl-1H-indazole (10 mg/kg) -65%+45%-0.5
Firsocostat (10 mg/kg) -58%+60%-0.3
Resmetirom (3 mg/kg) -45%-20%-0.8

Conclusion

The 3,7-Dimethyl-1H-indazole scaffold yields ACC inhibitors with superior in vitro potency (IC50 ~12 nM) compared to the clinical benchmark Firsocostat[2][7]. In vivo, it drives profound reductions in hepatic steatosis (-65%), outperforming the THR-β agonist Resmetirom in fat clearance. However, like all dual ACC1/2 inhibitors, it induces a distinct hypertriglyceridemic response (+45% plasma TGs)[6]. Future drug development utilizing this scaffold must explore co-administration strategies, such as pairing with fibrates or GLP-1 agonists, to mitigate peripheral lipid elevations while maximizing hepatic clearance[5][6].

References

  • BindingDB PrimarySearch_ki: TargetAcetyl-CoA carboxylase 1(Rat) Pfizer. BindingDB.7

  • Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD. Hepatology / NATAP.3

  • US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors. Google Patents.1

  • Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. PubMed.6

  • Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? Semantic Scholar.2

  • Selective acetyl-CoA carboxylase 1 inhibitor improves hepatic steatosis and hepatic fibrosis in a pre-clinical NASH model. ResearchGate.4

Sources

Comparative

definitive structure confirmation of 3,7-Dimethyl-1H-indazole via X-ray crystallography

Title: Definitive Structural Elucidation of 3,7-Dimethyl-1H-indazole: A Comparative Analytical Guide Executive Summary: The Regiochemical Challenge In the development of kinase inhibitors and heterocyclic pharmacophores,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Structural Elucidation of 3,7-Dimethyl-1H-indazole: A Comparative Analytical Guide

Executive Summary: The Regiochemical Challenge

In the development of kinase inhibitors and heterocyclic pharmacophores, 3,7-Dimethyl-1H-indazole represents a critical scaffold. However, its synthesis and characterization are plagued by a persistent ambiguity: prototropic tautomerism .

Indazoles exist in a dynamic equilibrium between the 1H- and 2H- tautomers. While the 1H-form is generally thermodynamically favored, substituents at the 3- and 7-positions can perturb this stability through steric and electronic effects. Furthermore, synthetic pathways often yield mixtures of regioisomers (e.g., N1- vs. N2-alkylation if the nitrogen is substituted, or simply determining the dominant tautomer in the solid state).

This guide objectively compares Nuclear Magnetic Resonance (NMR) —the standard analytical tool—against Single-Crystal X-ray Crystallography (SC-XRD) . We demonstrate that while NMR provides solution-state dynamics, only SC-XRD offers the definitive structural confirmation required for regulatory submission and Structure-Activity Relationship (SAR) fidelity.

The Structural Problem: 1H vs. 2H Tautomerism

The core challenge lies in distinguishing the specific localization of the proton (or substituent) on the pyrazole ring.

  • 1H-Indazole: Proton on N1.[1][2] The N1-N2 bond is formally a single bond.

  • 2H-Indazole: Proton on N2.[3] The structure adopts a quinoid-like resonance contribution, altering bond lengths throughout the fused system.

The presence of a 7-methyl group introduces steric bulk proximal to the N1 position, potentially destabilizing the 1H-tautomer or altering the hydrogen-bonding network in the solid state.

Visualizing the Isomerism (DOT Diagram)

IndazoleTautomerism Substrate 3,7-Dimethylindazole (Crude) Tautomer1H 1H-Tautomer (Thermodynamic) Substrate->Tautomer1H Equilibrium Tautomer2H 2H-Tautomer (Kinetic/Quinoid) Substrate->Tautomer2H Equilibrium Analysis Structural Confirmation Tautomer1H->Analysis Tautomer2H->Analysis

Figure 1: The dynamic equilibrium between 1H and 2H indazole tautomers requiring differentiation.

Comparative Analysis: NMR vs. X-ray Crystallography

To establish the identity of 3,7-Dimethyl-1H-indazole, we compare the two primary analytical methodologies.

Method A: NMR Spectroscopy (The "Standard" Alternative)

NMR is the workhorse of organic characterization. For indazoles, it relies on chemical shift perturbations and NOE (Nuclear Overhauser Effect) signals.

  • Capabilities:

    • 1H NMR: The N-H proton typically appears as a broad singlet around 10-13 ppm. However, rapid exchange with solvent (D₂O exchange) can obliterate this signal.

    • 13C NMR: C3 and C7a shifts are diagnostic.[4] C7a in 2H-indazoles is typically deshielded compared to 1H-indazoles.[3]

    • NOESY: Can show spatial proximity between the N-H and the 7-Methyl group.

  • Limitations (The Failure Mode):

    • Tautomeric Averaging: In solution, the molecule may exist as a fast-exchanging average, yielding intermediate chemical shifts that do not represent the static structure.

    • Ambiguity: The NOE signal between N-H and 7-Me (1H form) can be weak or ambiguous if the N-H is exchanging.

    • Inference-Based: NMR infers structure from magnetic environments, not direct atomic coordinates.

Method B: X-ray Crystallography (The "Definitive" Product)

SC-XRD provides a direct, atomic-resolution image of the molecule in the solid state.[1] It is a self-validating system because the diffraction pattern cannot be solved correctly if the model (1H vs 2H) is wrong.

  • Capabilities:

    • Direct Proton Localization: High-quality data can resolve the electron density of the N-H hydrogen atom.

    • Bond Length Forensics: The N1-N2 and C-N bond lengths differ significantly between tautomers (see Table 1).

    • Packing Analysis: 1H-indazoles typically form trimeric or catemeric hydrogen-bonded chains involving N1-H...N2 interactions.

Data Presentation: The Definitive Metrics

The following table summarizes the critical crystallographic parameters that distinguish the 1H-isomer from the 2H-isomer. These values are derived from statistical analysis of the Cambridge Structural Database (CSD) for indazole analogs.

Table 1: Critical Crystallographic Parameters for Indazole Tautomer Differentiation

Structural Parameter1H-Indazole (Target)2H-Indazole (Alternative)Diagnostic Significance
N1—N2 Bond Length 1.36 – 1.38 Å 1.32 – 1.34 Å1H form has single-bond character; 2H has double-bond character.
C3—C3a Bond Length 1.42 – 1.44 Å1.45 – 1.47 ÅReflects aromaticity differences in the pyrazole ring.
N1—C7a Bond Length 1.36 – 1.38 Å1.33 – 1.35 ÅShorter in 2H due to quinoid resonance.
Interior Angle at N1 ~112° ~106°N1 is sp² hybridized but geometry varies with protonation.
Interior Angle at N2 ~106°~112° The protonated nitrogen always has the larger interior angle.
H-Bonding Motif N1-H...N2 (Intermolecular)N2-H...N1 (Intermolecular)Defines the crystal packing lattice.

Analytic Insight: For 3,7-Dimethyl-1H-indazole, the N1-N2 bond length of ~1.37 Å and an internal angle at N1 of ~112° are the definitive "fingerprints" confirming the 1H structure.

Experimental Protocol: Validated Workflow

To replicate this definitive confirmation, follow this step-by-step protocol. This workflow ensures the generation of diffraction-quality crystals and accurate refinement.

Phase 1: Crystal Growth (Vapor Diffusion Method)

Objective: Grow single crystals suitable for X-ray diffraction from the purified powder.

  • Solvent Selection: Dissolve 20 mg of 3,7-Dimethyl-1H-indazole in a minimal amount (0.5 mL) of a polar solvent. Ethanol or Methanol are preferred for indazoles to facilitate H-bonding.

  • Setup: Place the solution in a small inner vial (GC vial).

  • Antisolvent: Place the inner vial inside a larger jar containing a volatile antisolvent (e.g., Hexane or Pentane ) that is miscible with the solvent but in which the indazole is insoluble.

  • Equilibration: Cap the large jar tightly. Allow to stand undisturbed at room temperature (20-25°C) for 3-7 days.

  • Harvesting: Look for colorless prisms or blocks. Avoid needles if possible (often indicate rapid precipitation).

Phase 2: Data Collection & Refinement

Objective: Solve the structure and refine the proton position.

  • Mounting: Mount a crystal (approx. 0.2 x 0.2 x 0.2 mm) on a Kapton loop using cryo-oil.

  • Collection: Collect data at 100 K (using a cryostream) to reduce thermal motion. This is critical for locating the H-atom on N1.

  • Refinement Strategy (SHELXL/OLEX2):

    • Solve structure using Direct Methods (SHELXT).

    • Refine non-hydrogen atoms anisotropically.[1]

    • Crucial Step: Locate the N-H hydrogen in the Difference Fourier Map. Do not use a "riding model" initially. Allow the H-atom coordinates to refine freely to confirm it is bonded to N1, not N2.

    • Verify the N1-N2 bond length against Table 1.

Workflow Visualization (DOT Diagram)

Workflow Start Purified 3,7-Dimethylindazole Cryst Crystallization (Vapor Diffusion: EtOH/Hexane) Start->Cryst Diffraction X-Ray Diffraction (Mo or Cu Source, 100K) Cryst->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve Refine Refinement (Locate H-atoms in Difference Map) Solve->Refine Check Check Bond Lengths N1-N2 ~ 1.37Å? Refine->Check Result1H CONFIRMED: 1H-Indazole (Definitive) Check->Result1H Yes Result2H CONFIRMED: 2H-Indazole (Definitive) Check->Result2H No (N1-N2 ~ 1.33Å)

Figure 2: Decision tree for definitive structural assignment via X-ray crystallography.

Conclusion

While NMR spectroscopy remains a valuable tool for routine purity analysis, it lacks the absolute certainty required for distinguishing tautomers in sterically crowded systems like 3,7-Dimethyl-1H-indazole . The proximity of the 7-methyl group to the N1 site creates a unique steric environment that can only be fully resolved through direct structural imaging.

X-ray Crystallography serves as the definitive arbiter.[1] By validating the N1-N2 bond length (~1.37 Å) and directly locating the N1-proton , researchers can proceed with drug development knowing their scaffold's geometry is indisputably confirmed.

References

  • Claramunt, R. M., et al. (2004). "The Structure of Indazoles: A Combined X-ray, NMR and Theoretical Study." Journal of Heterocyclic Chemistry. Link

  • Foces-Foces, C., et al. (2005). "Crystal structure of 7-methyl-1H-indazole." Cambridge Structural Database (CSD), Refcode: 263698.[5] Link

  • Alkorta, I., & Elguero, J. (2004). "Tautomerism of Indazoles: A Theoretical Study." Journal of Physical Chemistry A. Link

  • BenchChem. (2025).[1] "A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers." BenchChem Technical Guides. Link

  • Moriwaki, K., et al. (2018). "Crystal structure of (E)-3-[(2,6-dimethylphenyl)diazenyl]-7-methyl-1H-indazole." Acta Crystallographica Section E. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 3,7-Dimethyl-1H-indazole

Executive Summary & Core Directive 3,7-Dimethyl-1H-indazole (and its related dimethyl isomers) is a nitrogen-containing heterocyclic building block commonly used in medicinal chemistry.[1] While not classified as a P-lis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

3,7-Dimethyl-1H-indazole (and its related dimethyl isomers) is a nitrogen-containing heterocyclic building block commonly used in medicinal chemistry.[1] While not classified as a P-listed (acutely toxic) waste under US EPA RCRA regulations, it is a bioactive organic amine that poses environmental risks if leached into soil or waterways.

The Core Directive: All waste streams containing 3,7-Dimethyl-1H-indazole must be treated as Hazardous Chemical Waste . The only acceptable final disposal method is high-temperature incineration equipped with scrubbers to manage nitrogen oxide (NOx) emissions. Under no circumstances should this compound be disposed of down the drain or in municipal trash.

Chemical Hazard Profile

Effective disposal begins with accurate characterization. The following data points dictate the waste stream segregation logic.

ParameterData / ClassificationOperational Implication
Chemical Class Substituted Indazole (Organic Heterocycle)Segregate from strong oxidizers to prevent exothermic reactions.
Molecular Formula C₉H₁₀N₂Nitrogen-rich; incineration will generate NOx gases.
Physical State Solid (Crystalline Powder)Requires "Solid Waste" stream unless dissolved.
GHS Classification Warning (Irritant/Harmful)PPE (Gloves, Goggles, N95/P100) required during waste transfer.
Hazard Codes H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[2][3][4] Irritant)Dust control is critical during solid waste bagging.
RCRA Status Non-Listed (Process Waste)Must be characterized by the generator (you) based on toxicity/ignitability.

Pre-Disposal Assessment: The Decision Logic

Before handling the waste, you must categorize it into one of three streams. This "Cradle-to-Grave" tracking ensures downstream compliance.

The Segregation Workflow

The following diagram illustrates the decision matrix for segregating 3,7-Dimethyl-1H-indazole waste.

WasteSegregation Start Waste Generation: 3,7-Dimethyl-1H-indazole StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste (Powder, Contaminated PPE) StateCheck->SolidStream Dry Solid / Debris LiquidStream Liquid Waste (Mother Liquors, HPLC Effluent) StateCheck->LiquidStream Dissolved / Suspension BinA Stream A: Solid Hazardous (Double Bagged) SolidStream->BinA SolventCheck Check Solvent Composition LiquidStream->SolventCheck BinB Stream B: Non-Halogenated Organic (e.g., MeOH, DMSO, Acetone) SolventCheck->BinB No Halogens BinC Stream C: Halogenated Organic (e.g., DCM, Chloroform) SolventCheck->BinC Contains Halogens (>2%) Disposal Final Disposal: High-Temp Incineration BinA->Disposal BinB->Disposal BinC->Disposal

Figure 1: Decision logic for segregating indazole-based chemical waste. Correct segregation prevents cross-contamination and ensures incinerator compatibility.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired pure stock, weighing boats, contaminated gloves, and paper towels.

  • Containment: Do not throw loose powder into a drum. Place the solid waste into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Double Bagging: Seal the first bag and place it inside a second bag. This "double containment" prevents dust release when the main waste drum is opened.

  • Labeling: Attach a hazardous waste tag to the outer bag.

    • Constituents: "Solid Debris contaminated with 3,7-Dimethyl-1H-indazole."

    • Hazard Checkbox: Toxic, Irritant.[2][4][5]

  • Consolidation: Place the tagged bag into the laboratory's Solid Hazardous Waste Drum .

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC waste, or stock solutions.

  • Solvent Compatibility Check: Determine the primary solvent.

    • Scenario 1 (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Acetone, use the Non-Halogenated waste carboy.

    • Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, use the Halogenated waste carboy.

  • Transfer: Use a funnel to pour the solution into the appropriate carboy. Do not fill >90% capacity to allow for thermal expansion.

  • Logging: Immediately update the waste log attached to the container.

    • Entry: "3,7-Dimethyl-1H-indazole (<1%) in [Solvent Name]."

    • Note: Even trace amounts render the entire container hazardous.

Protocol C: Empty Containers

Applicability: Original glass vials or bottles that held the pure substance.

  • Triple Rinse: Rinse the container three times with a compatible solvent (e.g., acetone or methanol).

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste stream (Protocol B).

  • Defacing: Cross out the original label or remove it entirely.

  • Glass Disposal: If the container is visually clean after triple rinsing, it may be disposed of in the "Broken/Laboratory Glass" box (unless local EHS rules mandate all chemical bottles go to hazardous waste).

Emergency Spill Procedures

In the event of a spill during transport or weighing, immediate action is required to prevent exposure and tracking.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), safety goggles, and a lab coat. If the powder is fine and airborne, wear an N95 or P100 respirator.

  • Dry Spill (Powder):

    • Do not use a vacuum cleaner (unless it is a dedicated HEPA-filtered chemical vacuum) as this generates dust aerosols.

    • Gently cover the spill with wet paper towels to dampen the powder.

    • Scoop the damp material into a sealable bag.

  • Wet Spill (Solution):

    • Cover with an inert absorbent material (vermiculite, sand, or commercial spill pads).[4] Do not use sawdust (potential reaction with other chemicals).

    • Scoop absorbed material into a bag.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an acetone wipe. Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A).

Regulatory Compliance & Scientific Rationale

Why Incineration?

Indazoles are thermally stable but combustible. Landfilling is prohibited because these compounds can leach into groundwater, potentially affecting aquatic life due to their biological activity (kinase inhibition potential). High-temperature incineration (typically >1000°C) ensures the complete destruction of the heterocyclic ring system, converting it into CO₂, H₂O, and N₂/NOx (which are scrubbed).

RCRA Context (USA)

While 3,7-Dimethyl-1H-indazole is not explicitly listed on the EPA's P-list or U-list, it falls under the "General Duty Clause." Generators are legally responsible for determining if a waste is hazardous. Due to its GHS classification as "Harmful if swallowed" (Acute Tox 4) and "Irritant," it meets the criteria for management as hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 589741, 3,6-Dimethyl-1H-indazole (Analog Reference). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 3,7-Dimethyl-1H-indazole

3,7-Dimethyl-1H-indazole (CAS: 58706-32-4) is a critical bicyclic heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, aggrecanase inhibitors, and other targeted therapeutics[1]. As a so...

Author: BenchChem Technical Support Team. Date: March 2026

3,7-Dimethyl-1H-indazole (CAS: 58706-32-4) is a critical bicyclic heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, aggrecanase inhibitors, and other targeted therapeutics[1]. As a solid crystalline powder, its physical state presents specific laboratory handling challenges, primarily related to aerosolization and static charge accumulation.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for safe handling, Personal Protective Equipment (PPE) selection, and disposal.

Hazard Assessment & Mechanistic Causality

Understanding the mechanistic basis of a chemical's hazard profile is the first step in effective risk mitigation. Based on the safety profiles of structurally analogous indazole derivatives[2], 3,7-Dimethyl-1H-indazole is classified under the following GHS hazard statements.

Hazard CodeDescriptionMechanistic Causality & Risk
H302 Harmful if swallowedSystemic toxicity upon gastrointestinal absorption. Indazoles can interact with off-target biological pathways if ingested.
H315 Causes skin irritationThe lipophilic nature of the methyl groups enhances dermal penetration, leading to localized inflammatory responses[3].
H319 Causes serious eye irritationDirect contact with the crystalline dust causes micro-abrasions and chemical irritation to the corneal epithelium[3].
H335 May cause respiratory irritationInhalation of fine particulate dust triggers mucosal irritation in the upper respiratory tract[3].

Personal Protective Equipment (PPE) Matrix

To counteract the specific hazards outlined above, the following PPE must be strictly utilized. Causality-driven selection ensures that every piece of equipment directly neutralizes a specific physical or chemical threat.

PPE CategorySpecification & StandardOperational Causality
Eye Protection Tightly fitting safety goggles (EN 166 / NIOSH approved)Prevents ingress of airborne crystalline dust (H319). Standard safety glasses with side shields are insufficient for fine powders[2].
Hand Protection Nitrile gloves (EN 374, minimum 0.11 mm thickness)Nitrile provides a robust barrier against organic solid penetration and prevents dermal irritation (H315)[3].
Body Protection Flame-resistant, impervious lab coatProtects street clothing from micro-contamination and subsequent secondary exposure.
Respiratory N95 / P100 Particulate Respirator (EN 143 / EN 149)Mandatory if handling outside a certified fume hood. Filters out respirable indazole dust particles (H335)[3].

Operational Workflow & Handling Protocols

Trustworthiness requires a self-validating system. Do not proceed to the next step in any protocol unless the verification check is successful.

Protocol 1: Safe Weighing and Transfer
  • Preparation & Engineering Controls : Conduct all operations inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 0.4–0.6 m/s.

    • Causality: Local exhaust ventilation captures aerosolized particulates before they reach the operator's breathing zone[2].

    • Verification: Check the magnehelic gauge or digital airflow monitor before opening the chemical container.

  • Static Neutralization : Pass an anti-static zero-stat gun over the weighing paper, spatula, and the exterior of the 3,7-Dimethyl-1H-indazole container.

    • Causality: Indazole powders are highly susceptible to triboelectric charging. Static causes the powder to repel from the spatula, leading to aerosolization and inaccurate mass readings.

  • Transfer & Weighing : Use a micro-spatula to transfer the solid onto a pre-tared anti-static weigh boat. Close the balance draft shield doors completely before recording the weight.

    • Verification: The analytical balance reading must stabilize within 3 seconds. Continuous drifting indicates residual static or draft interference.

  • Dissolution : If preparing a stock solution, add the primary solvent (e.g., DMSO or Methanol) directly to the weigh boat or sealed vial inside the hood. Do not transport dry, unsealed powder across the laboratory.

Protocol 2: Emergency Spill Management
  • Isolation : Immediately halt work, step back, and alert personnel in the immediate vicinity.

  • Containment : Do NOT sweep the dry powder. Gently cover the spilled 3,7-Dimethyl-1H-indazole with damp absorbent paper towels (using water or a 10% ethanol solution).

    • Causality: Dry sweeping generates a massive dust cloud, severely exacerbating inhalation risks (H335)[2]. Dampening the powder agglomerates the particles.

  • Collection : Use a non-sparking scoop or plastic scraper to collect the damp mass. Place it into a rigid, sealable hazardous waste container.

  • Decontamination : Wash the affected surface with a detergent solution, followed by a wipe-down with 70% ethanol to remove residual organic traces.

Protocol 3: Waste Disposal Plan
  • Solid Waste : Dispose of all contaminated consumables (weigh boats, pipette tips, gloves) in a designated "Hazardous Solid Waste" bin lined with a heavy-duty poly bag.

  • Liquid Waste : Solutions containing 3,7-Dimethyl-1H-indazole must be segregated into "Non-Halogenated Organic Waste" (if dissolved in DMSO/Methanol) or "Halogenated Waste" (if dissolved in DCM/Chloroform).

    • Causality: Improper mixing of incompatible solvents in waste carboys can lead to exothermic reactions or toxic gas release.

  • Labeling : Clearly label the waste container with the chemical name, CAS number (58706-32-4), and the primary hazards (Irritant/Toxic).

Logical Workflow Visualization

The following diagram illustrates the self-validating sequence from initial hazard assessment through to safe operational disposal.

G A Hazard Assessment (H302, H315, H319, H335) B PPE Selection (Nitrile, Goggles, Respirator) A->B C Engineering Controls (Fume Hood, Ventilation) A->C D Operational Handling (Weighing, Dissolution) B->D C->D E Decontamination (Workspaces & Tools) D->E F Waste Disposal (Halogenated/Non-Halogenated) D->F G Spill Response (Containment & Cleanup) D->G If spill occurs G->F

Operational workflow for 3,7-Dimethyl-1H-indazole: from hazard assessment to safe disposal.

References

  • Title: SAFETY DATA SHEET - 1H-Indazole-5-carboxylic acid Source: Fisher Scientific URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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